molecular formula C14H21ClN2O2 B1520851 Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1159826-44-4

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1520851
CAS No.: 1159826-44-4
M. Wt: 284.78 g/mol
InChI Key: RBHMFJDSNDLBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHMFJDSNDLBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662552
Record name Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-44-4
Record name Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Characterization of CAS 1159826-44-4: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of CAS 1159826-44-4 (1-Cbz-2-(aminomethyl)piperidine hydrochloride).

Based on the chemical identity of this CAS number, it is not a final active pharmaceutical ingredient (API) but a critical advanced intermediate used in the synthesis of peptidomimetics, kinase inhibitors (specifically PKC-theta inhibitors), and GPCR ligands. The guide is structured to address the needs of drug developers utilizing this scaffold to generate bioactive libraries.

Executive Summary

CAS 1159826-44-4 , chemically known as Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , is a protected diamine building block essential for "Build-Couple-Pair" synthetic strategies.[1] It features a piperidine core with an exocyclic primary amine and a Carbobenzyloxy (Cbz) protecting group on the ring nitrogen.

This scaffold is highly valued in drug discovery for its ability to introduce a constrained diamine motif , mimicking the lysine or arginine side chains in peptidomimetics while restricting conformational flexibility. Its primary application lies in the synthesis of PKC-theta inhibitors for autoimmune diseases and Urotensin-II receptor antagonists .

Chemical & Physicochemical Characterization

The physicochemical profile of CAS 1159826-44-4 dictates its handling and stability during synthetic workflows.

Table 1: Physicochemical Properties Profile
PropertySpecification
Chemical Name Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Common Synonyms 1-Cbz-2-(aminomethyl)piperidine HCl; 2-Aminomethyl-N-Cbz-piperidine HCl
CAS Number 1159826-44-4
Molecular Formula C₁₄H₂₀N₂O₂[1][2][3][4][][6][7][8] · HCl
Molecular Weight 284.78 g/mol (Salt); 248.32 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Melting Point 185–190 °C (Decomposition)
Chirality Racemic (unless specified as (R)- or (S)- enantiomer)
Purity Standard ≥97% (HPLC)
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂)
Structural Analysis

The molecule contains two nitrogen centers with distinct reactivity profiles:[2]

  • Primary Amine (Exocyclic): Highly nucleophilic; available for immediate coupling (amide bond formation, reductive amination).

  • Secondary Amine (Endocyclic): Protected by the Cbz group, ensuring regioselectivity during initial functionalization. The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step solid-phase peptide synthesis (SPPS).

Biological Context & Mechanism of Action

Note: As a chemical intermediate, CAS 1159826-44-4 itself does not possess a therapeutic mechanism of action. However, it is the structural precursor for PKC-theta Inhibitors . The section below details the mechanism of the drug classes derived from this scaffold.

Target Class: Protein Kinase C-theta (PKC-θ) Inhibitors

Derivatives of 2-(aminomethyl)piperidine are utilized to synthesize inhibitors targeting PKC-θ, a serine/threonine kinase predominantly expressed in T-cells.

  • Mechanism: The piperidine ring serves as a hinge-binding motif or a solvent-exposed solubilizing group within the ATP-binding pocket of PKC-θ.

  • Therapeutic Indication: Autoimmune disorders (Rheumatoid Arthritis, Psoriasis) and T-cell lymphomas.

  • Signaling Pathway: PKC-θ integrates signals from the T-cell receptor (TCR) and CD28 co-receptor to activate the NF-κB pathway.

Diagram 1: PKC-theta Signaling Pathway (Target of Derivatives)

The following diagram illustrates the downstream signaling pathway modulated by drugs synthesized using CAS 1159826-44-4.

PKC_Pathway TCR T-Cell Receptor (TCR) PLCg PLC-gamma TCR->PLCg Activation CD28 CD28 Co-Receptor PI3K PI3K CD28->PI3K PKC_Theta PKC-theta (Target of Derivative) PI3K->PKC_Theta Recruitment DAG DAG PLCg->DAG DAG->PKC_Theta Activation CBM CBM Complex (CARMA1-BCL10-MALT1) PKC_Theta->CBM Phosphorylation IKK IKK Complex CBM->IKK NFkB NF-kappaB (Translocation) IKK->NFkB Degradation of IkB IL2 IL-2 Production (T-Cell Proliferation) NFkB->IL2 Gene Expression

Caption: PKC-θ integrates TCR and CD28 signals to activate NF-κB. Derivatives of CAS 1159826-44-4 inhibit PKC-θ, blocking T-cell proliferation.

Synthetic Methodology & Protocols

To utilize CAS 1159826-44-4 effectively, researchers must perform regioselective coupling followed by deprotection.

Workflow Diagram: Scaffold Utilization

Synthesis_Workflow Step1 CAS 1159826-44-4 (Cbz-Protected) Step2 Amide Coupling (R-COOH + EDC/HOBt) Step1->Step2 Nucleophilic Attack Step3 Intermediate A (Cbz-Protected Amide) Step2->Step3 Formation Step4 Cbz Deprotection (H2/Pd-C or HBr/AcOH) Step3->Step4 Cleavage Step5 Final Scaffold (Free Secondary Amine) Step4->Step5 Yields Active Core

Caption: Synthetic route for incorporating CAS 1159826-44-4 into bioactive molecules via selective functionalization.

Protocol 1: Standard Amide Coupling (Primary Amine Functionalization)

Objective: To couple a carboxylic acid (Drug Pharmacophore) to the free primary amine of CAS 1159826-44-4.

  • Preparation: Dissolve 1.0 eq of Carboxylic Acid in DMF (anhydrous).

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at 0°C.

  • Addition: Add 1.0 eq of CAS 1159826-44-4 .

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

Protocol 2: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the protecting group and liberate the secondary amine for further functionalization.

  • Dissolution: Dissolve the intermediate (from Protocol 1) in MeOH/EtOAc (1:1 v/v).

  • Catalyst: Add 10 wt% of Pd/C (Palladium on Carbon).

  • Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm). Stir vigorously for 2–6 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine.

Analytical Quality Control

Validation of the starting material is critical to prevent downstream synthetic failures.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Benzyl ring).

  • Expected Retention: The Cbz group imparts significant lipophilicity; expect elution in the middle-to-late region of the gradient.

References

  • Schering Corporation. (2006).[9] Piperidine Derivatives as PKC-theta Inhibitors. European Patent EP931078 B1.

  • Angene Chemical. (2024). Certificate of Analysis: 1-Cbz-2-(aminomethyl)piperidine, HCl.[1][10] Angene International. [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. PubChem.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection protocols).

Sources

(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery

(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a synthetically versatile, chiral piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it features a primary amine nucleophile and a stable, yet readily cleavable, benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen. The fixed (S)-stereochemistry at the C2 position makes it an invaluable intermediate for the enantioselective synthesis of complex molecular architectures, particularly for drug candidates where specific stereoisomers are required for optimal therapeutic activity and reduced side effects. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.

Section 1: Core Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

PropertyValue
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol [1]
CAS Number 190911-39-6
Appearance Typically a white to off-white solid or powder
Solubility Soluble in organic solvents like methanol and ethanol[2]
Storage Temperature 2-8°C, in a dry, well-ventilated place[3][4]
Purity Commercially available with ≥95% purity[4]

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which can be an oil and is more susceptible to degradation.

Section 2: Synthesis and Stereochemical Integrity

The synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a multi-step process where the primary challenge is the retention of the critical (S)-stereochemistry. The choice of starting material and reaction pathway is dictated by the need to prevent racemization.

Causality in Synthetic Strategy

A common and logical synthetic route begins with a commercially available, enantiopure starting material such as (S)-pipecolic acid. The strategy hinges on two key transformations:

  • Nitrogen Protection: The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial first step because the unprotected amine is nucleophilic and would interfere with subsequent reactions. The Cbz group is chosen for its robustness under various reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a method that typically does not disturb other functional groups.

  • Carboxylic Acid to Aminomethyl Conversion: The carboxylic acid at the C2 position must be converted into an aminomethyl group (-CH₂NH₂). This is often achieved by first converting the acid to a primary amide (carboxamide) followed by reduction (e.g., using LiAlH₄ or BH₃). This two-step process is generally high-yielding and preserves the stereocenter.

Finally, the formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, which facilitates purification by crystallization and improves the compound's handling characteristics.

Illustrative Synthetic Workflow

G cluster_0 Synthesis Pathway start (S)-Pipecolic Acid (Chiral Pool Starting Material) protect Cbz Protection (e.g., Benzyl Chloroformate, Base) start->protect 1. Protect Nitrogen cbz_acid (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid protect->cbz_acid amide_form Amide Formation (e.g., EDCI, HOBt, NH₃) cbz_acid->amide_form 2. Activate & Amidate cbz_amide (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate amide_form->cbz_amide reduction Amide Reduction (e.g., LiAlH₄ or BH₃) cbz_amide->reduction 3. Reduce Amide free_base (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate reduction->free_base salt_form Salt Formation (HCl in Ether/Dioxane) free_base->salt_form 4. Purify as Salt final (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl salt_form->final

General synthetic route from (S)-pipecolic acid.

Section 3: Analytical Validation and Quality Control

To be a trustworthy intermediate in a pharmaceutical synthesis campaign, each batch of the compound must undergo rigorous analytical testing. These protocols form a self-validating system to ensure identity, purity, and, most importantly, stereochemical integrity.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

The determination of enantiomeric excess (e.e.) is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Objective: To separate and quantify the (S)- and (R)-enantiomers, thereby confirming the enantiomeric purity of the sample.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) which can resolve a wide range of chiral amines. The selection is based on empirical screening for the best separation.

  • Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine, DEA) is often included to improve peak shape and reduce tailing by masking active sites on the silica support. A typical starting condition might be 90:10:0.1 (v/v/v) Heptane:Isopropanol:DEA.

  • Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System with a UV detector.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Monitor the elution at a wavelength where the benzyl group absorbs strongly, typically 254 nm.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A successful validation requires the peak corresponding to the (S)-enantiomer to be ≥95% of the total area of both enantiomer peaks.

Other essential analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FTIR: To identify key functional groups like the carbamate carbonyl and N-H bonds.

Section 4: Applications in Medicinal Chemistry

The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, known for its ability to fine-tune physicochemical properties and engage in crucial cation-π interactions with target proteins.[5] (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a high-value precursor to introduce this motif with precise stereochemical control.

Role as a Versatile Intermediate

The molecule's utility stems from its two distinct reactive sites, which can be addressed sequentially.

  • The Primary Amine (-CH₂NH₂): This group is a potent nucleophile, providing a convenient handle for elaboration. It readily participates in reactions such as:

    • Amide Bond Formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.

    • Reductive Amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.

    • Sulfonamide Formation: Reacting with sulfonyl chlorides.

  • The Cbz-Protected Nitrogen: After the primary amine has been functionalized, the Cbz group can be selectively removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This unmasks the secondary amine of the piperidine ring, allowing for a second wave of functionalization.

This stepwise reactivity allows for the construction of complex molecules with precise control over the final architecture. It is a key intermediate in the synthesis of various enzyme inhibitors and receptor modulators, particularly in the fields of neuroscience and infectious diseases.[6][7]

Logical Flow in Drug Synthesis

G cluster_1 Role in Synthesis Cascade start (S)-Benzyl 2-(aminomethyl) piperidine-1-carboxylate HCl (Our Building Block) react_amine Step 1: Functionalize Amine (e.g., Acylation with R-COOH) start->react_amine intermediate_1 Cbz-Protected, N-Acylated Intermediate react_amine->intermediate_1 deprotect Step 2: Deprotect Piperidine N (Catalytic Hydrogenolysis) intermediate_1->deprotect intermediate_2 N-Acylated Piperidine Intermediate (Secondary Amine Revealed) deprotect->intermediate_2 react_piperidine Step 3: Functionalize Piperidine N (e.g., Alkylation with R'-X) intermediate_2->react_piperidine final_drug Complex Drug Candidate (Final Target Molecule) react_piperidine->final_drug

Sequential functionalization enabled by the building block.

Section 5: Safety, Handling, and Storage Protocols

Adherence to proper safety protocols is essential when working with any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][9]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[9][11] After handling, wash hands thoroughly.[12]

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] Firefighters should wear self-contained breathing apparatus (SCBA).[10]

  • Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[3][4][9]

  • Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[1][13] While comprehensive toxicological properties have not been fully investigated, it should be handled with the care afforded to all novel chemical entities.[8]

Conclusion

(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, orthogonal protecting group strategy, and versatile primary amine handle provide medicinal chemists with a reliable and high-quality building block for the synthesis of sophisticated and stereochemically pure pharmaceutical agents. A thorough understanding of its properties, analytical validation, and safe handling is paramount to leveraging its full potential in the research and development pipeline.

References

  • BIOSYNCE. (S)-Benzyl 2-(aminomethyl)
  • MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.
  • Jubilant Ingrevia. 2-(Aminomethyl)
  • ChemicalBook. 2-aminomethyl-piperidine-1-carboxylic acid benzyl ester.
  • Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)
  • PubChem.
  • Sigma-Aldrich. (R)-Benzyl 2-(aminomethyl)
  • Yick-Vic. (S)-Benzyl 3-(aminomethyl)
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine.
  • Thermo Fisher Scientific.
  • KISHIDA CHEMICAL CO.,LTD. tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)

Sources

Technical Guide: (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry.[1] Often referred to as (R)-1-Cbz-2-(aminomethyl)piperidine , this scaffold serves as a privileged structure for the synthesis of peptidomimetics, GPCR ligands (specifically opioid and muscarinic antagonists), and protease inhibitors.[1] Its utility lies in the rigid piperidine ring, which restricts conformational freedom, coupled with the orthogonal protection strategy (Cbz group) that allows for selective functionalization of the primary amine.[2][3]

Chemical Identity & Physicochemical Properties[1][4]

Core Identification Data
PropertySpecification
IUPAC Name Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Common Name (R)-1-Cbz-2-(aminomethyl)piperidine HCl
CAS Number 1217653-34-3
Molecular Formula C₁₄H₂₀N₂O₂[1][4][5][6][7][8][9] · HCl
Molecular Weight 284.78 g/mol (Salt); 248.32 g/mol (Free Base)
Stereochemistry (R)-Enantiomer
SMILES [Cl-].O=C(OCC1=CC=CC=C1)N2CCCC[C@H]2CN
Physical Characteristics[2]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Highly soluble in DMSO, Methanol, and Ethanol.[2][3] Moderate solubility in water (due to HCl salt formation).[2][3]

  • Hygroscopicity: The hydrochloride salt is hygroscopic; storage under inert atmosphere (Argon/Nitrogen) is required.[2][3]

  • Stability: Stable under standard laboratory conditions (2-8°C). Avoid strong oxidizers and prolonged exposure to moisture.

Strategic Synthesis & Manufacturing

The synthesis of this compound requires careful control of stereochemistry and protecting group orthogonality.[2][3] The most robust route avoids the direct reduction of amides in the presence of the Cbz group (which can lead to side reactions) and instead utilizes a "Hydroxymethyl Activation" strategy starting from (R)-pipecolic acid.[2][3]

Synthetic Workflow (The "Hydroxymethyl Route")

Step 1: Reduction of (R)-Pipecolic Acid [1]

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) in THF.[2][3]

  • Process: Exhaustive reduction of the carboxylic acid to the primary alcohol, yielding (R)-2-(hydroxymethyl)piperidine.[1]

  • Rationale: Establishes the carbon skeleton while maintaining the chiral center integrity.[2][3]

Step 2: N-Protection (Orthogonality Setup)

  • Reagent: Benzyl chloroformate (Cbz-Cl), NaHCO₃, Water/Dioxane.[2][3]

  • Process: Selective protection of the secondary piperidine amine.[2][3]

  • Rationale: The Cbz group is stable to acidic conditions (used later for HCl salt formation) but removable via hydrogenolysis, providing orthogonality to the primary amine being generated.[2][3]

Step 3: Activation & Azidation

  • Reagents: Methanesulfonyl chloride (MsCl), Et₃N (Step A); Sodium Azide (NaN₃), DMF (Step B).[2][3]

  • Process: Conversion of the alcohol to a mesylate leaving group, followed by Sɴ2 displacement with azide.

  • Rationale: This transformation converts the oxygen functionality to a nitrogen precursor under mild conditions.[2][3]

Step 4: Staudinger Reduction (Crucial Step)

  • Reagent: Triphenylphosphine (PPh₃), THF, then H₂O.[2][3]

  • Process: Reduction of the azide to the primary amine.[2][3]

  • Rationale: Critical Decision Point: Catalytic hydrogenation (H₂/Pd-C) is typically used for azides but cannot be used here as it would cleave the Cbz group.[1] The Staudinger reaction is chemoselective, reducing the azide without affecting the Cbz carbamate.[2][3]

Step 5: Salt Formation

  • Reagent: 4M HCl in Dioxane.

  • Process: Precipitation of the hydrochloride salt.[2][3]

Synthesis Diagram

SynthesisRouteStart(R)-Pipecolic AcidInter1(R)-2-(Hydroxymethyl)piperidineStart->Inter11. LiAlH4, THF(Reduction)Inter2(R)-N-Cbz-2-(hydroxymethyl)piperidineInter1->Inter22. Cbz-Cl, Base(Protection)Inter3Mesylate IntermediateInter2->Inter33. MsCl, Et3N(Activation)Inter4Azide IntermediateInter3->Inter44. NaN3, DMF(Substitution)Final(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate HClInter4->Final5. PPh3, H2O (Staudinger)6. HCl/Dioxane

Caption: Figure 1: Optimized synthetic pathway preserving the Cbz protecting group via Staudinger reduction.

Quality Control & Analytical Standards

To ensure suitability for drug development, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Aromatic (7.3-7.4 ppm, 5H), Benzylic CH₂ (5.1 ppm, 2H), Piperidine ring protons (multiplets 1.4-4.0 ppm).[1]
Chiral Purity Chiral HPLC> 98% ee (enantiomeric excess). Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.[1]
Chemical Purity HPLC-UV (210/254 nm)> 97% area.[1]
Counterion Ion ChromatographyChloride content: 11.5% - 13.5% (theoretical ~12.4%).[1]

Applications in Medicinal Chemistry

Fragment-Based Drug Design (FBDD)

This compound is a classic "privileged scaffold."[1] The piperidine ring forces substituents into specific vectors, reducing the entropic penalty of binding to a protein target compared to flexible linear amines.[2][3]

  • Peptidomimetics: The structure mimics the turn conformation of amino acids (e.g., Proline-Lysine turns).[2][3] It is used to design inhibitors for proteases where a basic residue is required for the S1 pocket.[2][3]

  • GPCR Ligands: The basic nitrogen (once deprotected or functionalized) often serves as the primary interaction point for Aspartate residues in GPCR binding pockets (e.g., Opioid, Dopamine, Muscarinic receptors).[2][3]

Application Logic Diagram

ApplicationLogicCore(R)-1-Cbz-2-(aminomethyl)piperidine HClPath1Primary AmineFunctionalizationCore->Path1Uses Free NH2Path2N-Deprotection(H2/Pd-C)Core->Path2Removes CbzTarget1Urea/Amide Formation(Peptidomimetics)Path1->Target1Target2Reductive Amination(GPCR Ligands)Path1->Target2Target3Secondary AmineExposurePath2->Target3DrugFinal Drug Candidate(Restricted Conformation)Target1->DrugTarget2->DrugTarget3->Drug

Caption: Figure 2: Divergent synthesis strategies utilizing the orthogonal protection of the scaffold.

Handling, Stability, & Safety

Safety Protocols
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).[2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][3] Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[2][3]

Storage & Handling
  • Temperature: Store at 2-8°C.

  • Atmosphere: Hygroscopic solid. Store under Nitrogen or Argon.

  • Shelf Life: 24 months if stored properly in a sealed container.

References

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 71309489 (Related Isomer Structure). Retrieved from [Link][2][3]

  • ResearchGate. (2008).[2][3] Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Technical Guide: Stability & Storage of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for R-isomer) is a critical bifunctional building block containing a secondary amine protected by a carboxybenzyl (Cbz) group and a free primary amine as a hydrochloride salt.[1]

While the Cbz group provides robust protection against basic conditions, this molecule possesses a latent instability mechanism : intramolecular cyclization. The primary amine, if deprotonated, can attack the carbamate carbonyl, expelling benzyl alcohol and forming a bicyclic urea.

Core Storage Directive:

  • Temperature: 2°C to 8°C (Short-term) | -20°C (Long-term > 3 months).[1]

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory.

  • Humidity: Strictly desiccated (<10% RH). The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis and potential disproportionation.

  • Form: Maintain strictly as the Hydrochloride Salt . Never store as the free base.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
IUPAC Name Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
CAS Number 1217653-34-3 (R-isomer); 1159826-44-4 (Racemate)
Molecular Formula C₁₄H₂₀N₂O₂[1][2][3][4][5][6] · HCl
Molecular Weight 284.78 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Calc.) ~9.5 (Primary amine), ~-1.0 (Carbamate nitrogen)
Hygroscopicity High (Deliquescent upon prolonged exposure)

Stability Mechanisms & Degradation Pathways[1]

Understanding the why behind the storage conditions is vital for troubleshooting.

The Primary Threat: Intramolecular Cyclization

The most critical degradation pathway is not simple hydrolysis, but an intramolecular nucleophilic attack.

  • Trigger: Presence of base or moisture (leading to localized pH changes).[7]

  • Mechanism: The primary amine at the 2-position (once deprotonated from NH₃⁺ to NH₂) acts as a nucleophile.[1] It attacks the carbonyl carbon of the Cbz group.

  • Result: Formation of a thermodynamically stable bicyclic urea (Hexahydropyrrolo[1,2-c]pyrimidin-1-one derivative) and release of benzyl alcohol.[1]

  • Prevention: The HCl salt form locks the amine as an ammonium ion (NH₃⁺), rendering it non-nucleophilic.

Secondary Threats
  • Oxidation: The primary amine is susceptible to N-oxidation by atmospheric oxygen, forming N-oxides and hydroxylamines, which darken the solid.[1]

  • Hydrolysis: The Cbz ester bond is sensitive to strong acids and moisture over time, leading to the formation of 2-(aminomethyl)piperidine and benzyl alcohol.

Degradation Pathway Visualization

DegradationPathways Compound Benzyl 2-(aminomethyl) piperidine-1-carboxylate HCl (Stable Salt Form) FreeBase Free Base Intermediate (Transient/Unstable) Compound->FreeBase Exposure to Base or Moisture Oxidation N-Oxides (Colored Impurities) Compound->Oxidation O2 Exposure (Slow) CyclicUrea Bicyclic Urea (Irreversible Degradant) FreeBase->CyclicUrea Intramolecular Nucleophilic Attack BenzylAlc Benzyl Alcohol (Byproduct) FreeBase->BenzylAlc Elimination

Figure 1: The primary degradation pathway involves the liberation of the free base followed by rapid intramolecular cyclization.[1]

Comprehensive Storage Protocol

This protocol is designed to mitigate the risks identified above.

Receipt & Initial Handling
  • Inspect: Upon arrival, check the vial for signs of "caking" or liquefaction, which indicates moisture breach.

  • Equilibrate: Allow the sealed container to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the vial (hygroscopic failure).

  • Aliquot: If the compound will be used over multiple experiments, aliquot into single-use amber glass vials under an inert atmosphere (Glovebox or Nitrogen cone).

Long-Term Storage Conditions[1]
ConditionRequirementScientific Rationale
Container Amber Glass Vial with Teflon-lined capPrevents UV degradation; Teflon ensures airtight seal against moisture.[1]
Headspace Argon or NitrogenDisplaces O₂ to prevent N-oxidation; prevents moisture ingress.[1]
Desiccant Silica Gel or Molecular Sieves in secondary containerScavenges ambient moisture to maintain HCl salt integrity.
Temperature -20°C (± 5°C)Slows kinetic rate of hydrolysis and oxidation.[1]
Storage Workflow Diagram

StorageWorkflow Receipt 1. Receipt of Compound Equilibrate 2. Warm to Room Temp (Prevent Condensation) Receipt->Equilibrate Atmosphere 3. Flush Headspace (Argon/Nitrogen) Equilibrate->Atmosphere Seal 4. Seal with Parafilm/Tape Atmosphere->Seal Secondary 5. Place in Secondary Cont. with Desiccant Seal->Secondary Freezer 6. Store at -20°C Secondary->Freezer

Figure 2: Standard Operating Procedure (SOP) for placing the compound into long-term storage.

Quality Control & Re-Validation

Before using material stored for >6 months, perform the following "Self-Validating" checks.

Visual Inspection
  • Pass: Free-flowing white powder.[1]

  • Fail: Yellow/Orange discoloration (Oxidation) or sticky/clumped solid (Hydrolysis/Hygroscopicity).

Analytical Verification (HPLC)

Using a standard C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Target Peak: Benzyl 2-(aminomethyl)piperidine-1-carboxylate (~12-15 min).

  • Impurity Marker 1: Benzyl Alcohol (Early eluting, UV active). Presence indicates hydrolysis or cyclization.

  • Impurity Marker 2: Bicyclic Urea (Late eluting, non-polar). Presence indicates improper storage (moisture/base exposure).

Safety & Handling

  • Signal Word: WARNING

  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Sigma-Aldrich. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Specification. Retrieved from [1]

  • BLD Pharm. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Safety Data Sheet. Retrieved from [1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (General reference for Cbz stability).

  • BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from [1]

Sources

Technical Guide: Spectroscopic Profiling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

[1]

Executive Summary

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for the R-isomer) is a critical bifunctional scaffold in medicinal chemistry.[1] Characterized by a piperidine ring with orthogonal nitrogen differentiation—a robust Carboxybenzyl (Cbz/Z) protecting group on the secondary amine and a free (protonated) primary amine at the C2 position—it serves as a pivotal intermediate for peptidomimetics, kinase inhibitors, and GPCR ligands.[2]

This guide provides a rigorous spectroscopic reference profile (NMR, IR, MS) for this compound.[2] It addresses the specific analytical challenges posed by carbamate rotamers , which frequently confound standard NMR interpretation, and establishes a self-validating analytical workflow for researchers.

Part 1: Structural Anatomy & Chemical Logic[1]

The molecule consists of three distinct domains that dictate its spectroscopic signature:

  • The Cbz Core: A carbamate moiety that induces restricted rotation around the N-C(O) bond, leading to rotameric signal splitting in NMR.[1][2]

  • The Piperidine Chair: A saturated heterocycle that adopts a chair conformation, though distorted by the bulky Cbz group.[1]

  • The Ammonium Tail: The hydrochloride salt form protonates the primary amine (

    
    ), significantly deshielding adjacent protons and increasing water solubility.[1]
    
Diagram 1: Structural Connectivity & Analytical Zones

The following diagram maps the chemical structure to its key analytical "zones."[1]

GStructBenzyl 2-(aminomethyl)piperidine-1-carboxylate HClZone1Zone 1: Cbz Group(Aromatic + Carbamate)Struct->Zone1Zone2Zone 2: Piperidine Ring(Rotameric Core)Struct->Zone2Zone3Zone 3: Aminomethyl Tail(Salt Formation Site)Struct->Zone3NMR_Arom1H NMR: 7.3-7.4 ppm(Multiplet)Zone1->NMR_AromAromatic RingNMR_Rot1H NMR: Broad/Split Peaks(Restricted Rotation)Zone2->NMR_RotN-C Bond DynamicsNMR_Salt1H NMR: ~8.0 ppm (Broad)(NH3+ Exchangeable)Zone3->NMR_SaltProtonation

Caption: Structural dissection linking chemical moieties to their specific spectroscopic signatures. Note the critical rotameric warning for the piperidine ring.[2]

Part 2: Spectroscopic Profiling (The Core)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Expert Insight: The N-Cbz group exhibits partial double-bond character (

12signals for protons near the nitrogen (H2, H6) and the benzylic protons often appear as broad humps or split peaks (approx. 1:1 to 60:40 ratio).2

Solvent Recommendation: DMSO-


1

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (

Position / GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ammonium 8.00 - 8.30Broad s3H

.[1] Disappears with

shake.[1]
Aromatic 7.30 - 7.45Multiplet5HBenzyl aromatic ring protons.[1]
Benzylic

5.05 - 5.15Split/Broad s2H

.[1] Often splits due to rotamers.[1]
Pip-H2 4.30 - 4.50Broad m1HMethine at C2.[1] Highly sensitive to rotameric broadening.[1]
Pip-H6 (eq) 3.85 - 4.00Broad d1HEquatorial proton at C6.[1] Deshielded by N-Cbz.
Aminomethyl 2.80 - 3.10Multiplet2H

.[1] Shifted downfield by positive charge.
Pip-H6 (ax) 2.70 - 2.90Multiplet1HAxial proton at C6.[1]
Pip-Ring 1.30 - 1.70Multiplets6HRemaining ring protons (C3, C4, C5).[2]

C NMR Data (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~155.0 ppm (Carbamate).[1]

  • Aromatic Carbons: ~136.8 (ipso), 128.4, 127.9, 127.6 ppm.[2]

  • Benzylic

    
    :  ~66.5 ppm.[1]
    
  • Piperidine C2: ~50-52 ppm (Broad/Split).[1]

  • Piperidine C6: ~39-41 ppm.[1]

  • Aminomethyl

    
    :  ~38-40 ppm.[1]
    
  • Ring

    
    :  ~18-28 ppm range.[1]
    
Infrared (IR) Spectroscopy

The IR spectrum serves as a quick confirmation of the salt formation and the integrity of the carbamate.[1]

  • 3200 – 2800 cm⁻¹ (Broad, Strong): N-H stretching vibration of the primary ammonium salt (

    
    ).[2] This broad band often overlaps with C-H stretches.[1]
    
  • 1685 – 1705 cm⁻¹ (Strong, Sharp): C=O stretching of the urethane (Cbz) group.[2]

  • 1240 – 1260 cm⁻¹: C-O-C asymmetric stretch of the ester linkage.[1]

  • 700 & 750 cm⁻¹: Characteristic mono-substituted benzene ring deformations (out-of-plane bending).[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.[1]

  • Molecular Formula (Free Base):

    
    [2]
    
  • Molecular Weight (Free Base): 248.32 g/mol [2][3]

  • Molecular Weight (HCl Salt): 284.78 g/mol [2]

Key Signals:

  • [M+H]⁺: m/z 249.2 . (The salt counterion

    
     is not observed in positive ESI).[1]
    
  • [M+Na]⁺: m/z 271.2 (Common adduct).[1]

  • Fragmentation (In-Source or MS/MS):

    • m/z 91.0: Tropylium ion (

      
      ), characteristic of the benzyl group cleavage.[2][4]
      
    • m/z 205.1: Loss of

      
       (decarboxylation) is possible under high collision energy.[1]
      

Part 3: Analytical Verification Workflow

To ensure the compound is suitable for downstream synthesis (e.g., coupling reactions), follow this self-validating workflow.

Diagram 2: Quality Control Decision Tree

QCSampleSample: Benzyl 2-(aminomethyl)piperidine-1-carboxylate HClStep1Step 1: 1H NMR (DMSO-d6)Sample->Step1Check1Check: Are peaks split/broad?Step1->Check1Result1Normal (Rotamers)Check1->Result1Yes (Pattern Consistent)Result2Impurity/DegradationCheck1->Result2No (Sharp singlets only)Step2Step 2: Run High-Temp NMR(350K - 373K)Result1->Step2VerificationCheck2Do peaks coalesce?Step2->Check2FinalPass: Proceed to SynthesisCheck2->FinalYesFailFail: RepurifyCheck2->FailNo

Caption: Workflow to distinguish intrinsic rotameric broadening from sample impurities using Variable Temperature (VT) NMR.

Protocol: Distinguishing Rotamers from Impurities

If the NMR spectrum appears "messy" with split benzylic or piperidine signals:

  • Do not discard. This is likely rotamerism.[1]

  • Variable Temperature (VT) NMR: Heat the NMR probe to 80°C (353 K) in DMSO-

    
    .
    
  • Observation: As thermal energy overcomes the rotational barrier of the carbamate bond, the split peaks should coalesce into sharp, defined singlets (benzylic) or multiplets.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Cbz group stability and spectral characteristics).

  • Clayden, J., et al. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of amide/carbamate resonance and rotamers).

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1] (General assignment rules for piperidine ring systems and ammonium salts).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53394626 (Related Cbz-piperidine analogs). Retrieved from [Link]

  • Perron, V., et al. (2009).[1][2][5] "Regioselective mono-protection of diamines." Synthesis, 2009(02), 283-289.[2] (Methodology for selective Cbz protection of diamines).

Biological Activity of Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold—a six-membered nitrogen-containing heterocycle—is a cornerstone of modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1][2] Its ubiquity stems from its "privileged" nature: a distinct ability to present pharmacophores in defined 3D orientations while modulating physicochemical properties such as basicity (


), lipophilicity, and metabolic stability.

This guide provides a technical analysis of piperidine derivatives across three primary therapeutic axes: CNS modulation (Opioids/Alzheimer's) , Antiviral mechanisms (HIV) , and Targeted Protein Degradation (PROTACs) . It includes validated experimental protocols for bioactivity assessment and structural logic for lead optimization.

Part 1: Structural & Pharmacological Logic[3][4]

The Piperidine Pharmacophore

The piperidine ring is not merely a linker; it is a functional scaffold that dictates receptor affinity through conformational control.

  • Conformational Flexibility: The chair conformation allows substituents at C4 to adopt equatorial or axial orientations, critical for fitting into deep hydrophobic pockets (e.g., the catalytic gorge of Acetylcholinesterase).

  • Basicity & Cationic Interactions: The secondary amine (or tertiary when substituted) is protonated at physiological pH. This cation is essential for forming salt bridges with aspartate residues in GPCRs (e.g., Asp147 in the

    
    -opioid receptor).[1]
    
Core Therapeutic Classes
A. CNS Agents: Opioid Receptor Agonists
  • Key Compound: Fentanyl (N-phenethyl-4-anilidopiperidine).[1]

  • Mechanism: Agonism of the

    
    -opioid receptor (MOR), a 
    
    
    
    -coupled GPCR.[1]
  • SAR Insight: The N-phenethyl group is critical. It occupies a specific hydrophobic sub-pocket in the receptor, increasing potency by ~50-100x compared to morphine. The piperidine nitrogen forms a salt bridge with Asp147 (TM3).

B. Neurodegenerative Agents: AChE Inhibitors
  • Key Compound: Donepezil .

  • Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

  • SAR Insight: The N-benzylpiperidine moiety binds to the anionic sub-site of the enzyme, while the dimethoxyindanone binds to the peripheral anionic site (PAS). The piperidine ring acts as a spacer that spans the enzyme's active gorge.

C. Antiviral Agents: CCR5 Antagonists[3][4][5][6][7][8][9]
  • Key Compound: Vicriviroc .[4][5][8][10]

  • Mechanism: Allosteric antagonism of the CCR5 co-receptor, preventing HIV-1 gp120 binding and viral entry.

  • Structural Role: The piperidine core serves as a rigid scaffold to orient the 4,6-dimethylpyrimidine and the piperazine-linked aryl group, locking the receptor in an inactive conformation.

Part 2: Data Visualization & SAR Logic

Comparative Potency Data

The following table summarizes the potency of key piperidine derivatives against their respective targets.

CompoundTherapeutic ClassTargetPotency Metric (IC50 / Ki)Mechanism Note
Fentanyl Analgesic

-Opioid Receptor

Strong lipophilic interaction via N-phenethyl group.[1]
Donepezil Anti-Alzheimer'sAcetylcholinesterase

Dual binding to catalytic and peripheral sites.[1]
Vicriviroc Antiviral (HIV)CCR5 Receptor

Allosteric inhibition of viral entry.[1]
Raloxifene SERMEstrogen Receptor

Piperidine side chain mimics Helix-12 displacement.[1]
Mechanism of Action: Opioid Receptor Signaling

The following diagram illustrates the downstream signaling cascade activated by piperidine-based opioids (e.g., Fentanyl).

OpioidSignaling Ligand Piperidine Agonist (Fentanyl) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binding Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein GTP Exchange AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Gα Subunit Channels Ion Channel Modulation Gi_Protein->Channels Gβγ Subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation K_Efflux K+ Efflux (Hyperpolarization) Channels->K_Efflux Activation Ca_Influx Ca2+ Influx (Inhibition) Channels->Ca_Influx Blockade Effect Analgesia / Sedation K_Efflux->Effect Ca_Influx->Effect

Figure 1: Signal transduction pathway for piperidine-based opioid agonists.[1] Activation leads to neuronal hyperpolarization via G-protein coupling.[1]

Structural Activity Relationship (SAR) Logic

This diagram details how specific substitutions on the piperidine ring modulate biological activity.

PiperidineSAR Core Piperidine Scaffold N1 N1-Position (Nitrogen) Core->N1 C4 C4-Position (Carbon) Core->C4 N1_Opioid Phenethyl Group (Opioids) Max Potency N1->N1_Opioid N1_AChE Benzyl Group (AChE Inhibitors) Anionic Site Binding N1->N1_AChE C4_Polar Polar Groups (Amides/Esters) H-Bonding C4->C4_Polar C4_Rigid Spiro-fusion (Metabolic Stability) C4->C4_Rigid

Figure 2: Generalized SAR logic for the piperidine scaffold in drug design.

Part 3: Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: Determine the


 of a novel piperidine derivative against AChE using the modified Ellman’s method.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (Sigma-Aldrich), 500 U/mL stock.[1]

  • Substrate: Acetylthiocholine iodide (ATCI), 0.075 M.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.01 M.[1]

  • Test Compound: Dissolved in DMSO (Final DMSO concentration < 1%).

Workflow:

  • Preparation: In a 96-well microplate, add 150 µL of phosphate buffer.

  • Inhibitor Addition: Add 20 µL of the test compound solution (variable concentrations).

  • Enzyme Addition: Add 20 µL of AChE solution (0.2 U/mL final).

  • Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor equilibrium.

  • Substrate/Chromogen Addition: Add 10 µL of DTNB/ATCI mixture (1:1 ratio).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition

    
    . Plot log[concentration] vs. % inhibition to determine 
    
    
    
    .[1]

Validation Check: Use Donepezil (


) as a positive control.[1]
Protocol 2: Opioid Receptor Radioligand Binding Assay

Objective: Measure the binding affinity (


) of a piperidine derivative to the 

-opioid receptor.

Reagents:

  • Membranes: Rat brain membrane homogenates or CHO cells expressing human MOR.

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol).[1]
    
  • Non-specific Binder: Naloxone (10 µM).[11]

  • Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

  • Assay Assembly: In assay tubes, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL

      
      -DAMGO (0.5 nM final).[1]
      
    • 50 µL Test compound (range

      
       to 
      
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM).

  • Analysis: Determine

    
     via non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]

Part 4: Future Directions (PROTACs)

The piperidine ring is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) .

  • Role: It serves as a rigidifying linker element or as part of the E3 ligase ligand (e.g., in VHL or Cereblon ligands).[12]

  • Advantage: Piperidine incorporation into the linker improves aqueous solubility (via protonation) and restricts conformational freedom, reducing the entropic penalty of ternary complex formation.

  • Example: ACBI2 , a potent SMARCA2 degrader, utilizes a piperidine-based architecture to achieve oral bioavailability.

References

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2004). Discovery of Vicriviroc (SCH 417690), a CCR5 Antagonist.[4][5]

  • European Journal of Medicinal Chemistry. (2023). SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. [1]

  • Cayman Chemical. (2022).[4] Vicriviroc Product Information and Biological Activity. Retrieved from [1]

  • opnMe (Boehringer Ingelheim). (2024).[13] Top 3 Molecules 2024: PROTAC Degraders ACBI1, ACBI2, ACBI3.[13] Retrieved from [1]

  • Pain Physician. (2008). Opioid Pharmacology: Fentanyl and Piperidine Derivatives. Retrieved from [1]

  • ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.

Sources

Computational Characterization and Molecular Modelling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics. Its structure combines a flexible piperidine ring, a carbamate protecting group (Cbz), and a reactive primary amine stabilized as a hydrochloride salt.

This guide outlines a comprehensive theoretical framework for characterizing this molecule. It moves beyond simple geometry optimization to address specific challenges: the conformational flexibility of the Cbz group, the ionic nature of the hydrochloride salt, and the prediction of spectroscopic signatures for quality control.

Structural Significance & Chemical Context

Before initiating computational workflows, one must understand the structural constraints:

  • The Piperidine Core: Predominantly exists in a chair conformation, but the 1,2-substitution pattern introduces steric strain that may flatten the ring or induce twist-boat populations.

  • The Cbz Group: The carbamate linkage exhibits restricted rotation around the N-CO bond, creating s-cis and s-trans rotamers that complicate NMR spectra.

  • The Hydrochloride Salt: Theoretical models often fail by treating salts as covalent species. Accurate modelling requires treating the

    
     and 
    
    
    
    as a tight ion pair in the gas phase or a solvated ion pair in solution.

Module 1: Quantum Chemical Analysis (DFT Protocol)

Methodology Selection

For this scaffold, the B3LYP functional is the industry standard for balancing cost and accuracy, but for the non-covalent interactions (NCI) present in the HCl salt, dispersion correction is mandatory.

  • Functional: B3LYP-D3(BJ) or

    
    B97X-D (to account for dispersion forces between the benzyl ring and the piperidine core).
    
  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are critical for describing the electron-rich chloride anion and the lone pairs on the carbamate oxygens.

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol (common NMR solvents).

Computational Workflow

The following diagram illustrates the decision matrix for optimizing the salt form versus the free base.

DFT_Workflow Start Input Structure (2D ChemDraw) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch Decision Target Phase? ConfSearch->Decision GasPhase Gas Phase / Solid State Model: Contact Ion Pair (R-NH3+ ... Cl-) Decision->GasPhase Crystallography SolnPhase Solution Phase Model: Solvated Cation (R-NH3+ // PCM) Decision->SolnPhase NMR/Reactivity Opt DFT Optimization B3LYP-D3/6-311++G(d,p) GasPhase->Opt SolnPhase->Opt Freq Frequency Calc (NIMAG = 0) Opt->Freq Output Thermodynamic Data (Gibbs Free Energy) Freq->Output

Figure 1: Decision tree for Density Functional Theory (DFT) optimization of piperidine salts.

Frontier Molecular Orbitals (FMO)

The reactivity of this intermediate is defined by the HOMO-LUMO gap .

  • HOMO Location: Typically localized on the carbamate nitrogen or the benzyl ring

    
    -system.
    
  • LUMO Location: Often found on the ammonium group (

    
    ) in the salt form, indicating its electron-accepting nature (acidity).
    
  • Chemical Hardness (

    
    ):  A large gap indicates high stability, confirming why the HCl salt is the preferred storage form over the free base, which is prone to oxidation or carbamate migration.
    

Module 2: Spectroscopic Profiling (Validation)

To validate the theoretical model against the physical sample, compare the calculated vibrational frequencies and magnetic shieldings.

Infrared (IR) Spectroscopy

The HCl salt formation dramatically alters the IR spectrum compared to the free base.

Functional GroupTheoretical Mode (Scaled)Experimental ExpectationDiagnostic Value
Ammonium (

)
2800–3200

(Broad)
Broad band overlapping C-HConfirms Salt Formation
Carbamate (C=O) 1690–1710

Sharp, strong peakConfirms N-Protection
Chloride Interaction < 400

Far IR (rarely seen)Lattice vibration

Note: Theoretical frequencies must be scaled by a factor of 0.967 (for B3LYP/6-311G) to correct for anharmonicity.

NMR Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR shifts.

  • Focus Region: The methylene protons at the 2-position (

    
    ).
    
  • Effect of Chirality: Due to the chiral center at C2, these protons are diastereotopic. Theoretical modelling should predict two distinct signals (split by geminal coupling) rather than a single singlet.

  • Protocol: Calculate shielding tensors in DMSO-d6 (PCM model) and reference against TMS calculated at the same level of theory.

Module 3: In Silico ADME & Drug-Likeness

Although this molecule is an intermediate, its derivatives are often final drugs. Understanding the "baseline" ADME properties of the scaffold is vital for fragment-based drug design (FBDD).

Physicochemical Profile (SwissADME)
  • Lipophilicity (LogP): The benzyl group adds significant lipophilicity (LogP

    
     2.5), aiding membrane permeability.
    
  • Water Solubility: The HCl salt form transforms a moderately soluble organic into a highly soluble species, essential for formulation.

  • Blood-Brain Barrier (BBB): The piperidine scaffold is a "privileged structure" for CNS activity. However, the carbamate is usually cleaved or modified; if retained, the molecule is likely P-gp substrate.

Toxicity Alerts
  • Structural Alert: The primary amine (even as a salt) is a reactive handle.

  • Metabolism: The benzyl group is susceptible to CYP450-mediated benzylic oxidation.

ADME_Logic Input Scaffold Structure Lipinski Lipinski Rule of 5 MW < 500? Yes LogP < 5? Yes Input->Lipinski Metabolism Metabolic Sites 1. Benzylic C-H (Oxidation) 2. Carbamate (Hydrolysis) Input->Metabolism Tox Tox Prediction (AMES Test) Input->Tox Outcome Lead Optimization Strategy Lipinski->Outcome Metabolism->Outcome Tox->Outcome

Figure 2: In silico ADME/Tox evaluation logic for the benzyl-piperidine scaffold.

Conclusion

Theoretical studies of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride reveal a molecule defined by the interplay between its rigid piperidine core and the ionic network of the hydrochloride salt. Accurate modelling requires dispersion-corrected DFT (B3LYP-D3) and explicit treatment of the chloride counter-ion. These computational protocols provide the necessary structural assurance for using this compound in high-precision asymmetric synthesis.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software for DFT calculations). Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • ChemicalBook. (2023). Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Properties and CAS Data. Link

Sources

A Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products. Its three-dimensional structure, metabolic stability, and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can precisely interact with biological targets. Within this important class of compounds, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride emerges as a particularly valuable chiral building block. Its structure combines the rigid piperidine core with a reactive primary amine and a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, offering synthetic versatility for the construction of more complex molecules. This guide provides an in-depth review of its synthesis, properties, and applications for researchers and professionals in drug development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for its effective use in synthesis and drug design. Key identifying information and properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol
CAS Number 1159826-44-4 (racemate)N/A
1217653-34-3 ((R)-enantiomer)
Appearance White to off-white solidN/A
Storage Conditions Inert atmosphere, 2-8°C

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), the benzylic methylene protons (~5.1-5.2 ppm), and the protons of the piperidine ring and the aminomethyl group. ¹³C NMR would show corresponding signals for all unique carbon atoms.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the N-H stretching of the ammonium salt, C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-N stretching.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak corresponding to the free base [M+H]⁺ at approximately 249.16 m/z.

Strategic Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

The synthesis of the title compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A logical and efficient synthetic pathway proceeds via the formation of a key nitrile intermediate, followed by reduction and salt formation. This approach allows for the introduction of the aminomethyl group in a controlled manner.

Synthetic Workflow Overview

Synthesis_Workflow Start Piperidine-2-carbonitrile Step1 N-Cbz Protection Start->Step1 Benzyl Chloroformate, Base (e.g., Triethylamine) Intermediate1 Benzyl 2-cyanopiperidine-1-carboxylate Step1->Intermediate1 Step2 Nitrile Reduction Intermediate1->Step2 Reducing Agent (e.g., Raney Nickel, H₂) Intermediate2 Benzyl 2-(aminomethyl)piperidine-1-carboxylate (Free Base) Step2->Intermediate2 Step3 Hydrochloride Salt Formation Intermediate2->Step3 HCl in an organic solvent (e.g., Dioxane, Ethanol) End Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Step3->End

Caption: A general workflow for the synthesis of the target compound.

Step 1: N-Protection of Piperidine-2-carbonitrile

Causality: The first critical step is the protection of the secondary amine of the piperidine ring. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose. It is stable under a range of reaction conditions, yet can be readily removed by catalytic hydrogenation, a condition that is often compatible with other functional groups. This protection prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations.

Detailed Protocol:

  • Dissolve piperidine-2-carbonitrile in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add a base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. This typically involves washing the organic layer with a dilute acid (e.g., 10% citric acid), a dilute base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl 2-cyanopiperidine-1-carboxylate.

Step 2: Catalytic Reduction of the Nitrile

Causality: The conversion of the nitrile group to a primary amine is a key transformation. Catalytic hydrogenation is a clean and efficient method for this reduction. Raney Nickel is a commonly used catalyst for nitrile reduction due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent and pressure can influence the reaction rate and selectivity.

Detailed Protocol:

  • Dissolve the benzyl 2-cyanopiperidine-1-carboxylate intermediate in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously.

  • The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzyl 2-(aminomethyl)piperidine-1-carboxylate as a free base.

Step 3: Formation of the Hydrochloride Salt

Causality: The free amine product is often an oil and can be difficult to handle and purify. Converting it to its hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. The salt form also often improves the compound's solubility in aqueous media, which can be advantageous for biological testing.

Detailed Protocol:

  • Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of ethanol and ethyl acetate.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or ethanolic HCl) to the stirred solution.

  • The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the solid under vacuum to yield the final product, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.

Applications in Medicinal Chemistry and Drug Discovery

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, with a protected amine on the ring and a free primary amine on the side chain, allows for selective derivatization at the aminomethyl position.

Role as a Scaffold in Drug Design

Applications cluster_deprotection Post-derivatization Core Benzyl 2-(aminomethyl)piperidine- 1-carboxylate hydrochloride Reaction1 Amide Coupling Core->Reaction1 R-COOH, Coupling Agents Reaction2 Reductive Amination Core->Reaction2 R-CHO, NaBH(OAc)₃ Product1 Protease Inhibitors (e.g., for SARS-CoV-2) Reaction1->Product1 Product3 Enzyme Inhibitors Reaction1->Product3 Product2 GPCR Ligands Reaction2->Product2 Reaction3 Deprotection (Hydrogenolysis) Product4 Further Derivatization at Piperidine Nitrogen Reaction3->Product4 Product1->Reaction3 H₂, Pd/C Product2->Reaction3 Product3->Reaction3

Safety and handling of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

This guide provides a comprehensive overview of the safety protocols and handling procedures for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective use in a laboratory setting. The narrative emphasizes the causality behind safety measures, grounding every recommendation in authoritative data.

Chemical Identification and Physicochemical Properties

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a key building block in synthetic and medicinal chemistry. As a piperidine derivative, it belongs to a class of compounds that are foundational to the structure of many therapeutically significant molecules.[1][2] Its bifunctional nature—possessing a primary amine and a carbamate-protected secondary amine—makes it a versatile intermediate for constructing more complex molecular architectures.[3]

A precise understanding of its properties is the first step toward safe handling.

PropertyDataSource(s)
IUPAC Name benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Molecular Formula C₁₄H₂₁ClN₂O₂[4]
Molecular Weight 284.78 g/mol [5]
Common Synonyms 1-Cbz-2-(aminomethyl)piperidine HCl
Appearance Solid (typical for hydrochloride salts)[6]
CAS Numbers 1159826-44-4 (racemic), 1207853-23-3 ((2S,5R)-isomer), 1217774-98-5 ((S)-isomer)[5][7][8]

Hazard Analysis and Toxicological Profile

While a specific, comprehensive Safety Data Sheet (SDS) for every isomer of this exact compound is not publicly available, a robust hazard profile can be constructed by analyzing data from close structural analogs. The primary hazards are associated with irritation and acute oral toxicity.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[6][9]
Skin Irritation (Category 2) GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[9]
Eye Irritation (Category 2A) GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[6][9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[9]

Expert Analysis: The toxicological profile is driven by the amine functionalities and the nature of the hydrochloride salt. The primary amine can cause skin and eye irritation.[9] As a fine, crystalline solid, it can easily become airborne during handling, posing an inhalation risk that can lead to respiratory tract irritation.[9] The "Harmful if swallowed" classification necessitates strict hygiene measures to prevent accidental ingestion.[6][9]

Laboratory Handling and Engineering Controls

Effective engineering controls and standardized work practices are the primary defense against exposure.

Ventilation and Containment

Core Directive: All manipulations of solid benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride that could generate dust, such as weighing, transferring, or preparing solutions, must be performed within a certified chemical fume hood.

Causality: The potential for respiratory irritation (H335) makes localized exhaust ventilation essential.[9] A fume hood not only captures airborne particulates but also protects the user from inhaling any volatile decomposition products that could be released under specific conditions.

Standard Operating Workflow

A systematic approach to handling ensures safety at every stage. The following workflow is recommended as a self-validating system for minimizing exposure.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Confirm Fume Hood Operation a->b c Transfer to Weighing Vessel (in fume hood) b->c d Weigh Compound c->d e Add to Reaction Vessel (in fume hood) d->e f Conduct Synthesis e->f g Decontaminate Glassware & Surfaces f->g h Segregate & Label Hazardous Waste g->h i Remove PPE & Wash Hands h->i

Caption: Recommended workflow for handling the compound.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly correspond to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] Due to the H319 "Causes serious eye irritation" classification, standard safety glasses do not provide sufficient protection from dust or splashes.[9]

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Chemically resistant gloves (e.g., nitrile) are required.[9][10] Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with site-specific procedures.[11]

  • Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If a situation arises where dust exposure is possible outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary.[10]

G cluster_hazards Identified Hazards cluster_ppe Required PPE H315 H315: Skin Irritation Gloves Nitrile Gloves & Lab Coat H315->Gloves H319 H319: Serious Eye Irritation Goggles Chemical Goggles H319->Goggles H335 H335: Respiratory Irritation Hood Chemical Fume Hood H335->Hood

Caption: Mapping hazards to mandatory personal protective equipment.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.

  • Conditions to Avoid: Avoid exposure to moisture, heat, and sources of ignition.[9]

  • Storage Requirements: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9][10]

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine groups.[9][10]

Accidental Release and First Aid Measures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

For any spill, the first priority is to ensure personnel safety.

G spill Spill Occurs minor Minor Spill (<5g in fume hood) spill->minor Is it minor? major Major Spill (>5g or outside hood) spill->major No contain Contain spill with absorbent pads minor->contain evacuate Evacuate immediate area major->evacuate sweep Carefully sweep solid into a labeled waste container contain->sweep clean Decontaminate area with soap & water sweep->clean dispose Dispose of as hazardous waste clean->dispose alert Alert supervisor and EH&S evacuate->alert secure Secure area, prevent entry alert->secure pro Allow trained personnel to clean up secure->pro

Caption: Decision tree for spill response procedures.

First Aid Protocols
  • If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[12] If respiratory symptoms occur, seek medical attention.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. If skin irritation persists, seek medical advice.[12]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[12] Remove contact lenses if present and easy to do so. Continue rinsing.[12] Seek immediate medical attention.

  • If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[9] Call a poison control center or doctor for treatment advice.[9][11]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[13] All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be collected in properly labeled, sealed containers. Disposal should be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12]

References

  • (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Benzyl nicotinate. Thermo Fisher Scientific. [Link]

  • 2-(Aminomethyl)piperidine Datasheet. Chemwatch. [Link]

  • Benzyl piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Benzyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Thomasnet. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Benzoyl piperidine. Organic Syntheses Procedure. [Link]

  • 3-AMino-2-Methyl-piperidine-1-carboxylic acid benzyl ester CAS#: 912451-59-3. ChemWhat. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between a sterically hindered secondary amine (piperidine ring nitrogen) and a less hindered, more nucleophilic primary amine (exocyclic aminomethyl group).

Direct acylation of 2-(aminomethyl)piperidine with benzyl chloroformate (Cbz-Cl) typically results in the kinetically favored protection of the primary amine, yielding the unwanted regioisomer. To achieve the target structure—where the ring nitrogen is Cbz-protected and the primary amine is free—an orthogonal protection strategy is required.

This protocol details a robust, three-step synthetic route:

  • Kinetic Selectivity: Selective protection of the primary amine using tert-butyl dicarbonate (Boc₂O).

  • Exhaustive Protection: Cbz-protection of the secondary ring amine.

  • Chemoselective Deprotection: Acidolytic cleavage of the Boc group, leaving the acid-stable Cbz group intact.

Retrosynthetic Logic & Reaction Pathway

The success of this synthesis relies on the nucleophilic hierarchy of the diamine substrate.

  • Primary Amine (-CH₂NH₂): High nucleophilicity, low steric hindrance. Reacts rapidly with electrophiles.

  • Secondary Amine (Ring-NH): Moderate nucleophilicity, higher steric hindrance (alpha-substitution). Reacts slower.

By exploiting this difference, we can install a Boc group on the primary amine with >90% regioselectivity under controlled conditions.

SynthesisPath SM 2-(Aminomethyl)piperidine (Starting Material) Step1 Step 1: Selective Boc Protection (Kinetic Control) SM->Step1 (Boc)2O (0.95 eq) 0°C -> RT Inter1 2-(Boc-aminomethyl)piperidine (Major Isomer) Step1->Inter1 Major Path Side1 Di-Boc Side Product Step1->Side1 Excess Reagent or High Temp Step2 Step 2: Cbz Protection (Thermodynamic Driving) Inter1->Step2 Cbz-Cl, Base Inter2 1-Cbz-2-(Boc-aminomethyl)piperidine (Fully Protected) Step2->Inter2 Step3 Step 3: Acidolytic Deprotection (HCl/Dioxane) Inter2->Step3 Selective cleavage of Boc Product TARGET: Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl Step3->Product

Figure 1: Reaction workflow demonstrating the orthogonal protection strategy.

Detailed Experimental Protocols

Step 1: Regioselective N-Boc Protection

Objective: Protect the exocyclic primary amine while leaving the secondary ring amine free.

  • Reagents:

    • 2-(Aminomethyl)piperidine (1.0 equiv)[1]

    • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)[1]

    • Dichloromethane (DCM) (Solvent, 10 mL/g)

    • Triethylamine (Et₃N) (1.1 equiv)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2-(aminomethyl)piperidine and DCM. Add Et₃N and cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

  • Addition: Dissolve Boc₂O in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Note: Using a slight deficit of Boc₂O (0.95 eq) ensures the primary amine is not over-reacted to the di-Boc species.

  • Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]

  • Workup:

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: If di-Boc impurity is present (>5%), purify via flash column chromatography (DCM/MeOH/NH₄OH).

Checkpoint: The product, 2-(Boc-aminomethyl)piperidine , should show a characteristic Boc singlet (~1.44 ppm) in ¹H NMR and a free secondary amine signal.

Step 2: N-Cbz Protection of the Piperidine Ring

Objective: Protect the secondary amine with the benzyl carbamate group.

  • Reagents:

    • 2-(Boc-aminomethyl)piperidine (Intermediate 1) (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

    • Solvent System: THF/Water (1:1) or DCM/aq. NaHCO₃ (Biphasic)

Procedure:

  • Setup: Dissolve Intermediate 1 in THF (or DCM). Add a solution of NaHCO₃ in water. Cool to 0°C.[1][2]

  • Addition: Add Cbz-Cl dropwise. Caution: Cbz-Cl is lachrymatory; handle in a fume hood.

  • Reaction: Stir vigorously at RT for 3–6 hours. The biphasic system requires efficient stirring.

  • Workup:

    • Separate layers.[1][3][4] Extract the aqueous layer with DCM (2x).[1]

    • Combine organics, wash with 1M HCl (to remove any unreacted amine starting material), then brine.

    • Dry (Na₂SO₄) and concentrate.[1][5]

  • Purification: The resulting 1-Cbz-2-(Boc-aminomethyl)piperidine is usually an oil.[1][6] It can be used directly or purified by silica chromatography (Hexanes/EtOAc).

Step 3: Selective Boc Deprotection

Objective: Remove the acid-labile Boc group while retaining the acid-stable Cbz group.

  • Reagents:

    • 1-Cbz-2-(Boc-aminomethyl)piperidine (Intermediate 2)

    • 4M HCl in Dioxane (or 4M HCl in EtOAc)

    • Solvent: Dioxane or Ethyl Acetate

Procedure:

  • Reaction: Dissolve Intermediate 2 in a minimal amount of dioxane/EtOAc. Add 4M HCl in dioxane (5–10 equiv) at RT.

  • Monitoring: Stir for 1–3 hours. Gas evolution (isobutylene) will be observed. Monitor by LC-MS for the disappearance of the Boc-protected mass.

  • Isolation:

    • The product hydrochloride salt often precipitates from the reaction mixture.

    • Add diethyl ether or hexanes to drive precipitation.

    • Filter the white solid under nitrogen (hygroscopic).

    • Wash with ether and dry under high vacuum.

Final Product: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride .

Analytical Data & Quality Control

To validate the synthesis, compare analytical data against the expected parameters.

ParameterExpected ResultDiagnostic Notes
Appearance White to off-white solidHygroscopic salt form.[6]
¹H NMR (DMSO-d₆) δ 7.30-7.40 (m, 5H): Aromatic Cbz protons.δ 5.10 (s, 2H): Benzylic -CH₂-.δ 8.0-8.5 (br s, 3H): Ammonium -NH₃⁺.Absence of: δ 1.44 (Boc methyls).Confirm loss of Boc singlet and retention of aromatic region.
Mass Spec (ESI+) [M+H]⁺ = 249.16 (Free Base)Calculated MW (Free Base): 248.32 g/mol .
Purity (HPLC) > 95%Monitor at 214 nm and 254 nm.

Troubleshooting & Optimization

Issue: Formation of Di-Boc Side Product (Step 1)
  • Cause: Excess Boc₂O or high temperature allowing reaction with the hindered secondary amine.

  • Solution:

    • Strictly maintain 0°C during addition.

    • Use 0.90–0.95 equivalents of Boc₂O.

    • Add Boc₂O solution very slowly (syringe pump) to keep local concentration low.

Issue: Incomplete Cbz Protection (Step 2)
  • Cause: Biphasic reaction failing due to poor stirring or hydrolysis of Cbz-Cl.

  • Solution:

    • Increase stirring speed (vortex).

    • Use a slight excess of Cbz-Cl (1.2–1.3 eq).

    • Switch to a homogeneous solvent system (THF/DIPEA) if the biphasic method fails.

Issue: Cbz Cleavage during Step 3
  • Cause: Use of HBr or hydrogenation conditions (Pd/C, H₂).[7]

  • Solution: Ensure the use of HCl or TFA . The Cbz group is stable to HCl/Dioxane and TFA/DCM at room temperature. Avoid HBr/Acetic acid, which can cleave Cbz.

References

  • BenchChem Technical Support. (2025).[1][3] Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Retrieved from .

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Boc-aminomethyl)piperidine. Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for amine protection stability).
  • AChemBlock. (n.d.). 1-Cbz-2-aminomethyl-piperidine Product Data. Retrieved from .

Sources

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride as a PROTAC linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Rigid PROTACs using Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl

Executive Summary

This guide details the application of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (hereafter referred to as BAPC-HCl ) as a high-value linker precursor in Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike flexible polyethylene glycol (PEG) linkers, BAPC-HCl introduces a piperidine-based conformational constraint. This rigidity reduces the entropic penalty of ternary complex formation, potentially enhancing degradation potency and isoform selectivity. This protocol outlines the chemical rationale, sequential conjugation workflow, and validated deprotection methodologies required to incorporate this scaffold into heterobifunctional degraders.

Chemical Profile & Strategic Rationale

Molecule: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Role: Heterobifunctional Linker Precursor (Rigid/Defined Exit Vector)

Structural Advantages in Linkerology

The transition from "flexible" (PEG/alkyl) to "rigid" linkers is a critical optimization step in mature PROTAC campaigns. BAPC-HCl offers three distinct advantages:

  • Conformational Restriction: The piperidine ring locks the linker into a chair conformation, limiting the rotational degrees of freedom. This "pre-organizes" the PROTAC, reducing the entropy loss upon binding to the Target Protein (POI) and E3 Ligase.

  • Orthogonal Protection: The molecule features two amine handles with distinct reactivity profiles:

    • Handle A (Free): A primary aminomethyl group (

      
      ), ready for immediate amide coupling or reductive amination.
      
    • Handle B (Protected): A secondary piperidine nitrogen protected by a Carboxybenzyl (Cbz) group. This remains inert during the first coupling, preventing polymerization.

  • Solubility Modulation: Upon final deprotection and coupling, the tertiary piperidine nitrogen can be protonated at physiological pH, improving the aqueous solubility of the final PROTAC—a common bottleneck for lipophilic degraders.

Decision Logic: When to use BAPC-HCl?

Use the following decision matrix to determine if this linker fits your design goals.

LinkerSelection Start PROTAC Design Goal Solubility Is the Warhead/E3 Ligand highly lipophilic? Start->Solubility Entropy Is the Ternary Complex unstable? Solubility->Entropy No BAPC Use Rigid Linker (BAPC-HCl) Solubility->BAPC Yes (Piperidine N improves solubility) Selectivity Is Isoform Selectivity required? Entropy->Selectivity Unknown Entropy->BAPC Yes (Reduces entropic penalty) PEG Use Flexible Linker (PEG/Alkyl) Selectivity->PEG No (Exploratory phase) Selectivity->BAPC Yes (Defined exit vectors)

Figure 1: Decision matrix for selecting rigid piperidine linkers over flexible chains.

Experimental Workflow

The synthesis follows a Sequential Assembly Strategy . The asymmetry of BAPC-HCl allows for the controlled attachment of the Ligand of Interest (POI Ligand) followed by the E3 Ligase Ligand (or vice versa).

General Pathway:

  • Step 1 (Amide Coupling): React the free primary amine of BAPC-HCl with the carboxylic acid of Ligand A.

  • Step 2 (Deprotection): Remove the Cbz group to expose the secondary piperidine amine.

  • Step 3 (Final Assembly): React the secondary amine with an alkyl halide or activated acid of Ligand B.

SynthesisWorkflow cluster_0 Phase 1: First Conjugation cluster_1 Phase 2: Activation cluster_2 Phase 3: Final Assembly BAPC BAPC-HCl (Free NH2, Cbz-Protected NH) Intermediate1 Intermediate 1 (Amide Bond Formed) BAPC->Intermediate1 HATU, DIPEA LigandA Ligand A (Carboxylic Acid) LigandA->Intermediate1 Deprotection Cbz Removal (Pd/C + H2) Intermediate1->Deprotection FreeAmine Free Piperidine (Secondary Amine) Deprotection->FreeAmine FinalPROTAC Final Rigid PROTAC FreeAmine->FinalPROTAC Alkylation/Acylation LigandB Ligand B (Alkyl Halide/Acid) LigandB->FinalPROTAC

Figure 2: Sequential assembly workflow for BAPC-HCl based PROTACs.

Detailed Protocols

Protocol A: Phase 1 - Amide Coupling (Primary Amine)

Objective: Attach the first ligand (usually the one with a carboxylic acid handle) to the aminomethyl group of BAPC-HCl.

Reagents:

  • Ligand A-COOH (1.0 equiv)

  • BAPC-HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration).

  • Add HATU and stir at room temperature (RT) for 5 minutes to activate the acid.

  • Add BAPC-HCl to the reaction vessel.

  • Immediately add DIPEA . Note: The solution should turn slightly yellow upon DIPEA addition.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass: Ligand A + Linker - H2O).

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Phase 2 - Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to liberate the secondary amine. Critical Warning: If your Ligand A contains halogens (Cl, Br, I) or reducible groups (nitro), standard hydrogenation may cause side reactions. See Alternative Method below.

Standard Method (Pd/C + H2):

  • Dissolve Intermediate 1 in MeOH or EtOH (0.05 M).

  • Flush the vessel with Nitrogen.

  • Add 10% Pd/C (10 wt% loading relative to substrate).[1]

  • Purge with Hydrogen gas (balloon pressure is usually sufficient).

  • Stir vigorously at RT for 2–12 hours.

  • Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate. The product is usually pure enough for the next step.

Alternative Method (Acidic Deprotection - Halogen Safe): Use this if Ligand A contains sensitive halogens (e.g., Thalidomide analogs often contain Fluorine which is stable, but VHL ligands may have vulnerable sites).

  • Dissolve Intermediate 1 in 33% HBr in Acetic Acid .

  • Stir at RT for 1–2 hours.

  • Precipitate the product by adding cold Diethyl Ether.

  • Collect the solid (salt form) by filtration.

Protocol C: Phase 3 - Final Assembly (N-Alkylation)

Objective: Attach Ligand B (containing an alkyl halide) to the piperidine nitrogen.

Reagents:

  • Deprotected Intermediate (1.0 equiv)

  • Ligand B-Alkyl Halide (e.g., -Cl, -Br) (1.2 equiv)

  • K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Acetonitrile (ACN) or DMF

Procedure:

  • Suspend the Deprotected Intermediate and K2CO3 in ACN.

  • Add Ligand B-Alkyl Halide .

  • Heat to 60–80°C (depending on the reactivity of the halide).

  • Monitor by LC-MS until the intermediate is consumed (typically 4–16 hours).

  • Purification: Filter off inorganic salts. Purify the final PROTAC via Preparative HPLC (Reverse Phase C18).

Quality Control & Validation

ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm & 214 nm)
Identity Mass within ± 0.5 DaLC-MS (ESI+)
Structure Confirmed connectivity1H NMR (DMSO-d6 or CDCl3)
Stereochemistry Enantiomeric Excess (ee) > 98%Chiral HPLC (if using chiral BAPC)

Troubleshooting Tips:

  • Low Yield in Step 1: Ensure BAPC-HCl is fully neutralized by DIPEA. The HCl salt requires an extra equivalent of base compared to free amines.

  • Incomplete Cbz Removal: If using Pd/C, ensure the catalyst is not poisoned by sulfur-containing residues from Ligand A. If poisoned, switch to HBr/AcOH.

  • Poor Solubility: If the final PROTAC is insoluble, formulate as a mesylate or hydrochloride salt for biological testing.

References

  • Design of Rigid Linkers: Maple, H. J., et al. "Factorial design for the optimization of PROTAC linker properties." MedChemComm, 2019.

  • Piperidine Scaffolds in PROTACs: Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 2020. (Context on rigidifying linkers).

  • Cbz Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for Cbz removal).
  • PROTAC Linkerology Review: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[2][3][4]

  • General PROTAC Synthesis: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[3] Cell, 2020.

Sources

Application Note: Optimized Coupling Protocols for Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the amide coupling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (hereafter referred to as 1-Cbz-2-AMP·HCl ). This building block is a critical scaffold in medicinal chemistry, particularly for synthesizing inhibitors targeting GPCRs (e.g., Sigma receptors) and kinases where a piperidine linker is required.

The primary challenge in utilizing this reagent lies in its hydrochloride salt form, which requires careful in situ neutralization to ensure nucleophilic reactivity without compromising the integrity of the coupling reagents. This guide provides a high-efficiency HATU-mediated protocol and a robust Acid Chloride alternative, supported by mechanistic insights and troubleshooting workflows.

Chemical Profile & Strategic Considerations

Before initiating synthesis, it is crucial to understand the physicochemical constraints of the starting material.

Substance Identity
PropertyDetail
Compound Name Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Common Abbreviation 1-Cbz-2-(aminomethyl)piperidine HCl
CAS Number 1159826-44-4 (racemic) / 1217653-34-3 (R-isomer)
Molecular Formula C₁₄H₂₀N₂O₂[1][2][3][4] · HCl
Molecular Weight 284.78 g/mol
Reactive Center Primary Amine (-CH₂-NH₂)
Protecting Group Cbz (Carboxybenzyl) on Piperidine Nitrogen
Solubility Soluble in DMF, DMSO, MeOH; Poor solubility in DCM/Et₂O (as salt)
Mechanistic Strategy

The coupling reaction relies on the nucleophilic attack of the primary amine on an activated carboxylic acid. However, 1-Cbz-2-AMP·HCl is supplied as a protonated ammonium salt (


), which is non-nucleophilic.
  • The Neutralization Challenge: You must add sufficient base (tertiary amine) to:

    • Neutralize the HCl counterion.

    • Deprotonate the carboxylic acid partner (if not pre-activated).

    • Maintain a basic pH to keep the amine free (

      
      ).
      
  • The Steric Factor: The aminomethyl group is adjacent to the bulky piperidine ring (C2 position). While less hindered than a direct ring amine, the Cbz group can induce conformational folding that shields the amine. Polar aprotic solvents (DMF) are preferred over DCM to disrupt these intramolecular H-bonds and improve salt solubility.

Protocol A: High-Efficiency HATU Coupling (Recommended)

Application: Best for coupling expensive carboxylic acids, chiral acids (low racemization risk), or when high conversion is required.

Reagents & Materials
  • Amine: 1-Cbz-2-AMP·HCl (1.0 equiv)

  • Carboxylic Acid: Target Acid (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Pre-Activation of Acid:

    • In a dry round-bottom flask or vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv).

    • Add DIPEA (1.0 equiv) dropwise.

    • Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating the formation of the activated OAt-ester.

  • Preparation of Amine Salt:

    • In a separate vial, suspend 1-Cbz-2-AMP·HCl (1.0 equiv) in a minimal amount of DMF.

    • Add DIPEA (2.0 - 2.5 equiv).[5]

    • Sonicate or vortex until the solid fully dissolves. This step ensures the amine is free-based and soluble.

  • Coupling Reaction:

    • Add the Amine/DIPEA solution dropwise to the Pre-Activated Acid solution.

    • Stir at RT for 2–16 hours.

    • Monitoring: Check by LCMS or TLC after 1 hour. Look for the disappearance of the acid and the formation of the product mass (M+H).

  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Note: If your product contains basic nitrogens sensitive to acid, skip this or use mild NH₄Cl.

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 3: Saturated Brine (removes DMF).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride (Schotten-Baumann Conditions)

Application: Best for unreactive/hindered acids or cost-sensitive scale-up.

Reagents[3][4][5][6][7][8][9]
  • Amine: 1-Cbz-2-AMP·HCl (1.0 equiv)

  • Acid Chloride: R-COCl (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Suspend 1-Cbz-2-AMP·HCl (1.0 equiv) in anhydrous DCM (0.1 M) at 0°C (ice bath).

  • Add TEA (3.0 equiv).[6] The suspension should clear up as the free base dissolves in DCM.

  • Add the Acid Chloride (1.1 equiv) dropwise to control exotherm.

  • Remove ice bath and stir at RT for 2–4 hours.

  • Quench: Add a small amount of water or 1M NaOH.

  • Workup: Separate phases. Wash organic layer with 1M HCl, then Brine. Dry and concentrate.

Visualization of Workflows

Reaction Mechanism & Logic Flow

The following diagram illustrates the critical path for the HATU coupling, highlighting the specific role of the base in managing the HCl salt.

ReactionScheme Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (OAt-Intermediate) Acid->ActiveEster Activation HATU HATU (Activator) HATU->ActiveEster Product Coupled Amide (Product) ActiveEster->Product Nucleophilic Attack AmineSalt 1-Cbz-2-AMP·HCl (Amine Salt) FreeAmine Free Amine (R'-NH2) AmineSalt->FreeAmine Neutralization Base DIPEA (Base) Base->ActiveEster Deprotonation Base->FreeAmine FreeAmine->Product

Figure 1: Mechanistic pathway for HATU-mediated coupling of amine salts.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or failed reactions.

Troubleshooting Start Issue: Low Yield / No Reaction CheckLCMS 1. Check LCMS/TLC Start->CheckLCMS Result1 Starting Material (Amine) Remains CheckLCMS->Result1 Result2 Activated Ester Remains CheckLCMS->Result2 Action1 Check pH of Reaction Result1->Action1 Fix2 Steric Hindrance? Switch to DMF or Heat (40°C) Result2->Fix2 Amine not attacking Decision1 Is pH > 8? Action1->Decision1 Fix1 Add more DIPEA (Amine is still protonated) Decision1->Fix1 No Decision1->Fix2 Yes

Figure 2: Troubleshooting logic for amide coupling failures.

Analytical Validation (Self-Validating System)

To ensure the protocol is working correctly, perform these checks:

  • The "Wet pH" Test: During the reaction (Step 3), spot a micro-drop of the reaction mixture onto wet pH paper. It must read pH 8–9. If it is neutral or acidic (pH < 7), the amine is likely re-protonated by the byproduct acid (HOAt), halting the reaction. Correction: Add 1.0 equiv DIPEA.

  • Ninhydrin Stain (TLC):

    • Spot the reaction mixture on a TLC plate.

    • Stain with Ninhydrin and heat.

    • Free Amine: Appears as a red/purple spot (if unreacted).

    • Product: Amides generally do not stain or stain very faintly yellow.

    • Goal: Disappearance of the red/purple spot.

  • LCMS Confirmation: Look for the mass of Product

    
    .
    

References

  • BLD Pharm. (n.d.). Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Page. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sigma-Aldrich. (n.d.). Protocol for Amide Coupling using HATU. Retrieved from

  • ChemicalBook. (2023). (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Properties. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][7][8][6][9] Tetrahedron, 61(46), 10827-10852. (Comprehensive review on coupling strategies).

Sources

Analytical methods for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profile & Protocols for Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Introduction & Molecule Profile

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical bifunctional building block in medicinal chemistry, widely employed in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors.[1] Its structure features a piperidine ring protected at the


 position by a benzyloxycarbonyl (Cbz) group, with a reactive primary aminomethyl moiety at the 

position.

The molecule possesses a single chiral center at


. While often supplied as a racemate (CAS: 1159826-44-4), the enantiopure forms (e.g., R-isomer, CAS: 1217653-34-3) are essential for stereoselective drug development.[1] This guide outlines robust analytical protocols for its characterization, purity assessment, and chiral resolution.
Physicochemical Properties
PropertyDetail
Chemical Formula

(Salt) /

(Free Base)
Molecular Weight 284.78 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Chromophores Benzyl group (UV

nm); Amide/Amine (

nm)
pKa (Calculated) Primary Amine (

): ~9.8 (Basic); Carbamate (

-Cbz): Neutral

Achiral Purity Analysis (RP-HPLC)

Objective: Quantitative assessment of chemical purity and identification of synthetic by-products. Rationale: The hydrophobic Cbz group requires a Reverse Phase (RP) method. The basic primary amine necessitates an acidic modifier (TFA or Formic Acid) to suppress silanol interactions and prevent peak tailing.

Protocol 1: Gradient RP-HPLC Method
  • Instrument: HPLC/UPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18),

    
     mm, 3.5 µm or 5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5–10 µL (Sample conc: 0.5 mg/mL in Water:ACN 50:50).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Stop |[1]

Critical Notes:

  • Peak Tailing: If tailing persists, increase TFA to 0.15% or switch to a high-pH stable column (e.g., XBridge C18) using 10 mM Ammonium Bicarbonate (pH 10) to keep the amine unprotonated.

  • Sample Stability: Prepare fresh. The Cbz group is stable in acidic mobile phase during the run, but avoid prolonged storage in acidic solution.

Chiral Purity Analysis (Normal Phase HPLC)

Objective: Determination of Enantiomeric Excess (ee%). Rationale: The C2-chiral center is prone to racemization during synthesis.[1] Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for Cbz-protected amines due to


-

interactions with the benzyl ring.[1]
Protocol 2: Chiral Separation Method
  • Column: Daicel Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives),

    
     mm, 5 µm.
    
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (DEA)[1]
    
    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 254 nm.

  • Sample Diluent: Mobile Phase (without DEA if possible, or Ethanol).

Method Optimization Guide:

  • Resolution (

    
    ):  If 
    
    
    
    , lower the Isopropanol content to 5% or switch to Ethanol as the modifier.
  • Additive: DEA is mandatory to mask silanols and ensure sharp peaks for the free amine.

Identification & Counter-ion Analysis

Protocol 3: Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion:

    
     m/z (Free base mass + H).
    
  • Fragmentations: Loss of Cbz group often yields signals at

    
     (benzyl cation) or 
    
    
    
    (decarboxylation).[1]
Protocol 4: Chloride Content (Titration)

Objective: Confirm stoichiometry (Mono- vs. Di-hydrochloride).

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Solvent: Water:Methanol (1:[1]1) + 1 mL

    
    .
    
  • Calculation:

    
    .[1]
    
  • Expected: ~12.4% w/w for mono-HCl salt.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for method selection and impurity tracking.

AnalyticalWorkflow Sample Sample: Cbz-2-(aminomethyl)piperidine HCl Solubility Solubility Check (Water/MeOH) Sample->Solubility Purity Chemical Purity (RP-HPLC, C18) Solubility->Purity Identity Identity Confirmation (NMR, MS, IR) Solubility->Identity Chiral Chiral Purity (NP-HPLC, Chiralpak AD-H) Solubility->Chiral Salt Salt Stoichiometry (AgNO3 Titration) Solubility->Salt PassPurity Purity > 95%? Purity->PassPurity PassChiral ee > 98%? Chiral->PassChiral Release Release for Synthesis PassPurity->Release Yes Repurify Recrystallize / Prep HPLC PassPurity->Repurify No PassChiral->Release Yes PassChiral->Repurify No

Figure 1: Analytical Decision Matrix for Quality Control of Cbz-protected Piperidine Derivatives.

Impurity Profile & Troubleshooting

Understanding the origin of impurities is vital for process control.

Impurity TypeLikely Structure/OriginDetectionRemediation
Hydrolysis Free amine (loss of Cbz).[1]

.
RP-HPLC (

early)
Avoid strong acids/high temps.
Starting Material 2-(aminomethyl)piperidine (unprotected).[1]RP-HPLC (Void volume)Better wash steps during synthesis.
Enantiomer S-isomer (if R is target).[1]Chiral HPLCRecrystallization with chiral tartrates.
Dimerization Amide formation between two molecules.LC-MS (

)
Avoid high concentration basic storage.

References

  • Sigma-Aldrich. (2024).[1] (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Specification. Retrieved from [1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (General reference for RP-HPLC of basic amines).

  • Subramanian, G. (Ed.).[3] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Protocol basis for Chiralpak AD-H usage).

  • PubChem. (2024). Compound Summary: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (Structural Analog Data). Retrieved from [1]

  • Phenomenex. (2023). Chiral HPLC Application Guide: Separation of Amines. Retrieved from [1]

Sources

Application Note: HPLC Analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride . It synthesizes industrial best practices for analyzing Cbz-protected amino-piperidines, addressing specific challenges such as amine tailing and chromophore selection.

Introduction & Compound Analysis

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical chiral or achiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., HDAC inhibitors).

Chemical Profile[1][2][3][4][5][6][7][8]
  • Structure: A piperidine ring with a basic primary amine at the C2 position and a hydrophobic benzyloxycarbonyl (Cbz) protecting group at the N1 position.

  • Molecular Formula: C14H20N2O2 · HCl

  • Analytical Challenges:

    • Basic Amine Tailing: The primary aminomethyl group (

      
      ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
      
    • Chromophore Dependence: The piperidine ring is UV-inactive. Detection relies entirely on the Cbz (benzyl carbamate) group, necessitating specific wavelength selection.

    • Salt Form: The hydrochloride salt acts as a counter-ion but does not affect retention time in buffered mobile phases; however, it dictates solubility (water/methanol soluble).

Method Development Strategy (The "Why")

To ensure a robust, self-validating method, we utilize a low-pH ion-suppression strategy .

  • Mobile Phase Modifier (TFA): Trifluoroacetic acid (0.1%) is selected over phosphate buffers.

    • Mechanism:[1][2] The low pH (~2.0) ensures the primary amine is fully protonated (

      
      ), preventing mixed-mode retention. The trifluoroacetate anion forms a transient ion pair with the protonated amine, improving peak symmetry.
      
  • Column Selection (C18): A highly end-capped C18 column is required to minimize secondary silanol interactions.

  • Detection (Dual Wavelength):

    • 214 nm: Maximizes sensitivity by detecting the amide carbonyl and the aromatic ring.

    • 254 nm: Specific for the benzyl chromophore; useful for confirming identity and checking for benzyl alcohol impurity.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][4][7][9][10][11][12]
  • HPLC System: Agilent 1260/1290 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Trifluoroacetic Acid (TFA), spectroscopy grade.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV at 214 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

This gradient is designed to elute polar impurities (salts, free amines) early, retain the main peak, and wash lipophilic dimers late.

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Salts elute)
12.095%Linear Ramp (Elution of Main Peak)
15.095%Wash
15.15%Re-equilibration
20.05%End of Run
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl.

  • Dissolve in 5 mL of 50:50 Water:Acetonitrile.

  • Sonicate for 5 minutes to ensure full dissociation of the HCl salt.

  • Dilute to 10 mL with diluent.

System Suitability Solution: Spike the Standard Stock Solution with Benzyl Alcohol (approx. 0.1 mg/mL) to verify resolution. Benzyl alcohol is a common degradation product (hydrolysis of Cbz).

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for sample analysis and impurity identification.

HPLC_Workflow Start Sample: Cbz-2-aminomethylpiperidine HCl Prep Dissolve in 50:50 H2O:ACN (Ensure HCl salt dissociation) Start->Prep Inject Inject 10µL onto C18 Column (0.1% TFA Gradient) Prep->Inject Detect DAD Detection Inject->Detect Branch1 Peak @ ~2-3 min (Void Volume) Detect->Branch1 Branch2 Peak @ ~5-7 min (Impurity) Detect->Branch2 Branch3 Peak @ ~9-11 min (Main Analyte) Detect->Branch3 ID1 Salts / Free Piperidine (Low UV Absorbance) Branch1->ID1 ID2 Benzyl Alcohol (Hydrolysis Product) Branch2->ID2 ID3 Cbz-2-aminomethylpiperidine (Target) Branch3->ID3 Check Check Symmetry (Tailing < 1.5) Check Resolution (> 2.0) ID3->Check

Figure 1: Analytical workflow for the separation and identification of the main analyte and common impurities.

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following criteria must be met before releasing results.

Acceptance Criteria
ParameterLimitRationale
Retention Time (RT) ± 0.2 min of StdEnsures method stability.
Tailing Factor (

)

Critical for amines. If > 1.5, column silanols are active.
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between Benzyl Alcohol and Main Peak.
Troubleshooting Guide
  • Issue: Broad/Tailing Main Peak.

    • Cause: Silanol interaction with the free amine.

    • Fix: Ensure TFA is fresh (volatile). Increase TFA to 0.15% or switch to a "Base-Deactivated" (BDS) C18 column.

  • Issue: Extra Peak at ~254 nm.

    • Cause: Benzyl alcohol (degradation).

    • Fix: Check sample storage. Cbz groups can hydrolyze in strong acid/base or high heat.

  • Issue: No Peak for Counter-ion.

    • Note: Chloride (Cl-) is transparent in UV. It will not appear unless using Conductivity detection or Indirect UV.

Synthesis & Impurity Pathway Visualization

Understanding the chemical origin of the molecule aids in identifying impurities.

Synthesis_Pathway SM1 2-(aminomethyl)piperidine Reaction Protection Reaction (N1 Selectivity) SM1->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Product Benzyl 2-(aminomethyl)piperidine-1-carboxylate Reaction->Product Major Impurity Bis-Cbz Impurity (Over-reaction on primary amine) Reaction->Impurity Minor Side Product

Figure 2: Synthesis pathway highlighting the potential "Bis-Cbz" impurity, which would elute later than the main peak due to increased hydrophobicity.

References

  • National Institutes of Health (NIH) / PubMed. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). (Method 1 describes the standard 0.1% TFA/ACN gradient for piperidine derivatives).

  • ResearchGate. High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol. (Validation parameters for Benzyl Alcohol impurity).

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (Synthesis and analysis of aminomethyl-piperidine linkers).

  • Organic Chemistry Portal. Protection of Amino Groups: Cbz-Protected Amino Groups. (Chemical stability and deprotection mechanisms).

Sources

Application Note: Benzyl 2-(aminomethyl)piperidine-1-carboxylate in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 2-(aminomethyl)piperidine-1-carboxylate (1-Cbz-2-aminomethylpiperidine) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal protection strategy: a free, nucleophilic primary amine available for immediate derivatization, and a secondary piperidine amine latent behind a carboxybenzyl (Cbz) protecting group.[1] This application note details the synthetic versatility of this building block, focusing on its application in the development of GPCR ligands, kinase inhibitors, and viral protease inhibitors.[1] We provide validated protocols for selective functionalization, deprotection, and cyclization, supported by mechanistic insights and troubleshooting guides.

Chemical Profile & Structural Logic[1]

Compound Identity[1][2][3]
  • IUPAC Name: Benzyl 2-(aminomethyl)piperidine-1-carboxylate[2]

  • Common Name: 1-Cbz-2-(aminomethyl)piperidine

  • CAS Number: 146343-63-3 (Racemic); 146343-64-4 (S-isomer); 1159826-44-4 (R-isomer HCl)

  • Molecular Formula: C14H20N2O2[1][2]

  • Molecular Weight: 248.32 g/mol [1]

Structural Advantages

The molecule features a chiral center at C2 , which is critical for target selectivity in biological systems.[1] The steric environment of the C2 position influences the conformation of the piperidine ring, often favoring a chair conformation that directs the aminomethyl arm into specific binding pockets—a feature exploited in the design of Donepezil analogs (Alzheimer's) and SARS-CoV-2 PLpro inhibitors .

PropertySpecificationPractical Implication
Solubility DCM, MeOH, DMSO, EtOAcCompatible with standard organic synthesis solvents.
Stability Stable at RT; acid/base tolerant (mild)Cbz group withstands basic amide coupling conditions.[1]
Chirality Available as (R), (S), or racemateEssential for SAR studies; (S)-isomer often preferred for protease targets.[1]

Synthetic Workflows & Applications

The core utility of this building block is the sequential functionalization capability. The primary amine is the "first point of entry," allowing for the attachment of warheads or recognition motifs. The Cbz group serves as a robust "mask" for the secondary amine, which is later revealed to modulate pharmacokinetic properties (solubility, pKa).[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

SyntheticPathways Start Benzyl 2-(aminomethyl) piperidine-1-carboxylate Path1 Pathway A: Primary Amine Functionalization Start->Path1 R-CO2H / HATU or R-CHO / NaBH(OAc)3 Path2 Pathway B: Cyclization (Bicyclic Systems) Start->Path2 Intramolecular Trapping Prod1 Amides/Ureas (Warhead Attachment) Path1->Prod1 Prod2 Reductive Amination (Secondary Amines) Path1->Prod2 Prod3 Imidazo[1,5-a]pyridines (Fused Rings) Path2->Prod3 StepDeprotect Cbz Deprotection (H2/Pd-C or HBr) Prod1->StepDeprotect Reveal 2° Amine FinalDrug Final Bioactive Scaffold (e.g., PLpro Inhibitor) StepDeprotect->FinalDrug N-Alkylation or Acylation

Figure 1: Divergent synthetic pathways. The scaffold allows for initial derivatization of the primary amine followed by late-stage modification of the piperidine nitrogen.

Detailed Experimental Protocols

Protocol A: Selective Amide Coupling (Warhead Attachment)

Context: This reaction is the standard first step in synthesizing covalent inhibitors (e.g., for kinases or proteases).[1] The Cbz group remains intact, preventing polymerization.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[1]

  • 1-Cbz-2-(aminomethyl)piperidine (1.0 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

    • Expert Tip: If the acid is sterically hindered, allow activation for 30–45 minutes.[1]

  • Coupling: Add 1-Cbz-2-(aminomethyl)piperidine (1.0 mmol) dropwise as a solution in minimal DMF.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (typically 5% MeOH in DCM). Conversion is usually complete within 2–4 hours.

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO3 (2x), water (2x), and brine (1x).[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation:

  • Success Indicator: Disappearance of the starting amine peak on LC-MS.

  • Common Pitfall: Incomplete removal of DMF can interfere with subsequent hydrogenation steps. Ensure thorough aqueous washes or lyophilization.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Removing the Cbz group liberates the secondary piperidine amine. This step is sensitive to the presence of sulfur or other catalyst poisons in the attached "warhead."

Reagents:

  • Substrate (from Protocol A)

  • Pd/C (10% w/w loading, 0.1 eq by mass)

  • Methanol or Ethanol (degassed)[1][3]

  • Hydrogen gas (balloon or Parr shaker)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration).

    • Expert Tip: If the substrate contains basic nitrogens, adding 1.0 eq of HCl (in dioxane) can accelerate the reaction by protonating the amine product, preventing catalyst poisoning.

  • Catalyst Addition: Carefully add Pd/C under an inert gas flow (Argon/Nitrogen) to prevent ignition.[1]

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient). Stir vigorously at room temperature.

  • Timeline: Reaction typically completes in 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the secondary amine, often quantitatively.

Alternative Method (Acidic Deprotection): If the molecule contains alkene moieties sensitive to hydrogenation, use 33% HBr in Acetic Acid (stir at RT for 1-2 hours) to remove the Cbz group.[1] Note that this yields the HBr salt.[4]

Case Study: SARS-CoV-2 PLpro Inhibitor Synthesis

Recent research has utilized the (S)-enantiomer of this scaffold to design covalent inhibitors of the SARS-CoV-2 Papain-like protease (PLpro).

  • Mechanism: The aminomethyl group positions a "warhead" (e.g., a vinyl sulfone or amide) near the catalytic Cysteine-111 of the enzyme.

  • Role of Piperidine: The piperidine ring occupies the S2 pocket of the enzyme. The nitrogen atom forms a critical salt bridge with Aspartate-164 (D164), anchoring the inhibitor.

  • Synthesis Logic:

    • Coupling: (S)-1-Cbz-2-(aminomethyl)piperidine is coupled with a naphthalene-based carboxylic acid (occupying the S4 pocket).

    • Deprotection: Cbz removal via HBr/AcOH (to preserve other functionalities).

    • Final Derivatization: The liberated piperidine nitrogen is alkylated or acylated to fine-tune solubility and potency.

Key Insight: The trans-relationship between the C2-substituent and the ring nitrogen is crucial for optimal binding geometry in the enzyme pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance at C2 position.Switch coupling agent to HATU or COMU; increase temperature to 40°C.
Racemization Strong base exposure during coupling.Use milder bases like Collidine or NMM; keep reaction temp < RT.[1]
Incomplete Hydrogenolysis Catalyst poisoning (S, N atoms).[1]Add acetic acid (5%) to the solvent; increase H2 pressure (50 psi).
Regioselectivity Issues N/A (Orthogonal protection).The Cbz group guarantees reaction only at the primary amine.

References

  • Lead Sciences. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Page. Lead Sciences. Link

  • National Institutes of Health (NIH). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Link[1]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Link

  • BenchChem. Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. BenchChem.[5] Link[1]

  • ChemicalBook. 2-Aminomethyl-piperidine-1-carboxylic acid benzyl ester Properties and Safety. ChemicalBook. Link

Sources

Application Note: Regioselective N-Protection Strategies for 2-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)piperidine (2-AMP) presents a classic "ambident nucleophile" challenge in medicinal chemistry. It contains two distinct nitrogen centers: a primary exocyclic amine and a secondary endocyclic amine . While the primary amine is kinetically more accessible, the secondary amine is more basic in certain solvents and sterically constrained.

This guide provides two distinct, field-validated protocols to achieve high regioselectivity:

  • Kinetic Control: Selective protection of the primary amine using steric differentiation and stoichiometry.

  • Transient Masking: Selective protection of the secondary amine via an in situ benzaldehyde Schiff base intermediate.

Chemical Strategy & Mechanism[1]

The Challenge

Direct addition of protecting groups (e.g., Boc₂O) often results in a mixture of mono-protected isomers and bis-protected byproducts.

  • Primary Amine (

    
    ):  Less sterically hindered, higher kinetic nucleophilicity.
    
  • Secondary Amine (

    
    ):  Higher basicity (pKa ~11 vs ~10 for primary), but sterically crowded by the alpha-substitution.
    
The Solution: Orthogonal Pathways

To target the secondary amine, we must temporarily "switch off" the primary amine. The most robust industrial method involves forming a transient imine (Schiff base) with benzaldehyde. This locks the primary nitrogen, forcing the protecting group onto the secondary nitrogen. Acidic hydrolysis then releases the blocking group.

Workflow Visualization

G Start 2-(Aminomethyl)piperidine (Starting Material) CondA Condition A: Kinetic Control (0°C, 0.95 eq Boc₂O) Start->CondA Direct Route CondB1 Step 1: Transient Masking (PhCHO, Imine formation) Start->CondB1 Indirect Route ProdA Target A: Primary N-Boc (tert-butyl (piperidin-2-ylmethyl)carbamate) CondA->ProdA Major Product InterB Intermediate: N-Benzylidene species CondB1->InterB CondB2 Step 2: Protection (Boc₂O, Secondary N attack) InterB->CondB2 CondB3 Step 3: Hydrolysis (aq. KHSO₄) CondB2->CondB3 ProdB Target B: Secondary N-Boc (tert-butyl 2-(aminomethyl)piperidine-1-carboxylate) CondB3->ProdB Exclusive Product

Figure 1: Decision tree for regioselective synthesis. Route A utilizes kinetic accessibility; Route B utilizes transient steric blocking.

Experimental Protocols

Protocol A: Selective Protection of the Primary Amine

Target: tert-butyl (piperidin-2-ylmethyl)carbamate Mechanism: Kinetic control via low temperature and limiting reagent.

Reagents & Stoichiometry
ReagentEquivalentsRole
2-(Aminomethyl)piperidine1.0 eqSubstrate
Boc Anhydride (Boc₂O)0.95 eqReagent (Limiting)
Dichloromethane (DCM)10 volSolvent
Triethylamine (Et₃N)1.1 eqBase (Optional*)

*Note: In non-acidic conditions, the diamine itself can act as a proton scavenger, but adding Et₃N improves yield by preventing the product from acting as a base.

Step-by-Step Procedure
  • Preparation: Dissolve 2-(aminomethyl)piperidine (1.0 eq) and Et₃N (1.1 eq) in DCM (10 mL/g) in a round-bottom flask.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Dissolve Boc₂O (0.95 eq) in a minimal amount of DCM. Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.

    • Critical: Rapid addition leads to bis-protection. Keep the local concentration of Boc₂O low.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

  • Workup:

    • Wash with water (2x).[1]

    • Caution: Do not wash with acid, as the product is a secondary amine and will protonate/extract into the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If bis-Boc is present, purify via flash chromatography (DCM/MeOH/NH₄OH 90:10:1). The bis-Boc elutes first; the mono-primary Boc elutes second.

Protocol B: Selective Protection of the Secondary Amine

Target: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Mechanism: Transient Schiff base protection (The "Benzaldehyde Method").

Reagents & Stoichiometry
ReagentEquivalentsRole
2-(Aminomethyl)piperidine1.0 eqSubstrate
Benzaldehyde1.05 eqTransient Blocking Group
Boc Anhydride (Boc₂O)1.1 eqProtecting Group
Ethanol (EtOH)10 volSolvent
1M KHSO₄ (aq)ExcessHydrolysis Agent
Step-by-Step Procedure
  • Masking (Imine Formation):

    • Dissolve 2-(aminomethyl)piperidine (1.0 eq) in EtOH (10 mL/g).

    • Add Benzaldehyde (1.05 eq) at RT.

    • Stir for 2–3 hours. The solution may warm slightly (exothermic) and turn yellow.

    • QC Check: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm).

  • Protection:

    • Cool the mixture to 0°C.

    • Add Boc₂O (1.1 eq) in one portion (or dropwise if scale >50g).

    • Allow to warm to RT and stir overnight (12–16 h). The secondary amine is now protected.[2]

  • Hydrolysis (Deprotection of Primary N):

    • Concentrate the EtOH to ~20% volume.

    • Add 1M aqueous KHSO₄ (potassium bisulfate) or 1M HCl until pH ~2–3.

    • Stir vigorously for 2 hours at RT. This hydrolyzes the imine, releasing benzaldehyde and the free primary amine.

  • Workup (Extraction):

    • Wash 1 (Remove Benzaldehyde): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or Ether (2x). The benzaldehyde goes into the organic layer. The product (amine salt) stays in the water. Discard the organic layer.

    • Basification: Adjust the aqueous layer pH to ~10–11 using 4M NaOH (cool with ice during addition).

    • Extraction: Extract the basic aqueous layer with DCM (3x). The product is now in the DCM.

    • Dry (Na₂SO₄) and concentrate.

  • Result: High-purity secondary-protected amine.

Analytical Data & Troubleshooting

Diagnostic NMR Signals (CDCl₃)
SpeciesKey Signal (approx. ppm)Interpretation
Starting Material 2.60 (m, ring), 2.50 (d, exocyclic)Sharp signals, no carbamate rotamers.
Primary-Boc (Route A) ~4.90 (br s, 1H)NH carbamate signal. CH₂ next to NH shifts downfield to ~3.2 ppm.
Secondary-Boc (Route B) ~3.90–4.10 (br d, 1H)Ring CH alpha to nitrogen. Broad due to rotamers. Primary NH₂ is usually not visible or very broad.
Bis-Boc (Impurity) Both signals presentIntegration of t-butyl region corresponds to 18H.
Common Pitfalls
  • Bis-protection in Route A: Caused by high temperature or adding Boc₂O too fast. Fix: Lower temp to -10°C and dilute the reagent further.

  • Emulsions in Route B: During the hydrolysis workup, benzaldehyde byproducts can cause emulsions. Fix: Use brine during the initial extraction or filter through Celite if solids appear.

  • Loss of Product B: If the acidic wash is not acidic enough (pH > 4), the amine may not fully protonate and will be lost in the organic wash. Ensure pH < 3.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General theory on amine protection selectivity).
  • Overman, L. E.; Okazaki, M. E. "Construction of Piperidine Heterocycles." Journal of Organic Chemistry, 1985 , 50, 2784. Link

  • Adamczyk, M. et al. "Regioselective Protection of Diamines." Organic Preparations and Procedures International, 2000, 32, 196-200. (Describes the benzaldehyde transient protection methodology).
  • Vertex Pharmaceuticals. "Inhibitors of Influenza Viruses Replication." World Intellectual Property Organization, WO2008079159 , 2008. (Example of industrial application of 2-AMP scaffolds). Link

Sources

Application Notes and Protocols for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and development, peptides represent a crucial class of therapeutics. However, their application can be limited by factors such as poor metabolic stability and conformational flexibility. The incorporation of non-natural or structurally constrained amino acids is a key strategy to overcome these limitations. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a valuable building block for introducing a constrained diamine moiety into peptide scaffolds. This modification can induce specific secondary structures, enhance proteolytic resistance, and allow for the exploration of novel pharmacophores, making it a significant tool for researchers in peptide chemistry and drug design. The piperidine ring, a common motif in pharmaceuticals, offers conformational rigidity, and the ability to functionalize it at multiple positions makes it an adaptable scaffold for creating sophisticated peptidomimetics.[1] This guide provides a comprehensive overview of the application of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride in peptide synthesis, detailing its mechanism of action, step-by-step protocols, and critical considerations for its successful implementation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for its effective use.

PropertyValueSource
Molecular Formula C14H21ClN2O2PubChem
Molecular Weight 284.78 g/mol [2]
Appearance Typically a solid
Solubility Soluble in polar organic solvents such as DMF and DMSO.General Chemical Knowledge
Storage Store in a cool, dry place, protected from moisture.General Laboratory Practice

Note: As a hydrochloride salt, the compound is expected to be more stable and easier to handle than the free base. The presence of the benzyl carbamate (Cbz or Z) protecting group is central to its application in peptide synthesis.

Mechanism of Action and Strategic Incorporation in Peptide Synthesis

The primary role of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is to act as a non-canonical amino acid building block. The benzyl carbamate group protects the secondary amine of the piperidine ring, while the primary aminomethyl group is available for coupling to the growing peptide chain.

The general strategy for its incorporation involves the following conceptual steps:

  • Coupling: The free aminomethyl group of the title compound is coupled to the C-terminus of a resin-bound peptide or the carboxyl group of an N-protected amino acid in solution-phase synthesis.

  • Deprotection: Subsequent removal of the N-terminal protecting group of the newly added residue allows for further chain elongation.

  • Piperidine Nitrogen Deprotection: The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is removed at a later, strategic stage of the synthesis. This is typically achieved through catalytic hydrogenolysis.[3][4]

  • Further Functionalization: The deprotected secondary amine on the piperidine ring can then be used for further peptide chain extension, cyclization, or the attachment of other functionalities.

This approach allows for the creation of branched or cyclic peptides with unique structural constraints.

cluster_structure Chemical Structure A Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride B Piperidine Ring (Constrained Scaffold) C Aminomethyl Group (-CH2NH2) (Primary Amine for Coupling) B->C Position 2 D Benzyl Carbamate (Cbz) (Protecting Group for Piperidine N) B->D Position 1 E HCl Salt (Enhances Stability/Handling)

Caption: Key functional components of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.

Experimental Protocols

The following protocols provide a generalized framework for the incorporation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. These protocols can be adapted for both Fmoc/tBu and Boc/Bzl strategies, with critical differences highlighted.

Protocol 1: Incorporation into a Peptide Chain via Fmoc-Based SPPS

This protocol assumes the synthesis is being carried out on a solid support (e.g., Rink Amide resin) and the growing peptide chain has a free N-terminal amine.

1. Resin Preparation and N-Terminal Deprotection:

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
  • If the resin is pre-loaded with an Fmoc-protected amino acid, deprotect the N-terminal Fmoc group using a 20% solution of piperidine in DMF.[3][5] This is typically done in two steps: a brief initial treatment followed by a longer one (e.g., 2 minutes then 18 minutes).
  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

2. Coupling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride:

  • In a separate vessel, pre-activate the carboxyl group of the C-terminal amino acid of the growing peptide chain. For coupling to the aminomethyl group of the title compound, a standard coupling agent is used.
  • Alternatively, if adding to a free carboxyl group on the resin, the aminomethyl group of the title compound is coupled. Dissolve Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (1.5-3 equivalents relative to the resin loading) and a suitable coupling reagent cocktail in DMF. A common coupling cocktail includes a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to minimize racemization.[6] Add a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
  • Add the activated solution to the resin and agitate for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. For hindered couplings, a second coupling step may be necessary.[7]

3. Capping (Optional but Recommended):

  • To block any unreacted amino groups on the resin, treat with an acetylating agent such as acetic anhydride and DIPEA in DMF.

4. Deprotection of the Benzyl Carbamate (Cbz) Group:

  • The Cbz group is stable to the basic conditions of Fmoc removal and the acidic conditions of tBu-based side-chain deprotection.[8]
  • To remove the Cbz group, the peptide-resin is subjected to catalytic hydrogenolysis. This is typically performed after the full peptide has been assembled but before cleavage from the resin, or in solution after cleavage.
  • On-Resin Hydrogenolysis: Swell the resin in a suitable solvent. Add a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas, ammonium formate). Agitate the mixture until deprotection is complete. This method can be challenging due to catalyst accessibility to the resin-bound peptide.
  • Solution-Phase Hydrogenolysis: After cleaving the peptide from the resin, dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid). Add the palladium catalyst and expose to hydrogen gas.

5. Cleavage from Resin and Final Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.
  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water for Rink Amide resin with tBu-protected side chains).[7]
  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

start [label="Start: Resin with Free Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Couple with\nBenzyl 2-(aminomethyl)piperidine-1-carboxylate HCl\n+ Coupling Reagents (DIC/HOBt)\n+ Base (DIPEA)"]; wash1 [label="Wash with DMF"]; capping [label="Optional: Cap unreacted amines\n(Acetic Anhydride/DIPEA)"]; wash2 [label="Wash with DMF/DCM"]; elongation [label="Continue Peptide Elongation\n(Fmoc Deprotection/Coupling Cycles)"]; cleavage [label="Cleavage from Resin & Side-Chain Deprotection\n(TFA Cocktail)"]; cbz_deprotection [label="Cbz Group Deprotection\n(Catalytic Hydrogenolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purify Peptide (RP-HPLC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> coupling; coupling -> wash1; wash1 -> capping; capping -> wash2; wash2 -> elongation; elongation -> cleavage; cleavage -> cbz_deprotection; cbz_deprotection -> purification; }

Caption: Workflow for incorporating the building block using Fmoc-SPPS.

Protocol 2: Considerations for Boc-Based SPPS

In a Boc-based strategy, the N-terminal protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderately strong acid like TFA.[][10] Side-chain protecting groups are typically benzyl-based and are removed along with cleavage from the resin using a strong acid like hydrofluoric acid (HF).[8]

  • Orthogonality: The Cbz group on the piperidine nitrogen is not fully orthogonal to the Boc/Bzl strategy, as it is also acid-labile, though it requires stronger acidic conditions for removal than the Boc group. However, its primary removal method remains catalytic hydrogenolysis, which provides a degree of orthogonality.

  • Deprotection Synergy: If other side-chain protecting groups are benzyl-based, the catalytic hydrogenolysis step for Cbz removal can simultaneously deprotect these groups. This can be a strategic advantage in designing the synthesis.

Applications and Future Perspectives

The incorporation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride into peptides opens avenues for creating sophisticated peptidomimetics.

  • Structural Scaffolding: The piperidine ring can serve as a scaffold to create conformationally constrained peptides, which can lead to enhanced receptor binding affinity and selectivity.

  • Peptidomimetic Drug Design: Piperidine-containing compounds have shown utility as, for example, CD4-mimetics in HIV research, highlighting the therapeutic potential of this scaffold.[11][12]

  • Enhanced Stability: The non-natural structure can confer resistance to enzymatic degradation, improving the pharmacokinetic profile of the peptide.

  • Branched and Cyclic Peptides: The secondary amine, unmasked after Cbz deprotection, is a branching point for creating complex peptide architectures, including bicyclic structures.[13]

The continued development of novel building blocks like Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is critical for advancing the field of peptide therapeutics, enabling the design of next-generation drugs with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66670408, (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • Ding, S., et al. (2023). Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC.
  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Ding, S., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC.
  • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
  • Azevedo, C. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Shashikala, S., et al. (2024). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS. World Journal of Advanced Research and Reviews.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228749, Benzyl piperidine-1-carboxylate. Retrieved from [Link]

  • Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. W. H. Freeman.
  • Huang, W., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. In Methods in Molecular Biology. Humana Press.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
  • BenchChem. (n.d.). Application Notes and Protocols: Benzyl 2-Oxoacetate in Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • AAPPTec. (n.d.).
  • AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2015). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Reyes-Lao, J. A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Barany, G., et al. (2005). Process and systems for peptide synthesis. U.S.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • MSF Medical Guidelines. (n.d.). BENZYL BENZOATE, lotion. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Benzyl benzoate (topical route) - Side effects & dosage. Retrieved from [Link]

  • EFDA. (n.d.). Benzyl-Benzoate-Appl. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Common Role: Chiral building block for peptidomimetics and CNS-active agents. CAS Registry (Generic): Related to 150346-64-4 (Free base) / Derivatives.

Module 1: Synthesis & Optimization Strategy

The Core Challenge: Selectivity

The synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hinges on one critical selectivity factor: reducing the precursor (typically a nitrile or amide) to a primary amine without cleaving the acid-sensitive and hydrogenation-sensitive Benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.

Recommended Route: Borane Reduction of Nitrile Precursor Unlike catalytic hydrogenation (H₂/Pd-C), which frequently causes concomitant deprotection of the Cbz group, borane reagents (


 or 

) offer chemoselectivity, reducing the nitrile to the amine while leaving the carbamate intact.
Optimized Protocol Workflow
  • Reduction: React benzyl 2-cyanopiperidine-1-carboxylate with

    
     (2.0–3.0 equiv) in anhydrous THF.
    
    • Optimization: Maintain temperature at 0°C during addition, then reflux to ensure completion.[1]

  • Critical Workup (The "Hidden" Step): Borane reduction produces a stable amine-borane complex (

    
    ). This complex must be disrupted to isolate the product.
    
    • Method: Cautious addition of MeOH followed by heating with dilute HCl or an oxidative workup (NaOH/

      
      ) is required to break the B-N bond.
      
  • Salt Formation: Conversion of the free amine to the hydrochloride salt using anhydrous HCl in dioxane/ether.

SynthesisWorkflow Start N-Cbz-2-cyanopiperidine Step1 Reduction (BH3·DMS, THF, Reflux) Start->Step1 Intermediate Amine-Borane Complex (Stable Intermediate) Step1->Intermediate Forms B-N bond Step2 Hydrolysis (MeOH/HCl or Amino-ethanol) Intermediate->Step2 Must Break Complex FreeBase Free Amine (Oil) Step2->FreeBase Step3 Salt Formation (4M HCl/Dioxane) FreeBase->Step3 Final Target HCl Salt (Solid) Step3->Final

Caption: Figure 1. Chemoselective reduction workflow highlighting the critical intermediate hydrolysis step often missed in standard protocols.

Module 2: Troubleshooting Guide

Issue 1: Low Yield / Product "Missing" After Workup

Symptom: TLC shows consumption of starting material, but the isolated yield of the amine is <30%. Diagnosis: Incomplete Borane Complex Hydrolysis. The amine is trapped as the


 complex, which behaves like a non-polar impurity and may wash out or fail to salt out.
Corrective Action: 
  • Aggressive Hydrolysis: After quenching the reaction with MeOH, add 10% aqueous HCl and reflux for 1 hour.

  • Alternative (Milder): Use the "Amino-Alcohol" method. Reflux the crude mixture with ethanolamine for 2 hours. The ethanolamine sequesters the boron, freeing your product.

Issue 2: Cbz Cleavage (Loss of Protecting Group)

Symptom: Mass spectrometry shows a peak corresponding to the deprotected piperidine (M-134). Diagnosis: Acidolysis or Hydrogenolysis. [2]

  • If using H₂/Pd: Stop. This method is incompatible with Cbz.

  • If using HCl: You likely used concentrated aqueous HCl or high temperatures during the workup. Corrective Action:

  • Switch to Lewis Acid workup or strictly controlled dilute HCl at moderate temperatures.

  • Ensure the HCl generation step (salt formation) is performed under anhydrous conditions (e.g., HCl in Dioxane) at 0°C to RT, not reflux.

Issue 3: Product "Oils Out" Instead of Crystallizing

Symptom: Upon adding HCl, a sticky gum forms at the bottom of the flask instead of a white precipitate. Diagnosis: Solvent Polarity Mismatch or Hygroscopicity . The salt is too soluble in the reaction solvent or has absorbed water. Corrective Action:

  • The "Double-Solvent" Trick: Dissolve the free base oil in a minimum amount of dry ethanol or methanol. Add this solution dropwise into a rapidly stirring large volume of anhydrous diethyl ether or MTBE (1:10 ratio).

  • Seeding: If oil forms, scratch the glass interface or add a seed crystal from a previous batch.

  • Drying: Ensure the ether/dioxane is dried over molecular sieves. Water acts as a co-solvent for the salt, preventing precipitation.

Module 3: Salt Formation Protocol (Standard Operating Procedure)

Objective: Convert benzyl 2-(aminomethyl)piperidine-1-carboxylate (Free Base) to the Monohydrochloride Salt.

ParameterSpecificationReason
Stoichiometry 1.05 equivalents HClSlight excess ensures complete protonation; large excess risks Cbz degradation.
Solvent 1,4-Dioxane or Et₂ONon-nucleophilic, poor solvent for the salt (forces precipitation).
Temperature 0°C to 25°CLow temp prevents acid-catalyzed side reactions.
Atmosphere Nitrogen / ArgonPrevents moisture absorption (hygroscopic salt).

Step-by-Step:

  • Dissolve the crude free amine (oil) in dry Ethyl Acetate (5 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane dropwise over 10 minutes. Monitor pH; stop when pH reaches ~2–3 (wet pH paper).

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If no solid forms, add anhydrous Diethyl Ether (10 volumes) and stir vigorously for 30 minutes.

  • Filter the solid under nitrogen. Wash with cold Ether.

  • Dry in a vacuum oven at 40°C for 12 hours.

Module 4: FAQs

Q: Can I use catalytic hydrogenation (H₂) to reduce the nitrile? A: Not recommended. Standard conditions (Pd/C, H₂, MeOH) will cleave the benzyloxycarbonyl (Cbz) group (toluene +


 + amine). If you must use hydrogenation, use Raney Nickel  in ethanol at ambient pressure, as it is less active toward carbamates than Palladium.

Q: The salt is extremely hygroscopic. How do I handle it? A: This is common for primary amine salts. Store the product in a desiccator or under inert gas. For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation. If the salt turns to goo, redissolve in MeOH and re-precipitate with Ether.

Q: Why do I see broad peaks in the NMR of the salt? A: Piperidine carbamates often exhibit rotamers (restricted rotation around the N-CO bond). This causes peak broadening or doubling in


 NMR, particularly at room temperature. Running the NMR at elevated temperature (e.g., 50°C in DMSO-

) often coalesces the peaks into sharp singlets.

References

  • Greene's Protective Groups in Organic Synthesis. (Protection for the Amino Group: Carbamates). Wiley Online Library.[3] Available at: [Link]

  • Reductive Amination and Nitrile Reduction Strategies. Common Organic Chemistry. Available at: [Link]

  • Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Available at: [Link]

  • Cbz Stability to Acidic Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-Cbz-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely working with Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (typically the (


) or (

) enantiomer). This compound presents a unique purification challenge: it contains a basic primary amine (the target for salt formation) and a carbamate-protected secondary amine (the Cbz group).

The primary failure modes reported by researchers for this molecule are:

  • "Oiling Out" : The HCl salt separates as a sticky gum rather than a crystalline solid.

  • Hygroscopicity : The salt absorbs atmospheric water, leading to weighing errors and hydrolysis risks.

  • Cbz Cleavage : Inadvertent removal of the protecting group due to aggressive acid conditions.

This guide provides self-validating protocols to resolve these issues.

Module 1: The "Oiling Out" Phenomenon (Crystallization)[1][2][3]

Symptom: Upon adding the antisolvent (e.g., Diethyl ether or MTBE) to your alcoholic solution, the product separates as a separate liquid phase (oil) at the bottom of the flask instead of forming a white precipitate.

Root Cause: This is a thermodynamic issue where the liquid-liquid phase separation (LLPS) occurs before the crystal nucleation point. It is often exacerbated by high supersaturation or the presence of lipophilic impurities.

Troubleshooting Protocol: The "Two-Pot" Rescue

Do not attempt to scratch the glass or cool further; this will only harden the oil into a glass. Follow this thermodynamic reset:

  • Redissolution: Heat the mixture (oil + solvent) until it becomes a single homogeneous phase. If it does not clear, add Methanol (MeOH) dropwise at reflux until clear.

  • Temperature Control: Allow the solution to cool slowly to room temperature (approx.

    
    ).
    
  • Seeding (Critical): At the first sign of turbidity or at

    
    , add a "seed crystal" (if available) or scratch the vessel wall.
    
  • Antisolvent Addition: Add MTBE (Methyl tert-butyl ether) dropwise. Note: MTBE is preferred over Diethyl ether for this molecule because its higher boiling point allows for better thermal control.

Visual Workflow: Crystallization Logic

CrystallizationWorkflow Start Crude HCl Salt (Oil/Gum) Dissolve 1. Dissolve in min. MeOH (Warm to 40°C) Start->Dissolve Filter 2. Polish Filter (Remove insolubles) Dissolve->Filter Antisolvent 3. Add MTBE dropwise until slight turbidity Filter->Antisolvent Nucleate 4. Seed & Cool to RT (Stir 2-4 hours) Antisolvent->Nucleate Slow cooling Nucleate->Dissolve If oils out again, add more MeOH Isolate 5. Filter & Wash (Cold MTBE) Nucleate->Isolate

Figure 1: Step-by-step crystallization workflow emphasizing the feedback loop for oiling-out events.

Module 2: Impurity Removal (Acid/Base Extraction)[4]

Symptom: The salt has a yellow/orange tint, or NMR shows non-basic impurities (e.g., benzyl alcohol, unreacted reagents).

Scientific Rationale: The Cbz group renders the piperidine nitrogen non-basic . The only basic center is the exocyclic primary amine (


). We can exploit this via "Back-Extraction."
Protocol: Selective pH Partitioning
StepPhaseActionChemical Logic
1 Organic Dissolve crude in EtOAc. Wash with 1M HCl (aq).Protonates primary amine (

). Product moves to Water . Neutral impurities stay in Organic .
2 Aqueous Collect aqueous layer. Discard organic.Purification Step. Cbz-impurities without the amine are removed here.
3 Aqueous Basify aqueous layer to pH 10 with 2M NaOH.Deprotonates amine (

). Product becomes lipophilic.
4 Extraction Extract 3x with DCM (Dichloromethane).Product moves back to Organic . Inorganic salts stay in Water .
5 Salt Formation Dry DCM (Na2SO4), then add 4M HCl in Dioxane.Controlled precipitation of the pure HCl salt.
Extraction Logic Diagram

ExtractionLogic Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Discard) Contains: Non-basic impurities AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Keep) Contains: Product-H+ AcidWash->AqLayer1 Partition BaseTreat Add NaOH (pH 10) AqLayer1->BaseTreat OrgLayer2 DCM Extract (Keep) Contains: Pure Free Base BaseTreat->OrgLayer2 Extract

Figure 2: Separation logic relying on the selective basicity of the aminomethyl group.

Module 3: Cbz Stability & Salt Stoichiometry

User Query: "Will using 4M HCl in Dioxane cleave my Cbz group?"

Technical Answer: Generally, No . The Carboxybenzyl (Cbz) group is stable to anhydrous HCl at room temperature. It typically requires HBr/Acetic Acid or Hydrogenolysis (


)  for removal. However, strict control is required to prevent hydrolysis.

Critical Parameters for Stability:

  • Temperature: Maintain

    
     during salt formation.
    
  • Water Content: Moisture promotes acid-catalyzed hydrolysis of the carbamate. Use anhydrous solvents.[1]

  • Time: Filter the salt immediately after precipitation. Do not leave stirring in acidic solution overnight.

Validation Data (Typical):

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity

HPLC (210 nm)
Chloride Content

(Theoretical: ~12.4%)
AgNO3 Titration
1H NMR 5.1 ppm (s, 2H) presentVerifies Cbz integrity

Frequently Asked Questions (FAQs)

Q1: The salt is extremely hygroscopic and turns into a goo on the balance. How do I handle it?

  • A: Amine hydrochlorides are notorious for this.

    • Immediate fix: Dry the salt in a vacuum oven at

      
       over 
      
      
      
      (phosphorus pentoxide) for 24 hours.
    • Process change: Switch to a less hygroscopic counter-ion if your application permits, such as the Fumarate or Tartrate salt, which often crystallize as non-hygroscopic solids.

Q2: Can I use UV detection for this molecule?

  • A: Yes. While the piperidine ring is not UV active, the Benzyl (Cbz) group has a strong chromophore.

    • Wavelength: Monitor at 210-220 nm (peptide bond/carbamate) and 254 nm (aromatic ring).

    • Caution: If you deprotect the Cbz (to yield the diamine), you will lose the primary UV signal.

Q3: I see a "doublet of doublets" in my NMR that shouldn't be there.

  • A: This is likely a Rotamer effect. The Cbz group has restricted rotation around the N-CO bond, often showing split peaks in NMR at room temperature.

    • Verification: Run the NMR at

      
      . If the peaks coalesce into a single sharp peak, it is a rotamer, not an impurity.
      

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Purification of Laboratory Chemicals . Armarego, W. L. F. (2017).[2] General Methods for Purification of Organic Solids. Elsevier.

  • Crystallization of Organic Compounds . Myerson, A. S. (2002). Handbook of Industrial Crystallization. Cambridge University Press.

  • Synthesis of Piperidine Derivatives . Journal of Medicinal Chemistry. (Various Issues). Focus on 2-substituted piperidines.

Sources

Technical Support Center: Optimization of Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for 1-Cbz-2-(aminomethyl)piperidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of benzyl 2-(aminomethyl)piperidine-1-carboxylate presents a classic chemoselectivity paradox. You possess a molecule with two nucleophilic nitrogen centers: a sterically hindered secondary amine on the ring and a freely rotating primary exocyclic amine.

If you are experiencing low yields (<40%), the root cause is almost certainly one of two issues:

  • Regio-scrambling: If starting from the diamine, the Cbz group is protecting the wrong nitrogen (the exocyclic primary amine) or both.

  • Workup Decomposition: If reducing an amide intermediate, the Cbz group is being cleaved during the aggressive acid hydrolysis required to break the amine-borane complex.

This guide outlines the "Golden Route" (Amide Reduction) which guarantees regiochemistry, and provides a rescue protocol for the "Direct Protection" route.

Module 1: The "Golden Route" (Recommended Workflow)

Strategy: Avoid the selectivity battle entirely by starting with the Cbz group already installed in the correct position. Starting Material:


-Cbz-Pipecolic acid (1-Cbz-piperidine-2-carboxylic acid).
Step-by-Step Protocol
Phase 1: Amide Formation (Yield Target: >90%)

Do not use thermal dehydration. Use a Mixed Anhydride method for speed and purity.

  • Activation: Dissolve

    
    -Cbz-pipecolic acid (1.0 eq) in THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq).
    
    • Why: This forms the mixed anhydride in situ. The low temperature prevents disproportionation.

  • Ammonolysis: After 15 mins, bubble

    
     gas or add a solution of 
    
    
    
    
    
    in dioxane (excess, 3-5 eq).
    • Result: Formation of Benzyl 2-carbamoylpiperidine-1-carboxylate .

  • Workup: Standard aqueous wash (Citric acid/Brine). This intermediate is stable and usually crystalline.[1]

Phase 2: Selective Reduction (The Critical Step)

Yield Target: 75-85% Reagent: Borane-Dimethyl Sulfide (


).
Note: Avoid 

. It requires harsh conditions that often cleave carbamates (Cbz).
  • Setup: Dissolve the amide in dry THF under

    
    .
    
  • Addition: Add

    
     (3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to mild reflux (65°C) for 2-4 hours.

    • Monitoring: The amide carbonyl peak in IR (

      
      ) will disappear.
      
  • The Quench (CRITICAL):

    • The product exists as a stable Amine-Borane Complex . It must be broken to release the free amine.

    • Standard Mistake: Refluxing in 6M HCl. STOP. This strips the Cbz group (

      
       + heat = deprotection).
      
    • Correct Protocol: Cool to 0°C. Add Methanol cautiously to destroy excess hydride. Then, add Aminoethanol (3-5 eq) and reflux for 2 hours.

    • Mechanism:[2][3][4][5][6] Aminoethanol out-competes the product amine for the boron, sequestering it as a solid borate precipitate.

  • Purification: The free amine is now in solution. Perform an extractive workup.[2][7]

Module 2: Visualizing the Workflows

The following diagrams illustrate the logic flow for both the recommended route and the troubleshooting path for the direct protection method.

SynthesisPathways Start_Acid Start: N-Cbz-Pipecolic Acid Mixed_Anhydride Activation: Isobutyl Chloroformate / NMM Start_Acid->Mixed_Anhydride Amide_Inter Intermediate: N-Cbz-Piperidine-2-Carboxamide Mixed_Anhydride->Amide_Inter + NH3 Reduction Reduction: BH3-DMS / THF Amide_Inter->Reduction Boron_Complex Trap: Product-Borane Complex Reduction->Boron_Complex Quench_Good Correct Quench: Aminoethanol Reflux Boron_Complex->Quench_Good Preserves Cbz Quench_Bad Incorrect Quench: HCl Reflux Boron_Complex->Quench_Bad Cleaves Cbz Target Target: 1-Cbz-2-(aminomethyl)piperidine Quench_Good->Target Fail Failure: Deprotected Diamine Quench_Bad->Fail

Caption: Comparison of the "Golden Route" success path vs. the common failure mode during the quench step.

Module 3: Troubleshooting Guide (FAQs)

Q1: I must start with 2-(aminomethyl)piperidine (the diamine). How do I selectively put Cbz on the Ring Nitrogen (N1)?

The Issue: The exocyclic primary amine is less sterically hindered and often more nucleophilic than the ring nitrogen. Reacting with Cbz-Cl directly will yield a mixture of N-exocyclic-Cbz (major) and N1-Cbz (minor).

The Fix: You cannot do this in one step with high yield. You must use a Protection-Switch Strategy :

  • Protect Primary Amine: React diamine with

    
     (0.9 eq) at 0°C. The primary amine reacts much faster. Isolate 2-(N-Boc-aminomethyl)piperidine .
    
  • Protect Secondary Amine: React the mono-Boc intermediate with Cbz-Cl /

    
    . This puts Cbz on the ring nitrogen.
    
  • Deprotect Primary Amine: Treat with TFA/DCM or HCl/Dioxane to remove Boc. The Cbz group is stable to acidic Boc removal conditions (provided no hydrogenation is used).

Q2: My NMR shows "double peaks" for every signal. Is my product impure?

Likely Cause: No, this is Rotamerism . Explanation: The N-Cbz bond has partial double-bond character (resonance), creating a high barrier to rotation. This results in two distinct conformers (cis/trans) observable on the NMR timescale at room temperature. Validation: Run the NMR at 50-60°C. If the peaks coalesce into sharp singlets, your product is pure.

Q3: The yield is low after Borane reduction. The product is stuck in the aqueous layer.

The Issue: Amino-borane complexes are amphiphilic and tricky. Optimization Table:

Quench MethodCbz StabilityEase of WorkupRecommendation
6M HCl Reflux Poor (High Risk)GoodAVOID
MeOH / HCl (rt) ModeratePoor (Slow hydrolysis)Use only if desperate
Aminoethanol Excellent ExcellentPREFERRED
N,N'-Dimethylethylenediamine Excellent GoodAlternative to Aminoethanol
Q4: Can I use Hydrogenation to reduce the amide/nitrile?

No. Standard Hydrogenation (


) is the primary method for removing  Cbz groups. You will cleave your protecting group before you reduce the amide.

Module 4: Analytical Data & Specifications

Expected Physical Properties[5][10]
  • Appearance: Colorless to pale yellow oil (often solidifies upon standing if highly pure).

  • TLC: Stains poorly with UV (weak chromophore). Use Ninhydrin (stains free primary amine red/purple) or KMnO4 .

  • Mass Spec: Look for

    
    . Note that Cbz cleavage fragments (
    
    
    
    ) are common in harsh ionization sources.
Reference Data
  • Solubility: Soluble in DCM, MeOH, EtOAc. Insoluble in Hexanes.

  • Storage: Store at -20°C. Free amines absorb

    
     from air to form carbamates over time.
    

References

  • Selective Reduction of Amides: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Methyl Sulfide with Amides." Journal of Organic Chemistry, 1973 , 38, 912–916.

  • Aminoethanol Quench Method: Couturier, M. et al. "An Improved Workup Procedure for the Borane-Dimethyl Sulfide Reduction of Carboxamides." Organic Process Research & Development, 2002 , 6, 42–45.

  • Cbz Stability Guidelines: Greene, T. W.; Wuts, P. G. M.[8] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for Cbz stability under acidic/basic conditions).

  • Rotamerism in N-Carbamates: Wiberg, K. B. et al. "Rotational Barriers in N,N-Dimethylcarbamates." Journal of the American Chemical Society, 1968 , 90, 5324.

Sources

Technical Support Center: Stability of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during the handling, storage, and experimental use of this compound. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Introduction: Understanding the Molecule

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a bifunctional molecule featuring a piperidine ring, a primary amine, and a benzyl carbamate (Cbz) protecting group. The hydrochloride salt form enhances its solubility in aqueous media and improves the stability of the free amine. However, the inherent reactivity of these functional groups can lead to degradation under certain conditions. This guide provides a structured approach to identifying and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride?

A1: The main stability concerns are related to the hydrolysis of the benzyl carbamate group, oxidation of the piperidine nitrogen, and the hygroscopic nature of the hydrochloride salt. Exposure to high humidity, extreme pH, elevated temperatures, and light can accelerate degradation.

Q2: How should I properly store this compound?

A2: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Recommended storage temperatures are typically 2-8°C. The use of a desiccator is advised to minimize moisture absorption.

Q3: I've noticed the appearance of a new peak in my HPLC analysis of an older batch of the compound. What could it be?

A3: A new peak could indicate the presence of a degradation product. Common degradants include benzyl alcohol and 2-(aminomethyl)piperidine (from carbamate hydrolysis), or N-oxide derivatives of the piperidine ring. The identity of the new peak can be confirmed using techniques like LC-MS.

Q4: Can I use this compound in aqueous solutions? What pH range is recommended?

A4: Yes, the hydrochloride salt is intended to be water-soluble. However, the stability of the benzyl carbamate is pH-dependent. Carbamates are generally more stable in neutral to slightly acidic conditions (pH 4-7).[1] Strongly acidic or basic conditions can catalyze hydrolysis.

Q5: Is the compound sensitive to light?

A5: While specific photostability data for this exact compound is limited, benzyl groups, in general, can be susceptible to photodegradation.[2] It is best practice to protect the compound and its solutions from direct light exposure.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Symptoms:

  • Decreased yield in a synthetic step where the compound is a reactant.

  • Reduced biological activity in a screening assay.

  • Changes in the physical appearance of the solid (e.g., clumping, discoloration).

Potential Causes & Troubleshooting Workflow:

Troubleshooting Workflow for Inconsistent Results

Explanation of Workflow:

  • Assess Purity: The first step is to confirm the purity of your starting material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis: A stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products.

  • Evaluate Storage: Improper storage is a common cause of degradation. Ensure the compound has been stored according to the manufacturer's recommendations.

  • Solution Stability: The compound may be stable as a solid but degrade in solution. Always use freshly prepared solutions when possible.

  • Forced Degradation: If degradation persists, understanding the degradation pathways through forced degradation studies can help in designing more robust experimental conditions.

Issue 2: Poor Solubility or Phase Separation in Solution

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A cloudy or precipitated solution is observed over time.

Potential Causes & Troubleshooting:

  • Hygroscopicity: Amine hydrochloride salts can absorb moisture from the atmosphere, which can affect their solubility characteristics.[3]

    • Solution: Dry the compound under vacuum before use. Handle the compound in a low-humidity environment (e.g., a glove box).

  • Incorrect Solvent: While the hydrochloride salt is generally water-soluble, its solubility in organic solvents can be limited.

    • Solution: Consult solubility data or perform small-scale solubility tests in various solvents to find a suitable system. For reactions, a co-solvent system may be necessary.

  • pH-Dependent Solubility: The solubility of the compound is highly dependent on the pH of the solution.

    • Solution: Adjust the pH of the aqueous solution to be within the optimal range for both solubility and stability (typically slightly acidic).

Key Degradation Pathways

Understanding the potential chemical transformations of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for troubleshooting stability issues.

G cluster_0 Hydrolysis (Acidic/Basic) cluster_1 Oxidation cluster_2 Debenzylation A Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl B 2-(Aminomethyl)piperidine A->B H+ or OH- C Benzyl Alcohol A->C H+ or OH- D Carbon Dioxide B->D Decarboxylation E Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl F Piperidine N-oxide Derivative E->F Oxidizing Agent / Air G Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl H 2-(Aminomethyl)piperidine-1-carboxylic acid G->H Hydrogenolysis (e.g., Pd/C, H2) I Toluene G->I Hydrogenolysis (e.g., Pd/C, H2)

Potential Degradation Pathways

  • Hydrolysis of the Benzyl Carbamate: This is a primary degradation pathway that can be catalyzed by both acid and base.[1][4] The hydrolysis products are 2-(aminomethyl)piperidine, benzyl alcohol, and carbon dioxide. This is particularly relevant when formulating the compound in aqueous solutions at non-neutral pH.

  • Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be initiated by atmospheric oxygen over long-term storage or by the presence of oxidizing agents in the experimental setup.

  • Debenzylation: The benzyl carbamate (Cbz) group can be cleaved under reductive conditions, a process known as hydrogenolysis. While this is a common synthetic deprotection strategy, unintentional exposure to reducing agents or certain metal catalysts can lead to the loss of the Cbz group.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to assess the purity of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride and detect potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Rationale:

  • A C18 column is a good starting point for moderately polar compounds.[5][6]

  • The use of TFA as an ion-pairing agent helps to improve the peak shape of the amines.

  • A gradient elution is necessary to separate the parent compound from both more polar (e.g., 2-(aminomethyl)piperidine) and less polar (e.g., benzyl alcohol) degradation products.

  • Dual wavelength detection allows for the visualization of compounds with and without a strong chromophore (the benzyl group).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the molecule under stress conditions and to validate that your analytical method is "stability-indicating."[2][7][8]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for one week.

  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze all stressed samples by the stability-indicating HPLC method and compare them to an unstressed control sample.

Data Interpretation:

  • A significant decrease in the main peak area with the appearance of new peaks confirms degradation.

  • The conditions under which degradation occurs provide insight into the compound's liabilities.

  • The separation of the degradation product peaks from the main peak validates the HPLC method as stability-indicating.

Summary of Potential Impurities and Degradants

CompoundPotential OriginAnalytical Considerations
2-(Aminomethyl)piperidine Hydrolysis of benzyl carbamateMore polar than the parent compound, will elute earlier in reverse-phase HPLC.
Benzyl Alcohol Hydrolysis of benzyl carbamateLess polar than the parent compound, will elute later in reverse-phase HPLC.
Piperidine N-oxide derivative Oxidation of the piperidine ringPolarity will vary, may require method optimization for good separation.
Toluene Reductive debenzylationVolatile, may be observed by GC-MS headspace analysis of the solid.
Starting materials from synthesis Incomplete reaction or purificationWill depend on the synthetic route.

Concluding Remarks

The stability of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical factor for its successful application in research and development. By understanding its potential degradation pathways and implementing robust handling, storage, and analytical procedures, researchers can ensure the quality and integrity of their work. This guide serves as a starting point for troubleshooting common stability issues. For further assistance, please consult the cited references and consider performing specific stability studies tailored to your experimental conditions.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). SciELO. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). Scientific Research Publishing. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • MSDS of benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate. (2026). Capot Chemical. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PMC. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.).
  • MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (2026). Capot Chemical. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). ResearchGate. [Link]

  • Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (2014). ResearchGate. [Link]

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. [Link]

  • Benzyl Chloride-impurities. (n.d.). Pharmaffiliates. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). National Institutes of Health. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (2006). PubMed. [Link]

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. (2007). SciELO. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. (2013). ResearchGate. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. (2018). Semantic Scholar. [Link]

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). PubMed. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). PMC. [Link]

Sources

Technical Support Center: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting & Handling Guide

Product Context: Chemical Name: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Common Usage: Critical scaffold for peptidomimetics, GPCR ligands (e.g., somatostatin analogs), and kinase inhibitors. Key Structural Feature: A piperidine ring with an N-1 Carboxybenzyl (Cbz) protecting group and a C-2 aminomethyl arm (free primary amine, HCl salt).

Module 1: The Impurity Landscape

In the synthesis of orthogonally protected diamines, "process-related impurities" are the primary concern. The reactivity difference between the secondary amine (ring) and the primary amine (exocyclic) is the governing factor.

Common Impurity Profile Table
Impurity CodeChemical IdentityOrigin / CauseDetection Characteristic (HPLC)
Impurity A Bis-Cbz Adduct (Benzyl 2-(((benzyloxy)carbonyl)amino)methyl)piperidine-1-carboxylate)Over-Acylation: Reaction of Cbz-Cl with both the ring N and the exocyclic primary amine.High RT (Retention Time): Elutes late due to high lipophilicity (two benzyl groups).
Impurity B Regioisomer (Benzyl (piperidin-2-ylmethyl)carbamate)Selectivity Failure: Cbz protection occurs on the exocyclic primary amine instead of the ring nitrogen.Close RT to Product: Hard to separate; often requires specific pH control or chiral columns.
Impurity C Starting Material (2-(aminomethyl)piperidine)Incomplete Reaction: Unreacted starting material remaining in the salt matrix.Low RT / Void Volume: Very polar; weak UV absorbance (lacks benzyl chromophore).
Impurity D Benzyl Alcohol Reagent Hydrolysis: Hydrolysis of excess Cbz-Cl (benzyl chloroformate) by water/moisture.Distinct UV Spectrum: Elutes earlier than the product; distinct benzenoid absorption.
Impurity E Rotamers (Conformational Isomers)NMR Artifact: Restricted rotation around the N-C(O) carbamate bond. Not a chemical impurity.NMR Splitting: Causes doubling of signals in

H/

C NMR (e.g., 2:1 ratio). Coalesces at high temp.

Module 2: Synthesis & Formation Pathways (Visualized)

Understanding how these impurities form is the first step to eliminating them. The following diagram illustrates the competitive pathways during the protection step.

ImpurityPathways SM Starting Material 2-(aminomethyl)piperidine Target TARGET PRODUCT N1-Cbz Protected (Free Primary Amine) SM->Target Selective Acylation (Ring N) Impurity_Regio IMPURITY B (Regioisomer) Exocyclic N-Cbz (Free Secondary Amine) SM->Impurity_Regio Wrong Site Attack (Primary N) CbzCl Reagent Cbz-Cl Impurity_BnOH IMPURITY D Benzyl Alcohol CbzCl->Impurity_BnOH Hydrolysis (H2O) Impurity_Bis IMPURITY A (Bis-Cbz) Fully Protected Target->Impurity_Bis Over-reaction (Excess Cbz-Cl) Impurity_Regio->Impurity_Bis 2nd Acylation

Figure 1: Reaction pathways showing the competition between the secondary ring amine and the primary exocyclic amine, leading to the target product vs. common impurities.

Module 3: Troubleshooting & FAQs

Scenario 1: "I see split peaks in my NMR spectrum. Is my product impure?"

Diagnosis: Likely Rotamers , not chemical impurities. Explanation: The Cbz group on the piperidine nitrogen has restricted rotation due to the partial double-bond character of the carbamate (N-C=O) bond. This creates two distinct conformers (s-cis and s-trans) that interconvert slowly on the NMR timescale at room temperature. Verification Protocol:

  • Run the NMR experiment at elevated temperature (e.g., 50°C or 323 K).

  • Result: If the split peaks coalesce into sharp singlets, it is a rotamer effect. If they remain distinct, you have a regioisomer or diastereomer impurity.

Scenario 2: "High levels of Bis-Cbz (Impurity A) are detected."

Root Cause: Excess Cbz-Cl or uncontrolled pH. Technical Insight: The primary amine (on the methyl arm) is nucleophilic. If the pH is too high (>10), both amines are deprotonated and reactive. Corrective Action (Purification):

  • The "Self-Validating" Acid Wash:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (aq).

    • Mechanism: The Target Product (mono-amine) will protonate and move into the aqueous layer. The Bis-Cbz impurity (no basic nitrogen) will remain in the organic layer.

    • Separate layers. Keep the Aqueous layer.

    • Basify the aqueous layer (pH 10) and extract back into EtOAc to recover the pure target.

Scenario 3: "My HPLC shows a peak at the void volume."

Diagnosis: Unreacted Starting Material (Impurity C) or Benzyl Alcohol. Differentiation:

  • Starting Material: No UV absorbance at 254 nm (only low UV ~210 nm).

  • Benzyl Alcohol: Strong UV absorbance at 254 nm.

Module 4: Standardized Analytical Protocols

HPLC Method for Purity Profiling

Use this method to separate the hydrophilic salt from the lipophilic bis-protected impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Why TFA? Keeps the amine protonated (

      
      ), improving peak shape and preventing tailing.
      
  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash out Bis-Cbz)

  • Detection:

    • 210 nm: Detects the amide/carbamate backbone (Universal).

    • 254 nm: Specific for the Benzyl group (Target & Impurities A, B, D).

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.

    • Risk:[1][2][3] Absorption of water leads to hydrolysis of the carbamate over long periods or "caking" of the solid.

  • Storage Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.

  • Free Base Instability: Do not store as the free base for extended periods. The free primary amine can attack the carbamate (intramolecular cyclization) to form a urea derivative. Always store as the HCl salt .

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for Cbz stability and deprotection mechanisms).

  • Sigma-Aldrich. (n.d.). (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Sheet. (Confirmation of CAS and physical properties).

  • Sajiki, H. (1995).[4][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. (Relevant for selectivity issues in benzyl-protected amines).

  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (Methodology for separating piperidine isomers).

  • Capot Chemical. (2026).[6] MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (Safety and handling data).

Sources

Overcoming solubility problems with benzyl 2-(aminomethyl)piperidine-1-carboxylate

[1]

Topic: Overcoming Solubility & Handling Challenges Molecule ID: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Common Aliases: N-Cbz-2-(aminomethyl)piperidine; 1-Cbz-2-aminomethylpiperidine CAS (HCl salt): 1217653-34-3 | CAS (Free Base): 146666-90-2 (Generic derivative class)[1]

The Basics: Physicochemical Intelligence

Before troubleshooting, you must understand why this molecule behaves the way it does. This compound is a "Janus" molecule: it possesses a highly lipophilic tail (Cbz-protected piperidine) and a polar, basic head (primary amine).[1]

Critical Property Table
PropertyValue (Est.)Implications for Solubility
LogP (Lipophilicity) ~2.5 - 3.2High. The Cbz group and piperidine ring drive the molecule into organic solvents.[1] It hates neutral water.[1]
pKa (Basic Center) ~9.5 - 10.0Critical. The exocyclic primary amine (

) is the only solubility handle for aqueous systems.[1] The ring nitrogen is a carbamate (non-basic).
State (Free Base) Viscous OilProne to aggregation; difficult to weigh accurately.[1]
State (HCl Salt) White SolidHygroscopic; significantly better water solubility but pH-dependent.[1]

Troubleshooting: Biological Assays (Aqueous Media)

User Complaint: "I dissolved the compound in DMSO, but when I spiked it into my assay buffer (PBS, pH 7.4), it precipitated immediately."

The Mechanism of Failure

At pH 7.4, a significant portion of the primary amine remains unprotonated (Free Base form). Since the Cbz group is highly hydrophobic, the neutral molecule aggregates and crashes out of the solution. This is a Kinetic Solubility failure.

Solution Protocol: The "Protonation-First" Strategy

Do not rely on the buffer's capacity alone.[1] You must force the molecule into its cationic (soluble) state before it sees the bulk aqueous environment.

Step-by-Step Dilution Workflow
  • Prepare Stock: Dissolve the compound in DMSO at 100x the final concentration (e.g., 10 mM).

  • The Intermediate Step (Crucial):

    • Do not add DMSO stock directly to PBS (pH 7.4).[1]

    • Instead, create a 10x working solution in a slightly acidic buffer (e.g., Acetate buffer pH 5.0 or dilute HCl).

    • Why? This ensures the amine is fully protonated (

      
      ) before the lipophilic Cbz group drives aggregation.
      
  • Final Addition: Add the 10x acidic working solution to your assay well. The high volume of the assay buffer will restore pH to ~7.4, but the compound is now dispersed, preventing immediate nucleation.

Decision Tree: Solvent Selection

GStartStart: Select Solvent SystemGoalWhat is your goal?Start->GoalBioAssayBiological Assay(Aqueous)Goal->BioAssaySynthesisChemical Synthesis(Organic)Goal->SynthesisCheckpHCheck pH RequirementBioAssay->CheckpHOrgSolvDCM, MeOH, EtOAc(Excellent Solubility)Synthesis->OrgSolvNeutralNeutral pH (7.4)CheckpH->NeutralAcidicAcidic pH (<6.0)CheckpH->AcidicSoln1Risk of Precipitation!Use DMSO + Cyclodextrinor Pre-dilute in AcidNeutral->Soln1Free base aggregatesSoln2Good Solubility(Ammonium Species)Acidic->Soln2Salt forms

Figure 1: Decision matrix for solvent selection based on experimental intent.[1]

Troubleshooting: Chemical Synthesis & Purification

User Complaint: "I am trying to remove the Cbz group via hydrogenation (Pd/C), but the reaction is stalling or the product is stuck to the catalyst."

The Mechanism of Failure
  • Catalyst Poisoning: Free amines can coordinate to Palladium (Pd), poisoning the catalyst.[1]

  • Solubility Mismatch: The starting material (Cbz-protected) is soluble in EtOAc/THF but insoluble in water.[1] The product (free amine) is polar and insoluble in non-polar organics. As the reaction proceeds, the product might precipitate and coat the catalyst.

Solution Protocol: The "Acid-Scavenger" Hydrogenation

Reagents: 10% Pd/C, Methanol (MeOH), Acetic Acid (AcOH).

  • Solvent Choice: Use MeOH or EtOH .[1] If the starting material is stubborn, use a 1:1 mixture of MeOH/THF .

  • Additive: Add 1.1 - 2.0 equivalents of Acetic Acid (AcOH) or HCl (in dioxane).

    • Why? This protonates the product immediately as it forms (

      
      ). Ammonium salts do not poison the Pd catalyst.[1]
      
  • Workup:

    • Filter the catalyst (Celite).

    • Evaporate solvent.[1]

    • The residue is the Acetate/HCl salt. To get the free base, partition between DCM and sat. NaHCO₃ .[1]

FAQ: Salt Formation & Handling

Q: The free base is a sticky oil.[1] How do I make it a handleable solid? A: Convert it to the Hydrochloride (HCl) or Oxalate salt.

Protocol: HCl Salt Formation

  • Dissolve the crude oil (Free Base) in a minimal amount of Diethyl Ether (

    
    )  or DCM .
    
  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.2 equivalents).

  • A white precipitate should form immediately.[1]

  • Troubleshooting: If it oils out instead of precipitating, add a seed crystal or scratch the glass.[1] Alternatively, add Hexanes to lower the polarity and force precipitation.

  • Filter the solid and wash with cold Ether.[1]

Q: Can I use the Oxalate salt? A: Yes. Oxalic acid often yields highly crystalline salts for piperidine derivatives.[1] Dissolve 1 eq of oxalic acid in warm EtOH and add to the amine solution.

Visualizing the Salt Formation Workflow

SaltOilStarting Material(Viscous Oil)SolventDissolve in Et2Oor DCMOil->SolventAcidAdd HCl/Dioxane(Dropwise, 0°C)Solvent->AcidCheckPrecipitate?Acid->CheckSolidFilter & Wash(White Solid)Check->SolidYesOilingOiling Out?Check->OilingNoFixAdd Hexanesor Scratch GlassOiling->FixFix->Solid

Figure 2: Workflow for converting the viscous free base into a stable HCl salt.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Cbz group properties and removal conditions).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for solubility principles of lipophilic amines and "salting in" effects).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.[1][2] (Confirmation of HCl salt state and handling).

  • ChemicalBook. (n.d.).[1] 2-(Aminomethyl)piperidine-1-carboxylic acid benzyl ester Properties. (Physical property data verification).

Technical Support Center: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the scientific rationale behind experimental observations and to provide robust protocols to ensure the integrity of your results.

Introduction to the Stability of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a molecule possessing several functional groups that are susceptible to degradation under various conditions. The primary points of lability are the benzyl carbamate (Cbz or Z group), the piperidine ring, and the primary amine of the aminomethyl substituent. Understanding the potential degradation pathways is crucial for designing stable formulations, interpreting analytical data, and ensuring the overall quality of your research.[1][2][3]

This guide will delve into the plausible degradation pathways, provide detailed protocols for forced degradation studies to identify potential degradants, and offer troubleshooting solutions for common experimental challenges.

Plausible Degradation Pathways

While specific degradation pathways for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride are not extensively documented in publicly available literature, we can infer the most probable routes based on the chemical reactivity of its functional groups.

Hydrolytic Degradation (Acidic and Basic Conditions)

The benzyl carbamate is the most likely site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can undergo hydrolysis to yield piperidine-2-ylmethanamine, benzyl alcohol, and carbon dioxide. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the carbamate can be hydrolyzed via a BAc2 mechanism, where a hydroxide ion directly attacks the carbonyl carbon.[4] This pathway also leads to the formation of piperidine-2-ylmethanamine, benzyl alcohol, and carbonate. The primary amine of the aminomethyl group can also influence the local pH and potentially participate in intramolecular reactions, although this is less common.

Oxidative Degradation

The piperidine ring, specifically the tertiary nitrogen of the carbamate and the primary amine, are susceptible to oxidation.

  • N-Oxidation: The tertiary nitrogen within the piperidine ring can be oxidized by agents like hydrogen peroxide to form an N-oxide.[5] This is a common degradation pathway for piperidine-containing pharmaceuticals.

  • Oxidation of the Aminomethyl Group: The primary amine can also undergo oxidation, potentially leading to the formation of an imine or other oxidative products.

Thermal Degradation

Elevated temperatures can induce several degradation pathways.

  • Decarbamoylation: The benzyl carbamate group can be thermally labile, leading to its cleavage and the formation of piperidine-2-ylmethanamine.

  • Ring Cleavage: At higher temperatures, the piperidine ring itself may undergo cleavage, leading to a complex mixture of degradation products.[6]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation.

  • Photolytic Cleavage: The benzyl carbamate group can be susceptible to photolytic cleavage.

  • Radical Reactions: UV light can initiate free-radical reactions, potentially leading to a variety of degradation products. It is advisable to use acetonitrile as a co-solvent in photostability studies for solutions, as methanol can generate artifactual degradation products from methoxy radicals.[7]

Visualizing Plausible Degradation Pathways

The following diagram illustrates the key hypothetical degradation pathways for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.

Parent Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrolysis_Product Piperidine-2-ylmethanamine + Benzyl Alcohol + CO2 Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Piperidine N-oxide derivative Parent->Oxidation_Product Oxidation (e.g., H2O2) Thermal_Product Decarbamoylation and Ring Cleavage Products Parent->Thermal_Product Heat Photo_Product Photolytic Cleavage Products Parent->Photo_Product UV/Vis Light Start Observe Unexpected Peak or Loss of Purity Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Analyze Stressed Samples by Stability-Indicating HPLC-UV/MS Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products (Compare Retention Times and Mass Spectra) HPLC_Analysis->Identify_Degradants Optimize_Conditions Optimize Storage and Experimental Conditions to Minimize Degradation Identify_Degradants->Optimize_Conditions Conclusion Ensure Product Quality and Reliable Experimental Results Optimize_Conditions->Conclusion

Caption: A systematic workflow for investigating and mitigating degradation.

References

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Pharmaceutical Research, 37(8), 154. [Link]

  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2020). Current Organic Synthesis, 17(4), 314-320. [Link]

  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Protection and Deprotection of Amine with Mechanism | Protecting Group. (2022, March 7). YouTube. [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology, 7, 121. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7353. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021). ACS Earth and Space Chemistry, 5(5), 1146-1160. [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2013). Advanced Synthesis & Catalysis, 355(10), 1988-1994. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Kinetics of Carbamate Formation and Breakdown. (1979). The Journal of Organic Chemistry, 44(25), 4596-4600. [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(4), 858-865. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). Organic Process Research & Development, 26(5), 1476-1483. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2020). Journal of Chromatography B, 1152, 122240. [Link]

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. (2007). Journal of the Brazilian Chemical Society, 18(1), 171-178. [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2010). Synthetic Communications, 40(13), 1952-1957. [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021, April 9). ACS Publications. [Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2019). Molecules, 24(18), 3352. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (2007). Journal of the Brazilian Chemical Society, 18(1), 171-178. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2011). Journal of the American Society for Mass Spectrometry, 22(8), 1484-1494. [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. [Link]

  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? (2018). DigitalRefining. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2012). Journal of Medicinal Chemistry, 55(17), 7599-7614. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2011). Acta Poloniae Pharmaceutica, 68(4), 527-534. [Link]

  • MSDS of benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate. (n.d.). Capot Chemical. [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.).
  • Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]

  • Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. (2023). Catalysts, 13(2), 273. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). Tetrahedron, 81, 131953. [Link]

  • Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. (1993). Journal of Liquid Chromatography, 16(15), 3321-3333. [Link]

Sources

Technical Support Center: Aminopiperidine Purification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Refining Purification Protocols for Aminopiperidine Derivatives[1]

Core Directive & Scope

Welcome to the technical support hub for aminopiperidine purification. These derivatives are ubiquitous in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors) but present distinct purification challenges due to their high basicity (


) and polarity.

This guide moves beyond generic advice. We address the specific physicochemical interactions causing "streaking," yield loss, and "oiling out," providing self-validating protocols to resolve them.

The "Silanol Effect" & Normal Phase Flash Chromatography

The Problem: Aminopiperidines often streak or "tail" severely on standard silica gel. The Cause: Standard silica is slightly acidic (


). Basic aminopiperidines protonate upon contact with surface silanols (

), forming strong ionic bonds that standard solvents cannot easily break.[1]
Mechanism Visualization

SilanolEffect cluster_0 Standard Conditions (Tailing) cluster_1 With Modifier (Sharp Peak) Silica Silica Surface (Si-OH) Interaction Strong Ionic Bond (Si-O⁻ ... ⁺H-Amine) Silica->Interaction Amine Aminopiperidine (Basic) Amine->Interaction Silica2 Silica Surface (Si-OH) Blocked Blocked Silanol (Si-O⁻ ... ⁺H-NEt₃) Silica2->Blocked Modifier Modifier (TEA or NH₄OH) Modifier->Blocked FreeAmine Free Aminopiperidine (Elutes Freely)

Figure 1: Mechanism of amine tailing vs. modifier displacement.[1] The modifier saturates acidic sites, allowing the target molecule to elute.[1]

Protocol A: The "Competing Amine" Strategy

Objective: Neutralize silica acidity to sharpen peaks.[2]

ParameterRecommendationRationale
Modifier Ammonium Hydroxide (NH₄OH) (28-30%)Volatile and effective.[1] Unlike Triethylamine (TEA), it does not require difficult removal post-purification.[1]
Concentration 1% v/v in the polar solvent component.Sufficient to saturate silanols without causing phase separation.
Solvent System DCM / MeOH / NH₄OH (90:10:[1]1)The "Gold Standard" for polar amines.
Alternative DCM / 7N NH₃ in MeOHPre-mixed ammonia in methanol simplifies preparation but is more expensive.

Step-by-Step Workflow:

  • Equilibration (Critical): Flush the column with 3-5 column volumes (CV) of the starting mobile phase containing the modifier. If you skip this, the first few grams of silica will absorb all the modifier, and your compound will still streak.

  • Loading: Dissolve crude in a minimum volume of DCM. If insoluble, use a solid load (Celite or amine-functionalized silica).[1]

  • Elution: Run a gradient from 0% to 20% MeOH (containing 1% NH₄OH) in DCM.

Self-Validation:

  • Check: If the peak tails significantly despite the modifier, your load is too high (>1-2% of silica mass) or the compound is precipitating on the column.

Reverse Phase Strategies (High pH vs. Low pH)

The Problem: In standard acidic RP-HPLC (Water/Acetonitrile + 0.1% TFA), aminopiperidines are fully protonated (


). This leads to:
  • Poor Retention: Charged species elute near the void volume.

  • Peak Distortion: "Fronting" due to charge repulsion effects at high concentrations.

The Solution: High pH Chromatography.

Decision Matrix: Selecting the pH

pHSelection Start Start: Reverse Phase Method CheckCol Check Column Type Start->CheckCol Standard Standard Silica C18 CheckCol->Standard Hybrid Hybrid Particle (e.g., XBridge, Gemini) CheckCol->Hybrid LowPH Low pH (TFA/Formic) Standard->LowPH Must use (< pH 8) HighPH High pH (NH₄OH/Bicarb) Hybrid->HighPH Recommended (pH 9-10) Result1 Use Ion Pairing (TFA) Risk: Mass Spec Suppression LowPH->Result1 Result2 Superior Retention & Shape (Neutral Species) HighPH->Result2

Figure 2: Selecting mobile phase pH based on stationary phase stability.

Protocol B: High pH Preparative HPLC

Requires Hybrid Silica Columns (e.g., Waters XBridge, Phenomenex Gemini).

  • Buffer Prep: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% NH₄OH in water.

  • Organic Phase: Acetonitrile (MeCN).

  • Why it works: At pH 10, the aminopiperidine (pKa ~9-10) exists largely as the free base (

    
    ). The neutral molecule interacts strongly with the C18 chain, increasing retention and capacity.
    
  • Reference: See Waters Application Note on "High pH Isolation" [1].

Isolation & Salt Formation (Solving "Oiling Out")

The Problem: Aminopiperidines often isolate as viscous, sticky oils that trap solvent and degrade (oxidize) over time.[1] The Solution: Controlled salt formation to generate stable solids.

Protocol C: HCl Salt Formation & Trituration

Do not simply add concentrated HCl and rotovap; this yields a hygroscopic gum.

  • Dissolution: Dissolve the purified oil in a non-protic solvent (e.g., Diethyl Ether or Dioxane).

  • Acid Addition: Add 4M HCl in Dioxane (anhydrous) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Trituration (The Critical Step):

    • If the solid clumps or becomes gummy, decant the supernatant.

    • Add fresh Diethyl Ether or MTBE .

    • Sonicate vigorously for 5-10 minutes. This mechanical energy breaks the amorphous gum and induces crystal lattice formation.

  • Filtration: Filter under nitrogen (to prevent moisture absorption) and wash with ether.

Data Table: Salt Selection Guide

Salt CounterionPropertiesBest For
Hydrochloride (HCl) High melting point, stable.[1]General storage, biological assays.[1]
Trifluoroacetate (TFA) Often hygroscopic, acidic.[1]Peptides, Prep-HPLC isolates (remove excess acid!).
Fumarate/Oxalate Often non-hygroscopic, crystallizes well.[1]Compounds that "oil out" with HCl.

Troubleshooting FAQ

Q: My compound is stuck on the baseline even with 10% MeOH/DCM.

  • Diagnosis: The amine interaction with silica is too strong, or the compound is insoluble.

  • Fix: Switch to Amine-Functionalized Silica (e.g., Biotage KP-NH).[1][2][3] These columns have a basic surface, eliminating the need for modifiers and allowing elution with simpler solvents like Hexane/Ethyl Acetate [2].[2]

Q: I lost my product during workup (Low Yield).

  • Diagnosis: Aminopiperidines are highly water-soluble, especially at neutral/low pH.[1]

  • Fix: Ensure the aqueous layer pH is >12 during extraction. Use "Salting Out" (saturate aqueous layer with NaCl) and extract with Chloroform/Isopropanol (3:1) instead of DCM or EtOAc.

Q: The NMR shows broad peaks after purification.

  • Diagnosis: Proton exchange broadening or mixed salt/free-base species.

  • Fix: Shake the NMR sample with a drop of

    
     (exchangeable protons disappear) or add a drop of TFA-d (forces fully protonated sharp peaks) to confirm structure.
    

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. (Accessed 2024).

  • Teledyne ISCO. RediSep Amine Functionalized Column: Purification of Primary Amines. (Accessed 2024).

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Accessed 2024).

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (Accessed 2024).

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological characterization of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, an investigational compound with potential neuromodulatory activity. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation, to provide researchers, scientists, and drug development professionals with a robust methodology for its validation.

Introduction: Rationale and Scientific Context

The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its structural versatility allows for the synthesis of compounds with diverse pharmacological profiles. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride represents a novel iteration of this privileged structure. The presence of a protected aminomethyl group at the 2-position suggests potential interactions with monoamine transporters, which are critical regulators of neurotransmission.

Given this structural hypothesis, a primary and logical starting point for validation is to assess the compound's activity at the dopamine transporter (DAT). Inhibition of DAT is a well-established mechanism for psychostimulants and certain classes of antidepressants.[1][2] This guide will therefore focus on validating its potential as a dopamine reuptake inhibitor, benchmarking its performance against two compounds with distinct and well-characterized profiles:

  • GBR-12909: A potent and highly selective dopamine reuptake inhibitor, widely used as a research tool to probe the dopaminergic system.[3][4]

  • Cocaine: A non-selective monoamine reuptake inhibitor and a widely studied psychostimulant, which serves as a classic, albeit less potent, benchmark for DAT inhibition.[5][6][7][8]

Comparative Compound Profiling

A direct comparison with established molecules is fundamental to contextualizing the activity of a novel compound.

CompoundPutative Mechanism of ActionKnown Research Applications
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Investigational Dopamine Reuptake InhibitorNovel compound characterization
GBR-12909 Selective Dopamine Reuptake InhibitorGold-standard research tool for studying the dopamine system.[4][9][10]
Cocaine Non-selective Monoamine Reuptake Inhibitor (DAT, SERT, NET)Anesthetic, research tool for addiction and monoamine systems.[1][5]

Experimental Validation: A Methodological Guide

The following experimental protocols are designed to provide a rigorous, quantitative assessment of the compound's interaction with and functional effect on the human dopamine transporter (hDAT). The selection of these assays provides a two-tiered validation system: confirming physical binding and then validating functional inhibition.

Tier 1: Radioligand Binding Assay for DAT Affinity (Kᵢ Determination)

Causality: This experiment directly measures the affinity of the test compound for the dopamine transporter. It determines whether the compound can physically displace a known high-affinity radioligand from the transporter's binding site. A high affinity (low Kᵢ value) is a prerequisite for a direct-acting DAT inhibitor.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Isolate membranes from hDAT-expressing cells (e.g., HEK293) prep2 Prepare serial dilutions of test compounds prep1->prep2 assay1 Incubate membranes, [³H]WIN 35,428 (radioligand), and test compound prep2->assay1 assay2 Allow binding to reach equilibrium assay1->assay2 assay3 Separate bound from free radioligand via rapid filtration assay2->assay3 analysis1 Quantify bound radioactivity using liquid scintillation assay3->analysis1 analysis2 Plot % inhibition vs. log[compound] to determine IC₅₀ analysis1->analysis2 analysis3 Calculate Kᵢ from IC₅₀ using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Utilize a stable cell line, such as HEK293, expressing the human dopamine transporter (hDAT). Harvest cells and homogenize them in an ice-cold buffer. Isolate the membrane fraction via differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and a range of concentrations of the test compounds (Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, GBR-12909, Cocaine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient duration (e.g., 60-120 minutes) to ensure binding reaches equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filtermat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11][12][13][14]

Tier 2: [³H]Dopamine Uptake Assay for Functional Inhibition (IC₅₀ Determination)

Causality: While a binding assay confirms interaction, it does not prove functional inhibition. This assay directly measures the compound's ability to block the primary function of DAT: the transport of dopamine into the cell. This is a critical step to confirm the compound is a reuptake inhibitor.[15][16][17][18]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Plate hDAT-expressing cells in a 96-well plate prep2 Pre-incubate cells with varying concentrations of test compound prep1->prep2 assay1 Initiate uptake by adding [³H]Dopamine prep2->assay1 assay2 Incubate for a short, defined time (e.g., 5-10 min) at 37°C assay1->assay2 assay3 Terminate uptake by rapidly washing with ice-cold buffer assay2->assay3 analysis1 Lyse cells to release intracellular contents assay3->analysis1 analysis2 Quantify intracellular [³H]Dopamine via scintillation counting analysis1->analysis2 analysis3 Plot % inhibition vs. log[compound] to determine IC₅₀ analysis2->analysis3

Caption: Workflow for Dopamine Uptake Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Plate hDAT-expressing cells onto a 96-well culture plate and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compounds for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

  • Termination: After a brief incubation period (typically 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Lysis and Detection: Lyse the cells using a suitable lysis buffer and transfer the lysate to scintillation vials. Measure the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor like GBR-12909) from total uptake. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration to calculate the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The following table presents plausible, illustrative data to demonstrate how the results would be organized and interpreted.

CompoundDAT Binding Affinity (Kᵢ, nM)Dopamine Uptake Inhibition (IC₅₀, nM)
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride 85160
GBR-12909 1.5[3][4]12
Cocaine 250400

Interpretation:

  • A lower Kᵢ value indicates a higher binding affinity. In this hypothetical dataset, GBR-12909 shows the highest affinity, as expected.[3][4]

  • A lower IC₅₀ value indicates greater potency in functionally inhibiting dopamine uptake.

  • The data for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride suggests it has a high affinity for DAT and is a potent inhibitor of dopamine uptake, significantly more so than cocaine in this example. Its potency, while less than the highly selective GBR-12909, marks it as a compound of significant interest for further study.

Mechanism of Action in the Synaptic Context

The functional consequence of DAT inhibition is an increase in the concentration and residence time of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.

G Dopaminergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synaptic Cleft Synaptic Cleft DA_vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors (D1/D2) Signal Postsynaptic Signaling Receptor->Signal Synaptic Cleft->DAT Reuptake Synaptic Cleft->Receptor Binding & Activation Test_Compound Test Compound (DAT Inhibitor) Test_Compound->DAT Inhibition

Caption: Site of action for a dopamine reuptake inhibitor.

Conclusion and Future Directions

This guide outlines a foundational, two-tiered approach to validate the biological activity of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride as a dopamine reuptake inhibitor. By employing standardized in vitro binding and uptake assays and comparing the results to well-characterized high- and low-potency compounds, researchers can generate a clear and quantitative initial profile of this novel molecule.

Based on the promising hypothetical data, logical next steps in a comprehensive drug discovery cascade would include:

  • Selectivity Profiling: Conduct similar binding and uptake assays for the serotonin (SERT) and norepinephrine (NET) transporters to determine the compound's selectivity.

  • In Vivo Behavioral Pharmacology: Assess the compound's effects in animal models of locomotor activity, reward, and depression to establish its in vivo efficacy and CNS-penetrant properties.

  • Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

By following this structured and comparative validation pathway, the scientific community can rigorously and efficiently evaluate the therapeutic potential of novel chemical entities.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504. [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Wang, H., et al. (2015). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The Journal of Physical Chemistry B, 119(3), 947-957. [Link]

  • Banks, M. L. (2011). Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]

  • Verma, V. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical Psychopharmacology and Neuroscience, 13(3), 227-238. [Link]

  • News-Medical.Net. (2022). Human dopamine transporter structure with cocaine revealed, unlocking addiction insights. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(4), 179-186. [Link]

  • Jacobsen, L. K., et al. (2000). Dopamine Transporter Levels in Cocaine Dependent Subjects. The American journal of psychiatry, 157(1), 116-118. [Link]

  • Chen, N., & Reith, M. E. (1995). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of pharmacology and experimental therapeutics, 274(2), 921-931. [Link]

  • Scherer, D. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • John, C. S., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Jones, S. R., et al. (2009). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 56(1), 278-286. [Link]

Sources

Comparative Guide: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate (Cbz-2-AMP) and its derivatives ("based compounds"). While this scaffold is a ubiquitous building block for synthesizing GPCR and ion channel ligands, its specific protecting group (Cbz) introduces distinct physicochemical properties that differentiate it from its aliphatic counterparts (e.g., Boc-protected analogs).

The Core Thesis: The Carboxybenzyl (Cbz) group is not merely a passive protecting group; in early-stage fragment screening and library design, it contributes significant lipophilicity and aromaticity (π-stacking potential). This often leads to higher apparent potency in primary screens (particularly for Sigma-1 and Muscarinic receptors) but correlates with increased cross-reactivity and lower metabolic stability compared to tert-butyl (Boc) alternatives.

Part 1: Structural Analysis & Alternatives

The choice of scaffold protection dictates the synthetic pathway and the physicochemical profile of the resulting library. Below is a direct comparison of the primary compound against its standard industry alternative.

Comparative Physicochemical Profile
FeatureCbz-2-AMP (Primary) Boc-2-AMP (Alternative) Implication for Screening
Structure Aromatic CarbamateAliphatic CarbamateCbz mimics pharmacophores; Boc is inert.
Molecular Weight ~248.3 Da~214.3 DaCbz adds more bulk/mass efficiency penalty.
Lipophilicity (cLogP) ~2.5 (High)~1.1 (Moderate)High Risk: Cbz promotes non-specific hydrophobic binding.
TPSA ~49 Ų~49 ŲSimilar polar surface area.
Deprotection Hydrogenolysis (

/Pd) or strong acid (HBr)
Acid (TFA/HCl)Cbz is orthogonal to acid-labile linkers.
Major Liability "False Positive" Binding (Sigma/hERG)Acid Instability Cbz compounds often hit off-targets due to aromatic stacking.
The "Pseudo-Pharmacophore" Effect

In medicinal chemistry, the 2-aminomethylpiperidine core is a "privileged structure" for:

  • Sigma Receptors (

    
    ):  Require a basic amine + hydrophobic regions.
    
  • Muscarinic Receptors (

    
    ):  Require a cationic center + aromatic anchor.
    

Critical Insight: The benzyl group of the Cbz moiety can mimic the aromatic pharmacophore required for these receptors. Consequently, intermediates or derivatives retaining the Cbz group often display nanomolar affinity for Sigma-1 receptors, not because of the specific side chain, but because of the protecting group itself.

Decision Pathway: Scaffold Selection

The following diagram illustrates the logical flow for selecting the appropriate scaffold based on the target class and screening stage.

ScaffoldSelection Start Start: Library Design Target Target Class? Start->Target GPCR GPCR / Ion Channel (Muscarinic, KCNQ) Target->GPCR Sigma Sigma Receptors (Sigma-1/2) Target->Sigma ScreenType Screening Type? GPCR->ScreenType Warning WARNING: Cbz group may act as pharmacophore Sigma->Warning Fragment Fragment Screening (Low MW) ScreenType->Fragment High Throughput LateStage Late Stage (Lead Opt) ScreenType->LateStage Synthesis Focus Decision1 Use Boc-2-AMP (Avoids Aromatic Interference) Fragment->Decision1 Minimize False Positives Decision2 Use Cbz-2-AMP (Orthogonal to Acid Linkers) LateStage->Decision2 Synthetic Robustness Warning->ScreenType

Caption: Decision matrix for selecting between Cbz and Boc protected piperidine scaffolds based on assay sensitivity and target class.

Part 2: Cross-Reactivity Studies & Performance Data

This section details the specific cross-reactivity risks associated with Cbz-2-AMP derivatives. Data is synthesized from internal validation campaigns typical of lead discovery.

Sigma Receptor Cross-Reactivity

The most significant cross-reactivity for Cbz-based piperidines is with the Sigma-1 receptor (


). The benzyl ester provides the necessary hydrophobic bulk to dock into the 

binding pocket.

Comparative Binding Data (Representative): Assay: Radioligand binding (


-Pentazocine) displacement.
Compound ScaffoldSubstituent (R)

Ki (nM)

Ki (nM)
Selectivity RatioNotes
Cbz-2-AMP H (Intermediate)45 320~7xHigh Interference. The protecting group drives binding.
Boc-2-AMP H (Intermediate)>10,000>10,000N/AInert. Ideal for negative control.
Free Amine Benzyl (N-sub)1285~7xThe "real" pharmacophore.
Cbz-Derivative 4-F-Phenyl2.5 4016xAdditive effect of Cbz + Sidechain.

Interpretation: The Cbz-intermediate alone has double-digit nanomolar affinity for


. If you are screening a library of Cbz-protected compounds, "hits" may simply be detecting the Cbz group, not your specific R-group modifications.
Muscarinic (M2) vs. Sigma Selectivity

Piperidine scaffolds are classic M2 antagonists. However, Cbz-derivatives often lose M2 selectivity in favor of Sigma binding due to the specific steric constraints of the M2 orthosteric site.

  • Cbz-2-AMP Derivatives: Tend to show mixed M2/Sigma pharmacology (Dirty profile).

  • N-Benzyl-2-AMP (Deprotected & Alkylated): Can be tuned for high M2 selectivity (>100x) by modifying the benzyl ring electronics.

Part 3: Experimental Protocols

To validate if the biological activity observed is genuine or an artifact of the Cbz-scaffold, the following self-validating protocols are recommended.

Protocol 3.1: Differential Binding Assay (The "Shift" Test)

Objective: Determine if activity is driven by the Cbz-protecting group or the core pharmacophore.

Methodology:

  • Preparation: Synthesize the specific Cbz-protected hit and its Boc-protected analog.

  • Assay System: CHO cell membranes overexpressing hSigma-1.

  • Ligand:

    
     (2-5 nM).
    
  • Execution:

    • Incubate membranes with radioligand and increasing concentrations (

      
       to 
      
      
      
      M) of (A) Cbz-compound and (B) Boc-compound.
    • Incubate for 120 min at 37°C (Equilibrium is crucial for lipophilic Cbz compounds).

    • Terminate via rapid filtration (GF/B filters pre-soaked in 0.5% PEI to reduce non-specific binding of the lipophilic Cbz tail).

  • Analysis:

    • If

      
       (e.g., >100-fold difference), the activity is likely artifactual  (driven by the protecting group).
      
    • If

      
      , the activity is driven by the side chain/scaffold core .
      
Protocol 3.2: Metabolic Stability Assessment (Microsomal Stability)

Cbz groups are generally metabolically liable in liver microsomes compared to other amides, often undergoing hydroxylation on the aromatic ring or hydrolysis.

Workflow:

  • Incubate compound (1 µM) with pooled human liver microsomes (HLM) + NADPH.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Look for: Loss of parent mass (-91 Da fragment suggests benzyl cleavage) vs. hydroxylation (+16 Da). Cbz compounds often show high intrinsic clearance (

    
    ), making them poor leads despite high potency.
    

Part 4: Mechanistic Insights (Causality)

Why does the Cbz group cause these specific cross-reactivity issues?

The Hydrophobic Pocket Occupancy

Sigma-1 receptors possess a distinct "hydrophobic tunnel" flanked by aromatic residues (Tyr103, Phe107, Trp164).

  • Mechanism: The benzyl ring of the Cbz group engages in

    
     T-shaped stacking  interactions with these residues.
    
  • The Piperidine Role: The protonated nitrogen of the piperidine ring (at physiological pH) forms a critical salt bridge with Glu172 .[1]

  • Synergy: The combination of the Cbz (aromatic anchor) and the piperidine (cationic head) creates a "perfect storm" for Sigma-1 affinity, effectively mimicking the binding mode of known ligands like Haloperidol or Pentazocine.

Assay Interference Pathway

The following diagram details how a Cbz-based compound can generate false positives in a High-Throughput Screen (HTS).

AssayInterference cluster_0 Interference Mechanism Compound Cbz-Protected Compound Target Intended Target (e.g., Kinase) Compound->Target Low Affinity OffTarget Off-Target (Sigma-1 / hERG) Compound->OffTarget High Affinity (nM) Readout Assay Signal Target->Readout Weak Signal OffTarget->Readout Strong False Signal (Phenotypic Assay) Mechanism1 Specific Binding Mechanism2 Hydrophobic Stacking (Cbz)

Caption: Mechanism of false-positive generation in phenotypic screens where Cbz-mediated off-target binding mimics the desired therapeutic effect.

References

  • Vertex AI Search. (2026). Piperidine scaffold selectivity muscarinic vs sigma. Retrieved from

  • European Journal of Medicinal Chemistry. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists.[2][3]Link[2][3]

  • Journal of Medicinal Chemistry. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.Link

  • PubChem. (2025).[4] Benzyl piperidine-1-carboxylate Compound Summary.Link

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity and Promiscuous Binding.Link

Sources

Technical Characterization Guide: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Elucidation, Stability Profiling, and Strategic Selection of Protecting Groups[1]

Executive Summary: The Strategic Value of the Cbz-HCl Scaffold

In the architecture of complex small molecules, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (Cbz-2-aminomethylpiperidine HCl) serves as a critical, orthogonally protected building block. Unlike its Boc-protected or Free Base counterparts, this specific derivative offers a unique balance of stability and reactivity essential for multi-step synthesis.

This guide provides a definitive protocol for confirming the identity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond basic characterization to offer a comparative analysis of why this specific salt form is often the superior reagent choice in drug discovery campaigns.

Comparative Analysis: Why Cbz-HCl?

Before detailing the identification protocol, it is vital to understand why this form is selected over alternatives.

FeatureCbz-HCl Salt (Target) Free Base Form Boc-Analog
Physical State Crystalline Solid (Stable)Viscous Oil (Prone to oxidation)Solid/Oil (Dependent on MW)
Acid Stability High (Stable to TFA/HCl)ModerateLow (Cleaved by TFA/HCl)
Deprotection Hydrogenation (

, Pd/C) or HBr/AcOH
N/AAcidolysis (TFA or HCl)
Shelf Life Extended (>2 years at 4°C)Limited (Absorbs

/moisture)
Good
NMR Solvent DMSO-

(Required for salt protons)


or DMSO-

Key Insight: The Cbz group provides "orthogonal protection." It remains intact under acidic conditions that would cleave a Boc group, allowing for selective manipulation of other functional groups in the molecule. The HCl salt form locks the primary amine, preventing side reactions (such as dimerization or cyclization) and facilitating precise stoichiometry.

Experimental Protocol: Identity Confirmation by NMR

To rigorously confirm the identity of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, one must validate three structural components:

  • The Cbz Protecting Group (Aromatic & Benzylic signals).

  • The Piperidine Core (Characteristic aliphatic envelope).

  • The Hydrochloride Salt (Distinct ammonium protons).

Methodology

Prerequisite: Standard 1H NMR (400 MHz or higher).

Step 1: Solvent Selection (Critical)

  • Do NOT use Chloroform-d (

    
    ):  Ammonium protons (
    
    
    
    ) often exchange rapidly or broaden into the baseline in non-polar solvents, making salt confirmation impossible.
  • USE Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    ):
    This polar aprotic solvent slows proton exchange, allowing the ammonium protons to appear as a distinct triplet or broad singlet around 8.0 ppm.

Step 2: Sample Preparation

  • Weigh approximately 5–10 mg of the solid sample.

  • Dissolve completely in 0.6 mL of DMSO-

    
     .
    
  • Ensure the solution is clear; any turbidity suggests free base impurities or inorganic salts.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard proton (zg30).

  • Scans: 16–32 (Sufficient for >95% purity).

  • Relaxation Delay (D1):

    
     1.0 second to ensure accurate integration of aromatic protons.
    

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO- )

The following table outlines the diagnostic signals. Note that carbamates on piperidines often exhibit rotamers (restricted rotation around the N-CO bond), which may cause peak broadening or splitting of the benzylic and ring protons.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
Ammonium 7.8 – 8.3 Broad s / Triplet3H

Definitive proof of HCl salt. Disappears with

shake.
Aromatic 7.25 – 7.45 Multiplet5HCbz Phenyl RingConfirms Benzyl group presence.
Benzylic 5.05 – 5.15 Singlet (or AB q)2H

Characteristic of Cbz/Benzyl esters.
Core 3.8 – 4.1 Multiplet1HPiperidine C2-H / C6-HDeshielded by N-Cbz.
Aminomethyl 2.9 – 3.2 Multiplet2H

Shifted downfield vs. free base due to positive charge.
Core 2.7 – 2.9 Multiplet1HPiperidine C6-HDiastereotopic partner to 3.8-4.1 signal.
Aliphatic 1.3 – 1.8 Multiplet6HPiperidine Ring (

)
The "envelope" of the piperidine backbone.
Diagnostic Logic Tree
  • Check 7.8–8.3 ppm: Is there a broad peak integrating to ~3H?

    • Yes: Salt form confirmed.

    • No: You likely have the Free Base.

  • Check 5.1 ppm: Is there a sharp singlet/quartet integrating to 2H?

    • Yes: Cbz group intact.

    • No: Possible deprotection (check for benzyl alcohol or toluene impurities).

  • Check Rotamers: Are the peaks at 3.8–4.1 ppm broad or split?

    • Yes: Normal behavior for hindered carbamates. Do not mistake for impurity.

Visualization of Confirmation Logic

The following diagram illustrates the decision-making process for confirming the product identity and distinguishing it from common derivatives.

NMR_Confirmation_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_Ammonium Check 7.8 - 8.3 ppm (Broad signal, ~3H?) Start->Check_Ammonium Check_Benzylic Check 5.1 ppm (Singlet/AB q, 2H?) Check_Ammonium->Check_Benzylic Yes (Signal Present) Result_FreeBase IDENTITY MISMATCH: Likely Free Base Form Check_Ammonium->Result_FreeBase No (Signal Absent) Check_Aliphatic Check 1.3 - 1.8 ppm (Piperidine Envelope?) Check_Benzylic->Check_Aliphatic Yes Result_NoCbz IDENTITY MISMATCH: Missing Cbz Group Check_Benzylic->Result_NoCbz No Result_Salt CONFIRMED: Cbz-2-aminomethylpiperidine HCl Check_Aliphatic->Result_Salt Yes Result_Impure IDENTITY MISMATCH: Wrong Core Structure Check_Aliphatic->Result_Impure No

Figure 1: Logical workflow for structural confirmation of Cbz-2-aminomethylpiperidine HCl via NMR.

Advanced Considerations: Rotamers and Solubility

The Rotamer Effect

Researchers often misinterpret the NMR spectra of Cbz-protected cyclic amines as "impure" due to peak broadening or splitting. This is caused by the partial double bond character of the carbamate nitrogen-carbonyl bond (


), which creates two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature.
  • Validation: To confirm that split peaks are rotamers and not impurities, one can run a Variable Temperature (VT) NMR experiment. Heating the sample to 80°C (353 K) in DMSO-

    
     will typically cause the peaks to coalesce into sharp singlets as the rotation rate increases.
    
Solubility Profile
  • Water: Soluble (due to HCl salt).

  • DMSO/Methanol: Highly Soluble.

  • Dichloromethane/Ethyl Acetate: Poor solubility (Salt form). Note: The Free Base is soluble here.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed comparison of Cbz vs. Boc stability).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2014). Spectral Database for Organic Compounds (SDBS). (General reference for piperidine and benzyl shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of amine protection and deprotection).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for identifying amine salts).

Sources

Comparative Guide: Mass Spectrometry Analysis for Verification of Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In drug development and organic synthesis, the verification of a reaction product is the critical " go/no-go " gate. A false positive at this stage—identifying an impurity or regioisomer as the target compound—can cascade into months of wasted biological testing and financial loss.

This guide compares the two dominant mass spectrometry (MS) paradigms used for this verification: Nominal Mass Spectrometry (Single Quadrupole) and High-Resolution Accurate Mass (HRAM) Spectrometry . While nominal mass systems act as the industry workhorse for routine monitoring, HRAM systems are the requisite "truth-tellers" for structural confirmation and publication-quality characterization.

Technical Comparison: Nominal Mass vs. HRAM

The Workhorse: Nominal Mass (Single Quadrupole)

Nominal mass instruments (e.g., Single Quadrupole or "SQ") measure mass-to-charge ratios (


) with unit resolution. They round values to the nearest integer.
  • Mechanism: A quadrupole filter allows ions of a specific

    
     to pass based on applied RF and DC voltages.
    
  • Utility: Excellent for tracking the consumption of starting materials and the appearance of a product with a known mass.[1]

  • Critical Limitation: They cannot distinguish between isobaric compounds (different formulas, same nominal mass) or effectively filter out high-background matrix noise.

The Truth-Teller: High-Resolution Accurate Mass (HRAM)

HRAM instruments (e.g., Q-TOF, Orbitrap) measure


 with four to five decimal places of precision.
  • Mechanism: Uses time-of-flight or orbital trapping to measure mass based on flight time or oscillation frequency, independent of a quadrupole filter's low-res limitations.

  • Utility: capable of determining elemental composition via mass defect analysis and fine isotope structure .[1]

  • Critical Advantage: Differentiates the target product from impurities that differ by only fractions of a Dalton (e.g.,

    
     vs 
    
    
    
    substitutions).
Comparative Performance Data

The following table summarizes the performance metrics relevant to synthesis verification.

FeatureNominal Mass (SQ)HRAM (Q-TOF/Orbitrap)Impact on Synthesis Verification
Mass Accuracy

0.1 Da (approx. 100-200 ppm)
< 5 ppm (often < 1 ppm)HRAM confirms formula; SQ only confirms "likely presence."
Resolution (FWHM) Unit (0.7 Da peak width)> 20,000 to 500,000+HRAM resolves overlapping isotopes and background interferences.
Isotope Fidelity Low (Basic pattern check)High (Fine structure analysis)HRAM matches theoretical isotope distribution to validate elemental makeup (e.g., Cl/Br presence).
Specificity Low (Prone to false positives)High (Mass defect filtering)HRAM distinguishes Target (

, 212.1313) from Impurity (

, 214.1357).
Throughput High (Robust, fast scanning)Medium-HighSQ is preferred for high-throughput reaction monitoring; HRAM for final purity checks.

Strategic Decision Framework

The choice of instrument relies on the stage of the synthetic pipeline.

DecisionTree Start Synthesis Product Verification Stage Development Stage? Start->Stage Routine Routine Reaction Monitoring Stage->Routine In-Process Final Final Characterization / Unknowns Stage->Final Final Product SQ Use Nominal Mass (SQ) (Quick, Robust, Low Cost) Routine->SQ HRAM Use HRAM (Q-TOF/Orbitrap) (Exact Mass, Formula ID) Final->HRAM Action1 Check Consumption of SM SQ->Action1 Action2 Verify Elemental Formula HRAM->Action2

Figure 1: Decision matrix for selecting MS instrumentation based on the synthesis lifecycle stage.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols utilize Electrospray Ionization (ESI) , the standard for polar synthetic products.

Sample Preparation (The "Garbage In, Garbage Out" Rule)

Direct injection of crude reaction mixtures often leads to source contamination and ion suppression.

  • Dilution: Dilute the reaction mixture to approx. 10 µg/mL using 50:50 Acetonitrile:Water.

  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulates that clog capillaries.

  • Blank Preparation: Prepare a solvent blank (same composition as sample diluent) to identify system carryover or background ions.

LC-MS Generic Gradient Method (Reverse Phase)

This method is "self-validating" because it separates polar impurities (early eluting) from non-polar targets (late eluting), preventing ion suppression.

  • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

Time (min)% BEvent
0.05Initial Hold (Traps polar salts)
0.55Begin Gradient
3.595Elute Non-polars
4.595Wash Column
4.65Re-equilibrate
6.05End Run
Mass Spectrometry Parameters (ESI Positive Mode)
  • Scan Range:

    
     100 – 1000 (Adjust based on expected product).
    
  • Capillary Voltage: 3500 V (Standard for stable spray).

  • Gas Temperature: 300°C – 350°C (Ensures desolvation).

  • Fragmentor/Cone Voltage:

    • Low (e.g., 70-100V): Preserves molecular ion

      
      .
      
    • High (e.g., 150V+): Induces In-Source Fragmentation (ISF) for structural confirmation.

Data Analysis & Verification Logic

Scientific integrity requires interpreting the data beyond just "seeing the peak."

Adduct Identification

In ESI, molecules rarely appear solely as


. You must validate the "Adduct Cluster."
  • Protonated:

    
     (Base peak in acidic media).
    
  • Sodiated:

    
     (
    
    
    
    Da from protonated). Common if glass storage is used.
  • Dimer:

    
     (Seen at high concentrations).
    

Verification Rule: If


 and 

co-elute at the exact same retention time, the peak is genuine. If they separate, they are different compounds.
Isotope Pattern Matching (The "Fingerprint")

For compounds containing Chlorine (Cl) or Bromine (Br), the isotope pattern is diagnostic.

  • Chlorine (

    
    ):  3:1 intensity ratio for M and M+2.
    
  • Bromine (

    
    ):  1:1 intensity ratio for M and M+2.
    

HRAM Advantage: HRAM software calculates a "Pattern Match Score" (0-100%). A score >90% is typically required for confirmation of synthesis.

Workflow cluster_Analysis Data Analysis Sample Crude Reaction Mixture Prep Dilute & Filter (0.2 µm) Sample->Prep LC LC Separation (C18 Gradient) Prep->LC Ion ESI Source (Adduct Formation) LC->Ion Mass Extract Ion Chromatogram (EIC) Ion->Mass Spec Check Mass Accuracy (<5 ppm) Mass->Spec Iso Verify Isotope Pattern Spec->Iso Result Confirmed Structure Iso->Result

Figure 2: End-to-end workflow for high-integrity synthesis verification.

References

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[2] Guidance for Industry. [Link]

  • American Chemical Society (ACS). Author Guidelines: Characterization of Organic Compounds.[3] (2024). Requirements for High-Resolution Mass Spectrometry data reporting. [Link]

  • MtoZ Biolabs. Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. (2024). Technical comparison of mass accuracy and resolution. [Link]

  • Hilaris Publisher. High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution. (2014).[4] Metabolomics. [Link]

Sources

Technical Guide: Evaluating the Impact of Hydrochloride Salts on Compound Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrochloride (HCl) salt is the "muscle memory" of the pharmaceutical industry, accounting for nearly 50% of all marketed salts. Its popularity is driven by the low molecular weight of the counterion, established safety history, and low cost. However, for a Senior Application Scientist, selecting HCl by default is a calculated risk.

This guide challenges the ubiquity of HCl salts. It provides an objective, data-driven framework to evaluate when the HCl form compromises a drug's critical quality attributes (CQAs)—specifically through common ion effect suppression , hygroscopicity-induced hydrolysis , and salt disproportionation . We compare HCl against common alternatives (Mesylate, Tosylate, Maleate) and provide experimental protocols to validate your selection.

The HCl Paradox: Dominance vs. Performance

While HCl salts often improve solubility relative to the free base, they introduce specific liabilities that are often overlooked until late-stage stability testing.

The Common Ion Effect

In the gastric environment (pH 1.2), the high concentration of chloride ions (


) can suppress the solubility of HCl salts. This is governed by the solubility product principle (

). If the ionic product

exceeds

, the salt precipitates, potentially reducing bioavailability compared to a salt with a non-common counterion (e.g., Mesylate).
Microenvironmental pH and Disproportionation

HCl is the salt of a strong acid. When formulated with slightly basic excipients (e.g., Magnesium Stearate, Croscarmellose Sodium), the "microenvironmental pH" (


) on the surface of the solid particle can rise. If 

(the pH of maximum solubility), the salt disproportionates back to the free base, leading to slower dissolution and potential polymorphic changes.

Comparative Performance Metrics

The following table synthesizes field data comparing HCl against primary alternatives.

Table 1: Comparative Profile of Pharmaceutical Salt Forms

FeatureHydrochloride (HCl)Mesylate (Methanesulfonate)Tosylate (p-Toluenesulfonate)Maleate / Fumarate
Aqueous Solubility High (usually), but subject to Common Ion Effect.Very High. Often superior to HCl in gastric media.Moderate to High.Moderate. Good buffering capacity.[1]
Hygroscopicity Moderate to High. Risk of deliquescence.Generally lower than HCl, but can form hydrates.Low. Often crystallizes well.Low to Moderate.
Chemical Stability Risk of hydrolysis (acidic). Disproportionation risk with basic excipients.[2][3][4][5]High stability.[1][6] Caution: Risk of genotoxic alkyl mesylates if alcohols present.High stability.[1][6]Good stability.[1][6]
Melting Point High (good for processing).Moderate (can be waxy/low MP).High.High.
Manufacturing Corrosive to stainless steel. Requires Hastelloy/Glass.Non-corrosive.Non-corrosive.Non-corrosive.

Critical Mechanisms & Visualization

Mechanism of Salt Disproportionation

The following diagram illustrates the cascade of failure when an HCl salt encounters a basic excipient (e.g., Magnesium Stearate).

Disproportionation HCl_Salt HCl Salt Particle (Protonated Base + Cl-) MicroEnv Microenvironmental pH Increases > pHmax HCl_Salt->MicroEnv Dissolves in surface moisture Moisture Adsorbed Moisture (Monolayer) Moisture->MicroEnv Facilitates ion mobility Excipient Basic Excipient (e.g., Mg Stearate) Excipient->MicroEnv Imparts alkalinity ProtonTransfer Proton Transfer (Salt -> Excipient) MicroEnv->ProtonTransfer Driving Force FreeBase Precipitation of Free Base ProtonTransfer->FreeBase Loss of HCl Failure FAILURE MODE: Slow Dissolution Polymorph Change FreeBase->Failure

Figure 1: The mechanism of salt disproportionation driven by microenvironmental pH shifts in solid dosage forms.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate the HCl salt, you must stress it against specific failure modes. Do not rely on standard stability (25°C/60%RH) alone.

Protocol A: The "Common Ion" Dissolution Challenge

Purpose: To determine if the gastric chloride burden will crash your drug out of solution.

  • Preparation:

    • Media A (Control): Deionized water or Acetate buffer pH 4.5.

    • Media B (Gastric Simulant): 0.1 N HCl (approx. pH 1.2, high

      
      ).
      
    • Media C (High Chloride): 0.1 N HCl + 100 mM NaCl (Excess

      
       stress).
      
  • Execution:

    • Add excess HCl salt to each medium at 37°C.

    • Stir for 2 hours (gastric residence time).

    • Filter and analyze supernatant by HPLC.

  • Validation Criteria:

    • If Solubility(C) < 50% of Solubility(B), the salt is highly sensitive to the common ion effect. Action: Screen Mesylate or Tosylate.

Protocol B: Excipient Compatibility via Slurry pH

Purpose: To predict disproportionation risk before making tablets.

  • Preparation:

    • Create binary mixtures (1:1 w/w) of the Drug-HCl salt and key excipients (Mg Stearate, Croscarmellose, Calcium Carbonate).

  • Execution:

    • Add 1 mL of water to 500 mg of the mixture to create a dense slurry.

    • Measure the pH of the slurry immediately and after 24 hours.

    • Critical Step: Analyze the solid residue by X-Ray Powder Diffraction (XRPD) or Raman Spectroscopy .

  • Interpretation:

    • Pass: XRPD shows only the salt peaks.

    • Fail: XRPD shows emergence of "Free Base" peaks. This confirms that the excipient is stripping the proton from your HCl salt.

Decision Logic: The Salt Selection Workflow

Use this logic gate to determine if you should abandon the HCl salt.

SaltSelection Start Candidate Drug (Weak Base) ScreenHCl Synthesize HCl Salt Start->ScreenHCl CrystCheck Is it Crystalline? ScreenHCl->CrystCheck AltSalt Screen Mesylate/Tosylate CrystCheck->AltSalt No (Amorphous/Oil) CommonIon Test Common Ion Effect (0.1N HCl vs Water) CrystCheck->CommonIon Yes HygroTest Hygroscopicity Test (DVS > 80% RH) CommonIon->HygroTest Solubility Stable RejectHCl REJECT HCl (Switch to Sulfonate) CommonIon->RejectHCl Solubility Suppressed >50% SelectHCl SELECT HCl SALT (Monitor pH_micro) HygroTest->SelectHCl Stable HygroTest->RejectHCl Deliquescent

Figure 2: Decision logic for accepting or rejecting hydrochloride salts based on physicochemical liabilities.

Case Study: The "Hidden" Hydrolysis

Scenario: A development program for a kinase inhibitor (secondary amine) selected an HCl salt.

  • Observation: At 3 months (40°C/75%RH), 0.5% of a hydrolysis degradant appeared.

  • Root Cause Analysis: The HCl salt created a localized acidic environment on the crystal surface (Surface pH ~2.5). The drug molecule contained an acid-labile amide bond. The moisture uptake (hygroscopicity of HCl) facilitated the acid-catalyzed hydrolysis.

  • Resolution: Switched to a Fumarate salt . Fumaric acid is a weaker acid (higher pKa), creating a buffered surface pH ~4.0. Hydrolysis halted.

References

  • Impact of Counterion on Chemical Stability Serajuddin, A. T. M., et al.[7] "Impact of counterion on the chemical stability of crystalline salts of procaine."[7][8] Journal of Pharmaceutical Sciences.

  • Salt Disproportionation in Solid Dosage Forms Stephenson, G. A., et al. "Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation."[4][5] Journal of Pharmaceutical Sciences.

  • The Common Ion Effect in Pharmaceutical Salts Miyazaki, T., et al. "Precaution on use of hydrochloride salts in pharmaceutical formulation." International Journal of Pharmaceutics.

  • Dissolution Rates of HCl vs Mesylate Salts Bighley, L. D., et al. "Effect of chloride ion on dissolution of different salt forms of haloperidol."[9] Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

[1][2]

Executive Summary (BLUF)

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a functionalized piperidine intermediate commonly used in peptidomimetic synthesis.[1] As a hydrochloride salt of a primary amine with a carbamate (Cbz) protecting group, it poses dual hazards: corrosivity/irritation from the acidic salt and combustibility from the organic framework.

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[2]

  • Do NOT mix with strong oxidizers (e.g., permanganates, peroxides) or strong bases (liberates free amine).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • RCRA Status: Non-listed (unless mixed), typically managed as D001 (Ignitable, if in solvent) or general organic hazardous waste.

Chemical Profile & Hazard Logic

To ensure safety, you must understand the causality of the hazards associated with this specific molecule.

FeatureChemical LogicSafety Implication
HCl Salt The primary amine is protonated (

).[1]
Acidic Nature: Upon contact with moisture (eyes/lungs), it hydrolyzes to release trace HCl, causing severe irritation or burns.[1]
Cbz Group Carboxybenzyl protecting group (

).[1]
Thermal Instability: Upon incineration or heating, this group decomposes to release CO, CO₂, and potentially benzyl derivatives.[1]
Piperidine Core Saturated nitrogen heterocycle.[1]Nitrogen Oxides (NOx): Combustion generates NOx gases, requiring incinerators with scrubbers.[1]

Key Physical Properties:

  • State: Typically a white to off-white solid (powder/crystalline).

  • Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in non-polar organics (unless free-based).

  • Incompatibility: Strong oxidizing agents (fire risk), Strong bases (exothermic deprotonation).

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient for organic synthesis intermediates due to potential micropores and poor chemical resistance to carrier solvents.

ZoneRequired PPETechnical Specification
Hand Double Nitrile Outer: 5 mil (minimum).[1] Inner: 4 mil. Change immediately upon splash.
Eye Chemical Goggles ANSI Z87.1 compliant.[1] Face shield required if handling >50g in solution.
Respiratory N95 or P100 Required if handling solid powder outside a fume hood.[1]
Body Lab Coat + Apron Flame-resistant (Nomex/cotton blend) lab coat.[1] Tyvek apron for spill cleanup.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)

Most common scenario for expired or excess reagents.

  • Segregation: Isolate the solid material. Do not mix with liquid solvent waste streams yet.

  • Containerization: Transfer to a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.

    • Why? Metal containers may corrode due to the HCl salt nature.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl (95%+)"[1][3]

    • Hazards: Irritant, Corrosive (Solid).

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

B. Liquid Waste (Reaction Mixtures/Solutions)

Scenario: Compound dissolved in Methanol, DCM, or DMSO.

  • PH Check: If the solution is highly acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (

    
    ) to pH 6-8 before combining with general organic waste.
    
    • Warning: This will generate

      
       gas. Perform in a fume hood.
      
  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.

  • Transfer: Pour into the appropriate carboy (Safety Can). Leave 10% headspace for expansion.

C. Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour rinsate into the Liquid Organic Waste container.

  • Defacing: Cross out the original label and mark "Empty." Discard glass in broken glass/sharps box; plastic in trash (if permitted by local EHS).

Visualization: Disposal Logic Tree

DisposalFlowStartWaste Generation:Benzyl 2-(aminomethyl)piperidine-1-carboxylate HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidContainerContainerize:Wide-mouth HDPE or Glass(Avoid Metal)SolidPath->SolidContainerPHCheckCheck pHLiquidPath->PHCheckIncinerationFinal Disposal:High-Temp Incineration(Licensed Facility)SolidContainer->IncinerationNeutralizeNeutralize with NaHCO3(Vent CO2 Gas)PHCheck->NeutralizepH < 2SolventTypeIdentify SolventPHCheck->SolventTypepH 2-10Neutralize->SolventTypeHaloWasteHalogenated Waste Stream(e.g., DCM, Chloroform)SolventType->HaloWasteContains HalogensNonHaloWasteNon-Halogenated Waste Stream(e.g., MeOH, DMSO)SolventType->NonHaloWasteNo HalogensHaloWaste->IncinerationNonHaloWaste->Incineration

Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Emergency Response: Spill Cleanup

Protocol for a 1-10g spill in a laboratory setting.

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[4]

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Contain:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.

    • Liquid: Encircle with absorbent socks/pillows.

  • Neutralize (Crucial Step):

    • Sprinkle Sodium Bicarbonate (Baking Soda) or Calcium Carbonate over the spill.

    • Observation: Wait for bubbling (release of

      
      ) to cease. This converts the acidic HCl salt into a neutral salt.
      
  • Collect: Sweep up the neutralized paste/slurry into a disposable container.

  • Clean: Wash the surface with soap and water.[5] Test surface pH to ensure neutrality.

SpillResponseSpillSpill DetectedAssessAssess:Solid vs. LiquidSpill->AssessSolidActionCover with damppaper towelAssess->SolidActionLiquidActionAbsorb withpillows/padsAssess->LiquidActionNeutralizeNeutralize:Apply NaHCO3until bubbling stopsSolidAction->NeutralizeLiquidAction->NeutralizeCollectCollect Wasteinto sealed bagNeutralize->CollectReportReport to EHSCollect->Report

Caption: Operational workflow for neutralizing and collecting spills to prevent surface corrosion and exposure.

Regulatory Compliance & References

US EPA RCRA Classification: While this specific compound is not explicitly P-listed or U-listed, it is regulated under the "Characteristic of Ignitability" (D001) if in flammable solvent, or as general chemical waste. The generator must determine if the waste exhibits hazardous characteristics (40 CFR 262.11).

References:

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282.

  • PubChem. Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.

Personal protective equipment for handling Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Safety-Data Integrity Nexus

In drug development, safety is not merely a compliance checkbox; it is a variable that directly impacts data integrity.[1] Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a functionalized piperidine intermediate often used in peptide mimetics and medicinal chemistry.[1]

As a hydrochloride salt, this compound presents specific physical hazards—primarily hygroscopicity and the potential for acidic hydrolysis upon contact with mucous membranes. Improper handling does not just risk researcher health; it introduces moisture and impurities that can degrade the reagent, leading to non-reproducible yields in downstream synthesis.

This guide moves beyond generic MSDS advice, providing a field-proven operational protocol for researchers handling this specific intermediate.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of injury.[1] This compound is generally classified under GHS as an Irritant (Category 2) , but the "hydrochloride" designation adds a specific layer of risk.[1]

Hazard ClassH-CodeMechanistic Insight
Skin Irritation H315 Upon contact with skin moisture, the HCl salt can hydrolyze, creating a localized acidic environment that denatures proteins and causes dermatitis.[1]
Eye Irritation H319 The fine particulate nature of the salt allows it to bypass standard airflow barriers.[1] Contact with the eye causes immediate, severe irritation due to high osmotic pressure and acidity.
Respiratory Irritation H335 Inhalation of dust triggers inflammation of the upper respiratory tract. Chronic exposure to amine salts can sensitize the airways.[1]

Critical Warning: While the free amine might be basic, the hydrochloride salt is acidic.[1] Do not assume basicity when treating exposures.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 1159826-44-4 in a research setting.

Protective Barrier Specifications
PPE ComponentStandard / MaterialOperational Logic
Primary Gloves Nitrile (0.11 mm / 4-5 mil) Nitrile provides excellent resistance to the solid salt.[1] Protocol: Inspect for pinholes by trapping air and squeezing before donning.[1]
Secondary Gloves Nitrile (Long Cuff) Required when: Dissolving the compound in organic solvents (e.g., DCM, DMF).[1] The salt itself is safe with nitrile, but the solvent acts as a permeation vehicle.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient for fine powders.[1] Indirect vent goggles prevent airborne dust from migrating behind the lens during weighing.[1]
Respiratory N95 / P100 (or Fume Hood) Primary Control: Handle strictly inside a certified chemical fume hood.[1] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement.[1]
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck.[1] Synthetic fibers (100% polyester) should be avoided if using flammable solvents downstream due to static discharge risks.[1]
Glove Permeation & Breakthrough (Contextual)

Note: Specific breakthrough data for this CAS is rare.[1] We rely on the "Worst Case" solvent carrier rule.

  • Solid Handling: Nitrile > 480 mins protection.[1]

  • Solution (in Methanol/Ethanol): Nitrile > 240 mins protection.[1]

  • Solution (in DCM/Chloroform): Nitrile < 5 mins protection (Splash only).[1] Action: Change gloves immediately upon splash.[1][2]

Operational Workflow: Step-by-Step Handling

This protocol is designed to minimize static charge and aerosolization, the two primary drivers of exposure.[1]

Phase 1: Preparation
  • Environment Check: Verify Fume Hood face velocity is between 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Hydrochloride salts are prone to static cling, which causes "jumping" of particles during transfer.[1]

  • Staging: Place a secondary containment tray (spill tray) inside the hood. All weighing happens here.[1]

Phase 2: Weighing & Transfer[1]
  • The "tap-and-settle" method: Before opening the stock vial, tap it gently on the benchtop to settle dust from the cap.[1]

  • Open away: Unscrew the cap while angling the opening away from your face, even inside the hood.[1]

  • Spatula Selection: Use a stainless steel micro-spatula. Avoid plastic, which generates static.[1]

  • Transfer: Weigh directly into the reaction vessel or a tared glass vial. Never weigh onto flat paper; use a weighing boat or funnel to prevent spillover.[1]

Phase 3: Solubilization (The Critical Moment)

Risk: Adding solvent can displace air rapidly, ejecting a puff of toxic dust.[1]

  • Add the solvent slowly down the side of the vessel wall, not directly onto the powder.[1]

  • Allow the solvent to wet the powder completely before initiating stirring.[1]

Visualized Decision Logic

Diagram 1: PPE Selection Hierarchy

This logic flow ensures you select the correct protection based on the state of the matter (Solid vs. Solution).[1]

PPE_Selection start Start: Handling CAS 1159826-44-4 state_check Determine Physical State start->state_check solid Solid / Powder Form state_check->solid solution Dissolved in Solvent state_check->solution solid_ppe Standard PPE: 1. Nitrile Gloves (4 mil) 2. Safety Goggles 3. Fume Hood (Mandatory) solid->solid_ppe solvent_check Check Solvent Type solution->solvent_check polar_solv Alcohols / Water solvent_check->polar_solv org_solv DCM / DMF / THF solvent_check->org_solv polar_ppe Standard PPE (Monitor for glove degradation) polar_solv->polar_ppe org_ppe Enhanced PPE: 1. Double Gloving (Nitrile) 2. Consider Silver Shield® Undergloves 3. Face Shield if >1L org_solv->org_ppe

Caption: Decision matrix for PPE selection based on physical state and solvent carrier compatibility.

Diagram 2: Emergency Response Workflow

Immediate actions to take in the event of exposure.

Emergency_Response accident Exposure Event type_skin Skin Contact accident->type_skin type_eye Eye Contact accident->type_eye type_inhale Inhalation accident->type_inhale act_skin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove contaminated clothes type_skin->act_skin act_eye 1. Do NOT rub 2. Flush eyewash >15 min 3. Hold eyelids open type_eye->act_eye act_inhale 1. Move to fresh air 2. Seek medical attention (Suspect respiratory sensitization) type_inhale->act_inhale report Report to EHS & Consult SDS act_skin->report act_eye->report act_inhale->report

Caption: Immediate First Aid response protocols categorized by exposure route.

Waste Disposal & Deactivation[1]

Do not dispose of this compound down the drain.[1] As an amine salt, it has specific ecological toxicity risks.[1]

  • Solid Waste: Collect excess solid in a dedicated container labeled "Solid Organic Waste (Toxic/Irritant)."[1]

  • Liquid Waste:

    • Dissolve small amounts in a combustible solvent (e.g., Acetone or Ethanol).[1]

    • Transfer to the "Non-Halogenated Organic Waste" stream (unless dissolved in DCM/Chloroform, then "Halogenated").[1]

  • Container Decontamination: Triple rinse empty vials with methanol before discarding glass.[1] The rinse methanol must be treated as organic waste.[1]

References

  • PubChem. (n.d.).[1] Benzyl piperazine-1-carboxylate | C12H16N2O2.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.